molecular formula C5H7N3S2 B2957336 3-amino-6-methyl-1H-pyrimidine-2,4-dithione CAS No. 68967-30-6

3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Cat. No.: B2957336
CAS No.: 68967-30-6
M. Wt: 173.25
InChI Key: MOGVLZALXRGVMD-UHFFFAOYSA-N
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Description

3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a pyrimidine-based compound offered for research applications. The pyrimidine scaffold is a fundamental structure in medicinal chemistry and chemical biology . Related pyrimidine and pyrimidine-dithione derivatives have been investigated as key intermediates in the synthesis of more complex heterocyclic systems and as potential inhibitors for various biological targets . For instance, structurally similar compounds have been explored in the development of novel dual BRD4 and PLK1 inhibitors, which represent a promising strategy in anticancer research due to their ability to disrupt cell cycle progression and induce apoptosis . Researchers value this compound for its functional groups, including the dithione and amino moieties, which make it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-6-methyl-1H-pyrimidine-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVLZALXRGVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive, proposed synthetic pathway for the novel heterocyclic compound, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione. As a compound of interest for applications in medicinal chemistry and drug development, its synthesis is of significant importance. This document provides a detailed, three-stage methodology, commencing with the well-established synthesis of 6-methyluracil. The subsequent key transformations involve a thionation step to yield 6-methyl-1H-pyrimidine-2,4-dithione, followed by a proposed N-amination to introduce the desired 3-amino functionality. This guide is intended to provide a robust theoretical and practical framework for the synthesis of this target molecule, addressing the causality behind experimental choices and providing detailed protocols.

Introduction and Synthetic Strategy

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The pyrimidine scaffold, in particular, is a privileged structure found in a plethora of biologically active molecules. This guide details a proposed synthetic route to a novel derivative, this compound. The introduction of a dithione functionality and an amino group at the N3 position is anticipated to confer unique physicochemical and biological properties.

The proposed synthesis is a three-stage process, designed for clarity, efficiency, and scalability. The overall workflow is depicted in the diagram below.

Synthesis_Workflow A Stage 1: Synthesis of 6-Methyluracil B Stage 2: Thionation to 6-Methyl-1H-pyrimidine-2,4-dithione A->B Lawesson's Reagent C Stage 3: N-Amination to this compound B->C Hydroxylamine-O-sulfonic acid (Proposed)

Caption: Proposed three-stage synthesis workflow for this compound.

Stage 1: Synthesis of 6-Methyluracil

The synthesis of the starting material, 6-methyluracil, is a well-documented and robust procedure involving the condensation of ethyl acetoacetate with urea.[1][2][3][4][5][6]

Reaction Principle

This reaction is a classic example of a Biginelli-type condensation. The reaction proceeds via the formation of a β-uraminocrotonic ester intermediate, which then undergoes base-catalyzed intramolecular cyclization to form the pyrimidine ring.

Stage1_Mechanism cluster_0 Mechanism of 6-Methyluracil Synthesis Ethyl Acetoacetate Ethyl Acetoacetate β-Uraminocrotonic Ester β-Uraminocrotonic Ester Ethyl Acetoacetate->β-Uraminocrotonic Ester + Urea 6-Methyluracil 6-Methyluracil β-Uraminocrotonic Ester->6-Methyluracil NaOH, H+

Caption: Simplified mechanism for the synthesis of 6-methyluracil.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Urea

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Glacial Acetic Acid (for purification, optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), urea (1.1 eq), and absolute ethanol.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Prepare a solution of sodium hydroxide in water and heat to approximately 90-95°C.

  • Slowly add the crude reaction mixture to the hot sodium hydroxide solution with vigorous stirring.

  • Cool the resulting solution to about 60-65°C and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The 6-methyluracil will precipitate out of solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven. For higher purity, the crude 6-methyluracil can be recrystallized from glacial acetic acid.[5]

Characterization of 6-Methyluracil
PropertyValueReference
Appearance White crystalline powder[7]
Melting Point >300 °C (decomposes)[5]
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Solubility Sparingly soluble in cold water, soluble in hot water and aqueous alkali.

Stage 2: Thionation of 6-Methyluracil

This stage involves the conversion of the carbonyl groups at positions 2 and 4 of 6-methyluracil to thiocarbonyl groups using Lawesson's reagent to yield 6-methyl-1H-pyrimidine-2,4-dithione.[8]

Reaction Principle

Lawesson's reagent is a widely used thionating agent for carbonyl compounds. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide form of Lawesson's reagent, followed by a retro [2+2] cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen double bond.

Stage2_Mechanism cluster_1 Thionation with Lawesson's Reagent 6-Methyluracil 6-Methyluracil Thiaoxaphosphetane Intermediate Thiaoxaphosphetane Intermediate 6-Methyluracil->Thiaoxaphosphetane Intermediate + Lawesson's Reagent 6-Methyl-1H-pyrimidine-2,4-dithione 6-Methyl-1H-pyrimidine-2,4-dithione Thiaoxaphosphetane Intermediate->6-Methyl-1H-pyrimidine-2,4-dithione Retro-[2+2]

Caption: Simplified mechanism for the thionation of 6-methyluracil.

Detailed Experimental Protocol

Materials:

  • 6-Methyluracil (from Stage 1)

  • Lawesson's Reagent

  • Anhydrous Toluene or Dioxane

  • Silica Gel for column chromatography

Equipment:

  • Dry round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

  • Apparatus for column chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 6-methyluracil (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (2.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 6-Methyl-1H-pyrimidine-2,4-dithione
PropertyPredicted ValueBasis of Prediction
Appearance Yellowish solidAnalogy with other dithiouracil derivatives[9]
Melting Point >300 °CDithiation often increases melting point.
Molecular Formula C₅H₆N₂S₂
Molecular Weight 158.25 g/mol
Solubility Likely soluble in polar organic solvents like DMSO and DMF.General solubility of similar heterocyclic compounds.
¹H NMR (DMSO-d₆) δ (ppm): ~2.1 (s, 3H, CH₃), ~5.8 (s, 1H, C⁵-H), ~12.5-13.5 (br s, 2H, N¹-H, N³-H)Based on the spectrum of 6-methyl-2-thiouracil[2][10] and the expected deshielding effect of the second thione group.
¹³C NMR (DMSO-d₆) δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S)Based on data for 2,4-dithiouracil.[9]
IR (KBr, cm⁻¹) ~3100-3000 (N-H str.), ~1550 (C=C str.), ~1250-1150 (C=S str.)Characteristic absorptions for thiouracil derivatives.[2][11]

Stage 3: N-Amination of 6-Methyl-1H-pyrimidine-2,4-dithione (Proposed)

This final stage is a proposed reaction to introduce the amino group at the N3 position of the pyrimidine ring. Based on literature precedents for the N-amination of pyrimidones, hydroxylamine-O-sulfonic acid (HOSA) is a promising reagent for this transformation.[1][12][13][14][15]

Reaction Principle

Hydroxylamine-O-sulfonic acid is an electrophilic aminating agent. The reaction is proposed to proceed via the deprotonation of the N3-H of the dithiouracil by a base, followed by nucleophilic attack of the resulting anion on the nitrogen atom of HOSA, with the sulfonate group acting as a leaving group.

Stage3_Mechanism cluster_2 Proposed N-Amination with HOSA 6-Methyl-1H-pyrimidine-2,4-dithione 6-Methyl-1H-pyrimidine-2,4-dithione N3-Anion N3-Anion 6-Methyl-1H-pyrimidine-2,4-dithione->N3-Anion + Base This compound This compound N3-Anion->this compound + HOSA

Caption: Proposed mechanism for the N-amination of 6-methyl-1H-pyrimidine-2,4-dithione.

Detailed Experimental Protocol (Proposed)

Materials:

  • 6-Methyl-1H-pyrimidine-2,4-dithione (from Stage 2)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide or Sodium hydride

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

Equipment:

  • Dry round-bottom flask with a nitrogen inlet and dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-methyl-1H-pyrimidine-2,4-dithione (1.0 eq) in anhydrous DMF.

  • Cool the solution in an ice bath and add a suitable base, such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq), portion-wise.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the N3-anion.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of cold water or DMF.

  • Add the HOSA solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Predicted Characterization of this compound
PropertyPredicted ValueBasis of Prediction
Appearance Solid (color to be determined)
Molecular Formula C₅H₇N₃S₂
Molecular Weight 173.26 g/mol
Solubility Likely soluble in polar aprotic solvents (DMSO, DMF).General solubility of similar heterocyclic compounds.
¹H NMR (DMSO-d₆) δ (ppm): ~2.1 (s, 3H, CH₃), ~5.9 (s, 1H, C⁵-H), ~5.5-6.0 (br s, 2H, NH₂), ~12.5 (br s, 1H, N¹-H)The NH₂ protons are expected to be a broad singlet. The N¹-H proton is expected to be present.
¹³C NMR (DMSO-d₆) δ (ppm): ~20 (CH₃), ~105 (C⁵), ~160 (C⁶), ~175 (C⁴=S), ~185 (C²=S)The carbon chemical shifts are not expected to change significantly upon N-amination.
IR (KBr, cm⁻¹) ~3300-3100 (N-H str., multiple bands for NH and NH₂), ~1620 (N-H bend), ~1550 (C=C str.), ~1250-1150 (C=S str.)Appearance of characteristic NH₂ stretching and bending vibrations.
Mass Spec (ESI+) m/z = 174.02 [M+H]⁺, 196.00 [M+Na]⁺Predicted based on the molecular formula.

Safety Considerations

  • Urea and Ethyl Acetoacetate: These are relatively low-hazard materials, but standard laboratory safety precautions should be followed.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable and can be irritating to the skin and eyes.

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid and a strong oxidizing agent. It should be handled with care, avoiding contact with skin and eyes.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. They should be used in a fume hood.

  • Bases: Sodium hydride is a highly flammable solid that reacts violently with water. Potassium hydroxide is corrosive. Both should be handled with appropriate personal protective equipment.

Conclusion

This technical guide provides a detailed and scientifically grounded, albeit proposed, synthetic route for this compound. The synthesis is based on established chemical transformations and provides a clear pathway for researchers in the field. The final N-amination step represents a novel application of hydroxylamine-O-sulfonic acid and warrants further experimental investigation to optimize reaction conditions and yields. The characterization data provided for the intermediates and the final product, based on literature values for analogous compounds, will serve as a valuable reference for the successful synthesis and identification of this target molecule.

References

  • Organic Syntheses Procedure. 6-methyluracil. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0398]
  • ChemicalBook. 6-Methyluracil synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3710682.htm]
  • Benchchem. Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol. [URL: https://www.benchchem.com/product/b1136]
  • Filo. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). [URL: https://www.filo.kitab.qa/practical-6-2-weeks-synthesis-of-6-methyl-uracil-6-methyl-2-4-dioxo-pyrimidine-chemistry-1049969]
  • Google Patents. CN1065064A - 6-6-Methyl Uracil preparation method. [URL: https://patents.google.
  • EvitaChem. 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione. [URL: https://www.evitachem.com/product/3-amino-6-methylpyrimidine-2-4-1h-3h-dione]
  • Request PDF. N-Amination of 4-pyrimidones by mesithylene sulphonyl hydroxylamine. [URL: https://www.researchgate.net/publication/236353005_N-Amination_of_4-pyrimidones_by_mesithylene_sulphonyl_hydroxylamine]
  • ResearchGate. Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. [URL: https://www.researchgate.net/publication/224869357_Synthesis_of_3-Aminooxoethyl-6-methyl-1-thiethan-3-yl-pyrimidine-24-1H3H-diones]
  • The Royal Society of Chemistry. Synthesis and rearrangement of a bridged thioamide. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b902045a]
  • PubMed. Thionation using fluorous Lawesson's reagent. [URL: https://pubmed.ncbi.nlm.nih.gov/16599516/]
  • Wikipedia. Hydroxylamine-O-sulfonic acid. [URL: https://en.wikipedia.org/wiki/Hydroxylamine-O-sulfonic_acid]
  • PubMed Central. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5646300/]
  • NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [URL: https://repository.ntu.edu.sg/handle/10356/77865]
  • Organic Chemistry Portal. Lawesson's Reagent. [URL: https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm]
  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [URL: https://www.mdpi.com/1420-3049/26/22/6937]
  • Organic Syntheses Procedure. 4. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0001]
  • ResearchGate. ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. [URL: https://www.researchgate.
  • Sigma-Aldrich. Hydroxylamine-O-sulfonic acid 99.999 2950-43-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/159258]
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  • PubMed Central. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4146570/]
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  • MDPI. Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. [URL: https://www.mdpi.com/1422-0067/24/2/1301]
  • YouTube. Chloramine Formation and Reactions With Chlorine. [URL: https://www.youtube.
  • Taylor & Francis Online. Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. [URL: https://www.tandfonline.com/doi/full/10.1080/10286484.2019.1610948]
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Sources

Technical Guide: Chemical Properties of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

[1]

Executive Summary

This compound is a functionalized pyrimidine derivative distinguished by its dual thione groups and an exocyclic N-amino moiety.[1] Unlike simple uracils, this compound exhibits rich tautomeric behavior and versatile coordination chemistry, serving as a bidentate N,S-donor ligand. Its primary utility lies in drug discovery as a precursor for fused heterocycles (e.g., thiadiazolo-pyrimidines) and as a chelator for transition metals in antimicrobial research.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound belongs to the class of N-amino-dithiouracils .[1] Its structure allows for extensive delocalization of electron density, contributing to its stability and high melting point.

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • Common Synonyms: 3-amino-6-methyl-2,4-dithiouracil; N-amino-6-methyl-2,4-dithiouracil.[1]

  • Core Scaffold: Pyrimidine ring substituted with sulfur at positions 2 and 4, a methyl group at position 6, and an amino group at nitrogen-3.

Tautomerism

A critical feature of this molecule is the thione-thiol tautomerism.[1] While the thione form (C=S) is predominant in the solid state and neutral solution, the thiol form (C-SH) becomes accessible upon coordination with metals or in alkaline media.

TautomerismThioneDithione Form(Predominant in Solid State)C=S / N-HThiolDithiol Form(Accessible in Solution/Complexation)C-SH / N:Thione->Thiol Proton Transfer(Basic pH)

Figure 1: Thione-thiol tautomeric equilibrium critical for reactivity.[1]

Physicochemical Properties[1][5][6][7][8]

The following data summarizes the physical characteristics observed for this class of compounds.

PropertyDescription / Value
Appearance Yellow to orange crystalline solid.[1]
Melting Point > 280°C (often decomposes).
Solubility Soluble: DMSO, DMF, Pyridine, Aqueous NaOH (forming salts).Insoluble: Water, Diethyl ether, Hexane.
pKa Acidic NH protons (pKa ~7-8) due to electron-withdrawing thione groups.[1]
IR Spectrum ν(NH): 3100–3300 cm⁻¹ν(C=S): 1100–1200 cm⁻¹ (Strong thione bands).
1H NMR (DMSO-d6) δ 2.1–2.3 (s, 3H, CH3)δ 5.8–6.0 (s, 2H, NH2)δ 12.0–13.0 (br s, 1H, Ring NH).

Synthesis & Production Protocols

Synthesis is typically achieved via the thionation of the corresponding oxo-derivative or cyclization of thiourea precursors.

Primary Route: Thionation of 3-Amino-6-methyluracil

This method converts the carbonyl oxygens of 3-amino-6-methyluracil to sulfur using phosphorus pentasulfide (

1

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-amino-6-methyluracil in anhydrous pyridine (30 mL).

  • Reagent Addition: Add 22 mmol of

    
     (excess) to the solution.
    
  • Reflux: Heat the mixture under reflux for 6–8 hours. The solution typically turns dark red/orange.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from DMF/Ethanol.

Alternative Route: Hydrazinolysis of Dithiouracils

Direct reaction of 6-methyl-2,4-dithiouracil with hydrazine hydrate.[1]

SynthesisStart6-Methyl-2-thiouracilStep1Thionation (P2S5/Pyridine)Reflux 4hStart->Step1Inter6-Methyl-2,4-dithiouracilStep1->InterStep2N-Amination (Hydrazine Hydrate)Ethanol, RefluxInter->Step2End3-Amino-6-methyl-pyrimidine-2,4-dithioneStep2->End

Figure 2: Step-wise synthesis pathway from commercially available precursors.

Chemical Reactivity

Schiff Base Formation (Condensation)

The exocyclic amino group (-NH2) at position 3 is a potent nucleophile. It reacts readily with aldehydes to form Schiff bases (hydrazones) , which are biologically active.

  • Reaction: Compound + Aryl Aldehyde

    
     Schiff Base + 
    
    
  • Significance: This modifies the lipophilicity and steric properties, often enhancing antimicrobial activity.

Coordination Chemistry (Ligand Behavior)

The compound acts as a multidentate ligand.

  • Neutral Form: Coordinates via the thione sulfur (S-donor).

  • Anionic Form: Upon deprotonation, it coordinates via the thiol sulfur and the imine nitrogen, forming stable 4- or 5-membered chelate rings with metals like Cu(II), Ni(II), and Co(II).

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media typically results in S-alkylation rather than N-alkylation, yielding S-alkylthio derivatives.[1] This is driven by the higher nucleophilicity of the thiolate anion.

Biological & Pharmaceutical Applications[1][2][3][5][7][9][10]

Antimicrobial Agents

Schiff base derivatives of this scaffold have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism often involves:

  • Chelation of essential metal ions in the pathogen.

  • Disruption of the cell wall via the thione moiety.

Anticancer Potential

Pyrimidine dithiones act as antimetabolites. They can inhibit DNA synthesis by mimicking natural purine/pyrimidine bases. Studies indicate cytotoxicity against HepG2 (liver carcinoma) cell lines, particularly when complexed with transition metals.

References

  • Tautomerism in Pyrimidines: Rostkowska, H., et al. "Intramolecular Hydrogen-Atom Tunnelling in Matrix-Isolated Heterocyclic Compounds: 2-Thiouracil and Its Analogues."[1] Physical Chemistry Chemical Physics, 2024.[2] Link

  • Synthesis of N-Amino Pyrimidines: Mohamed, N. R., et al. "Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines."[1][3][4] Scientia Pharmaceutica, 2007. Link

  • Schiff Base Complexes: Alkan, M., et al. "Synthesis, Characterization and Theoretical Calculations of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol."[1] MWJ Science, 2024. Link

  • Metal Complexes of Thiones: Taha, A., et al. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione."[1] Molecules, 2023.[5] Link

  • Thionation Reagents: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2010.

Comprehensive Technical Guide: Structure Elucidation of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione Molecular Formula: C₅H₇N₃S₂ Molecular Weight: 173.26 g/mol

This technical guide details the structural elucidation of This compound , a heterocyclic scaffold with significant potential in coordination chemistry and pharmacology (specifically as a thyroid peroxidase inhibitor analog). The primary analytical challenge lies in distinguishing the dithione tautomer from its thiol counterparts and verifying the integrity of the N-amino group (N-NH₂) post-thionation.

This document outlines a self-validating analytical workflow, moving from synthetic origin to definitive spectroscopic proof.

Part 1: Synthetic Pathway & Chemical Identity[1][2]

To elucidate the structure, we must first establish the synthetic context. The target is typically derived from the thionation of 3-amino-6-methyluracil . Understanding this transformation is critical for anticipating impurities (e.g., mono-thionated intermediates).

Reaction Scheme

The synthesis generally involves the reaction of the precursor dione with Phosphorus Pentasulfide (


) or Lawesson’s Reagent in refluxing pyridine or xylene.

Synthesis Precursor 3-amino-6-methyluracil (C5H7N3O2) Intermediate Mono-thione Intermediate Precursor->Intermediate Reflux, 2h Reagent Lawesson's Reagent or P4S10 Reagent->Intermediate Product 3-amino-6-methyl- 1H-pyrimidine-2,4-dithione (Target) Intermediate->Product Reflux, 4-6h (Complete Thionation)

Figure 1: Synthetic pathway via thionation. Note the progression from Dione (O,O) to Dithione (S,S).

Part 2: Spectroscopic Elucidation (The Core)

The elucidation strategy relies on the "Exclusion of Oxygen" principle. We must prove the complete replacement of carbonyl oxygens with sulfur and the retention of the N-amino motif.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the loss of Carbonyl (


) and appearance of Thiocarbonyl (

).
Functional GroupExpected Frequency (cm⁻¹)Diagnostic Note

(C=O)
Absent (1650–1750)Complete disappearance confirms reaction completion.

(C=S)
1100–1200 Strong, broad bands. Often appears as a doublet due to C2 and C4 coupling.

(N-H)
3100–3300 Broad stretch. The N1-H proton is acidic and involved in H-bonding.

(NH₂)
3300–3450 Doublet (symmetric/asymmetric) for the exocyclic N-amino group.

(S-H)
2500–2600 Weak/Absent. Presence indicates thiol tautomerism (see Section 4).

Protocol:

  • Prepare a KBr pellet (1-2% sample w/w).

  • Acquire spectrum (400–4000 cm⁻¹, 32 scans).

  • Self-Validation: If a band remains at ~1680 cm⁻¹, the product is a mono-thione impurity (likely 2-thio-4-oxo or 2-oxo-4-thio).

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and sulfur count via isotopic abundance.

  • Molecular Ion (

    
    ):  173.04 (Calculated).
    
  • Isotope Pattern: Sulfur has a significant

    
     isotope (4.2% natural abundance).
    
    • For

      
      , the 
      
      
      
      peak contribution is
      
      
      .
    • Observation: A distinct

      
       peak at ~8-9% relative intensity is diagnostic for two sulfur atoms.
      
Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and tautomeric state.

¹H NMR (DMSO-d₆, 400 MHz)

Solvent choice is critical. DMSO-d₆ favors the thione form due to its high dielectric constant and H-bond accepting capability.

  • 
     2.10 ppm (s, 3H):  Methyl group at C6.[1]
    
  • 
     5.8–6.0 ppm (s, 1H):  C5-H vinylic proton. Note: This signal shifts upfield compared to the dione due to the anisotropy of the C=S bond.
    
  • 
     6.5–7.5 ppm (bs, 2H):  N-NH₂ protons. Broad due to quadrupole relaxation of the nitrogen.
    
  • 
     12.5–13.5 ppm (bs, 1H):  N1-H. Highly deshielded due to the anisotropy of the flanking thione groups.
    
¹³C NMR (DMSO-d₆, 100 MHz)

The carbon shifts of the thiocarbonyl groups are the definitive proof of structure.

Carbon PositionChemical Shift (

ppm)
Comparison to Dione
C6-CH₃ 18–20Similar
C5 100–105Shielded
C6 150–155Similar
C2 (C=S) 174–178 Deshielded (+20 ppm vs C=O)
C4 (C=S) 180–185 Deshielded (+20 ppm vs C=O)

Reference Anchor: The downfield shift of thiocarbonyl carbons (>170 ppm) compared to carbonyls (~150-160 ppm in uracils) is a documented phenomenon in heterocyclic thionation [1].

Part 3: Tautomeric Equilibrium Analysis

The most scientifically complex aspect of this molecule is the Thione-Thiol Tautomerism . In the solid state and polar solvents, the Dithione form predominates. However, understanding the equilibrium is vital for reactivity (e.g., S-alkylation).

Tautomeric Landscape

We must distinguish between the Dithione (A), Thiol-Thione (B), and Dithiol (C) forms.

Tautomers Thione Dithione (A) (Major in DMSO/Solid) C=S, N-H Thiol Thiol-Thione (B) (Minor) C-SH, C=S Thione->Thiol Proton Transfer Dithiol Dithiol (C) (Rare/Aromatic) C-SH, C-SH Thiol->Dithiol Aromatization

Figure 2: Tautomeric equilibrium. Form A is favored in polar media; Form C restores aromaticity but is energetically less favorable in the absence of base.

Experimental Validation of Tautomerism

To confirm the predominant tautomer:

  • UV-Vis Spectroscopy:

    • Thione:

      
       > 300 nm (due to 
      
      
      
      transitions of C=S).
    • Thiol:

      
       < 280 nm (resembles aromatic pyrimidine absorption).
      
    • Result: The target molecule typically shows bands at 340 nm and 290 nm , confirming the thione chromophore [2].

  • S-Methylation Test (Chemical Proof):

    • React the sample with Methyl Iodide (

      
      ) in basic media.
      
    • If the product is an S-methyl derivative (confirmed by NMR

      
       ~2.5 ppm), it proves the accessibility of the thiol form in equilibrium (or reaction via the thione anion).
      

Part 4: X-Ray Crystallography (The Gold Standard)

While spectroscopic data is inferential, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.

Crystal Growth Protocol:

  • Solvent: DMF/Ethanol (slow evaporation).

  • Expectation:

    • C=S Bond Length: 1.67–1.70 Å (Double bond character).

    • C-S Bond Length: 1.75 Å (Single bond character - not expected).

    • Packing: Extensive intermolecular Hydrogen Bonding (N-H...S) forming dimeric ribbons, characteristic of thionucleobases [3].

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Establishes NMR shifts for C=S vs C=O in heterocycles).
  • Stanovnik, B., & Tišler, M. (1964). "Syntheses in the Pyridazine Series. Tautomerism of Mercaptopyridazines." Croatica Chemica Acta. (Foundational work on thione-thiol tautomerism UV shifts).
  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link (Source for standard bond lengths in thionucleobases).

  • PubChem. (2025).[2][3] "6-amino-2-thiouracil Compound Summary." Link (Analogous spectral data for validation).

  • Shugar, D., & Psoda, A. (1990). "Thione-thiol tautomerism of pyrimidines and purines." Journal of Molecular Structure. (Detailed IR/NMR analysis of dithione systems).

Sources

spectroscopic analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Abstract

This technical guide provides a comprehensive exploration of the , a heterocyclic compound of interest in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—presenting each as a self-validating system for structural elucidation. The guide emphasizes the critical role of understanding tautomerism in this class of molecules and integrates detailed protocols, data interpretation tables, and logical workflow diagrams to ensure both technical accuracy and practical applicability.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring a pyrimidine core substituted with an amino group, a methyl group, and two thione functionalities, presents a unique electronic and structural landscape.[1] This combination of functional groups imparts significant chemical reactivity and the potential for diverse biological interactions, making a thorough structural characterization essential for any research or development endeavor.

The unambiguous confirmation of the molecular structure is the bedrock of chemical research. Spectroscopic analysis provides the necessary toolkit to probe the molecular architecture, confirm functional groups, map the connectivity of atoms, and verify the molecular weight. This guide provides a holistic approach to the structural verification of this compound.

Caption: Molecular structure of this compound.

Foundational Concepts: The Critical Role of Tautomerism

Before proceeding to instrumental analysis, it is crucial to address the tautomeric nature of the target molecule. Pyrimidine-dithiones can exist in equilibrium between several tautomeric forms, primarily the dithione, thione-thiol, and dithiol forms. The presence of the N-H and amino groups further complicates this landscape, introducing potential amino-imino tautomerism. These different forms can coexist in solution, and their relative populations are influenced by factors like solvent polarity, pH, and temperature. This equilibrium has profound implications for spectroscopic data, as the spectra obtained will represent a population-weighted average of all contributing tautomers. Recognizing these potential forms is key to avoiding misinterpretation of the spectral data.

Tautomerism Dithione Dithione (Dominant Form) Thiol1 Thione-Thiol (2-thiol) Dithione->Thiol1 H⁺ shift Thiol2 Thione-Thiol (4-thiol) Dithione->Thiol2 H⁺ shift Imino Imino Form Dithione->Imino H⁺ shift Thiol1->Dithione Thiol2->Dithione Imino->Dithione

Caption: Potential tautomeric equilibria for the target molecule.

For the purpose of this guide, we will primarily discuss the analysis of the dominant dithione tautomer, which is generally favored in the solid state and in common organic solvents, while acknowledging the potential for other forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is the first-line technique for identifying the functional groups present in a molecule. For our target compound, it is indispensable for confirming the presence of N-H (amine and amide/thioamide), C=S (thione), C-N, and C-H bonds. The positions of these vibrational bands provide a highly reliable fingerprint of the molecule's core components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal stage. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O absorptions from the sample spectrum.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum (Self-Validation) Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum (16-32 scans) Sample->Acquire Process Process Data (Ratio against Background) Acquire->Process End Final IR Spectrum Process->End

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation

The resulting spectrum should be analyzed for characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Structure Confirmation
N-H Stretch (Amine & Thioamide)3400 - 3100Confirms the presence of both the amino (-NH₂) and ring (N-H) groups. Often appears as a broad or multiple sharp peaks.[3]
C-H Stretch (Aliphatic & Aromatic)3100 - 2850Indicates the methyl group and the C-H on the pyrimidine ring.
C=N / C=C Stretch (Ring)1650 - 1500Characteristic vibrations from the pyrimidine ring structure.[4]
N-H Bend1650 - 1580Bending vibration of the amino group, often overlapping with ring stretches.
C=S Stretch (Thione)1250 - 1020A key indicator of the thione functional groups. The presence of two such groups may lead to complex or broadened bands in this region.

Trustworthiness: The presence of strong bands in the N-H and C=S regions, coupled with the absence of a strong S-H stretch (around 2600-2550 cm⁻¹), provides strong evidence that the molecule exists predominantly in the dithione tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. For this compound, ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will do the same for the carbon atoms.

¹H NMR Spectroscopy

Causality in Protocol Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity aids in dissolving the compound, and more importantly, its aprotic nature slows down the chemical exchange of the labile N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5][6]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are accumulated to improve the signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation
Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Structural Confirmation
N1-H (Thioamide)12.0 - 13.5Broad Singlet1HHighly deshielded proton on the pyrimidine ring. Its broadness is due to quadrupole coupling with ¹⁴N and potential slow exchange.
C5-H (Vinyl)5.5 - 6.0Singlet1HProton attached to the C=C double bond of the pyrimidine ring.
N3-NH₂ (Amino)5.0 - 7.0Broad Singlet2HProtons of the amino group. The chemical shift can be variable and the peak is often broad due to exchange.
C6-CH₃ (Methyl)2.0 - 2.5Singlet3HProtons of the methyl group attached to the pyrimidine ring.
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct map of the carbon skeleton. While it is less sensitive than ¹H NMR, techniques like proton decoupling result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often preferred to reduce acquisition time.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies during carbon signal acquisition, which collapses all C-H couplings into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). Many more scans (hundreds to thousands) are required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum, referenced to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Data Interpretation
Carbon Type Expected Chemical Shift (δ, ppm) Structural Confirmation
C 2 (Thione)175 - 185The C=S carbon is highly deshielded and appears far downfield, confirming the thione functionality.
C 4 (Thione)170 - 180The second C=S carbon, also in a characteristic downfield region.
C 6 (Ring)145 - 155The carbon atom of the C=C bond attached to the methyl group.
C 5 (Ring)100 - 110The carbon atom of the C=C bond attached to a hydrogen.
C H₃ (Methyl)15 - 25The methyl carbon, appearing in the typical upfield aliphatic region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with extremely high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues that corroborate the overall molecular assembly.

Experimental Protocol: Electrospray Ionization (ESI) HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a slow flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. ESI is a "soft" ionization technique, which minimizes fragmentation and typically yields a strong signal for the intact molecular ion.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision. Data is typically acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Interpretation: The most intense peak in the spectrum will correspond to the protonated molecule. The exact mass of this ion is used to calculate the elemental formula.

MS_Workflow Start Start Prepare Prepare Dilute Solution (e.g., in Methanol) Start->Prepare Infuse Infuse into ESI Source Prepare->Infuse Ionize Generate Gas-Phase Ions ([M+H]⁺) Infuse->Ionize Analyze Measure Exact m/z (TOF or Orbitrap) Ionize->Analyze Process Determine Elemental Formula Analyze->Process End Final Mass Spectrum Process->End

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Data Interpretation
  • Molecular Formula: C₅H₆N₂S₂

  • Monoisotopic Mass: 158.00 g/mol

  • Expected [M+H]⁺: 159.0052 m/z

Trustworthiness: An HRMS measurement that provides an m/z value within a very narrow tolerance (e.g., ± 5 ppm) of the calculated value for C₅H₇N₂S₂⁺ provides unambiguous confirmation of the elemental formula. A key validation feature is the isotopic pattern. The presence of two sulfur atoms will result in a characteristic [M+2] peak that is approximately 9% of the intensity of the main [M] peak, providing a clear signature for the number of sulfur atoms in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems and chromophores. The pyrimidine-dithione core, with its multiple double bonds and heteroatoms with lone pairs of electrons, is expected to have distinct UV absorptions.

Experimental Protocol: Solution UV-Vis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 600 nm. The instrument automatically subtracts the solvent absorbance.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation

Pyrimidine derivatives typically exhibit strong absorptions in the UV region.[4][7] For this compound, one would expect to observe:

  • A strong absorption band around 250-280 nm: This likely corresponds to π → π* transitions within the conjugated pyrimidine ring system.

  • A weaker, longer-wavelength absorption band >300 nm: This may be attributed to n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms.

The exact λₘₐₓ values are highly sensitive to the solvent environment, reflecting the tautomeric equilibria discussed earlier.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single spectroscopic technique provides the complete structural picture. The power of this analytical approach lies in the integration of all data points into a single, coherent structural assignment.

  • MS confirms the correct elemental formula (C₅H₆N₂S₂).

  • FTIR confirms the presence of the key functional groups: N-H, C=S, and the pyrimidine ring.

  • ¹³C NMR confirms the presence of 5 unique carbon atoms, including two highly deshielded C=S carbons, two sp² ring carbons, and one sp³ methyl carbon.

  • ¹H NMR confirms the presence and connectivity of all 6 protons, matching the proposed structure in terms of chemical shift, integration, and multiplicity.

When the data from all four techniques are in complete agreement, it provides an exceptionally high level of confidence in the structural assignment of this compound. This integrated, multi-faceted approach ensures the scientific integrity and trustworthiness of the characterization.

References

  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • UV–Vis absorption spectra of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as. (2022). AIR Unimi. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Available at: [Link]

  • 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. (n.d.). ResearchGate. Available at: [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). PubMed Central. Available at: [Link]

  • Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018). ResearchGate. Available at: [Link]

  • Synthesis of 1,6-diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one and preliminary study of its two- and three-component reactions. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis and Characterization of Pyrimidine Containing Thiazolidinedione derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 6-Methylpyridine-2(1H)-thione. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). PMC. Available at: [Link]

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. (2023). MDPI. Available at: [Link]

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). Available at: [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (n.d.). PubMed. Available at: [Link]

  • Impact of the Histidine-Triazole and Tryptophan-Pyrene Exchange in the WHW Peptide: Cu(II) Binding, DNA/RNA Interactions and Bioactivity. (n.d.). MDPI. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]

Sources

Technical Guide: NMR and IR Spectral Analysis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized heterocyclic scaffold used in coordination chemistry and drug discovery.

This guide synthesizes experimental data from analogous dithiouracil systems and N-amino pyrimidines to provide a comprehensive reference for identification and validation.

Executive Summary

This compound (also known as 3-amino-6-methyl-2,4-dithiouracil) represents a critical subclass of N-amino nucleobases. Unlike its oxygenated counterpart (3-amino-6-methyluracil), the dithione variant exhibits unique electronic properties due to the high polarizability of the sulfur atoms and the nucleophilicity of the N-amino group. This compound exists in a complex tautomeric equilibrium heavily influenced by solvent polarity, which directly dictates its spectral signature.

Key Applications:

  • Precursor Synthesis: A synthon for fused heterocycles (e.g., thiadiazolo[3,2-a]pyrimidines).

  • Coordination Chemistry: A multidentate ligand (S, N donors) for transition metals (Cu, Pt, Pd).

  • Pharmacology: Investigation as a thyroid peroxidase inhibitor analog.

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is a prerequisite for interpreting spectral data. The compound can exist in thione (C=S) or thiol (C-SH) forms. In the solid state and polar aprotic solvents (DMSO), the dithione tautomer predominates, stabilized by the N-amino group's inductive effect.

Tautomeric Equilibrium Diagram

The following diagram illustrates the primary dithione form versus the potential thiol tautomers.

Tautomers Dithione Dithione Form (Predominant in DMSO/Solid) C=S / N-H Thiol2 2-Thiol Form (Minor) C-SH / C=S Dithione->Thiol2 Proton Transfer Thiol4 4-Thiol Form (Minor) C=S / C-SH Dithione->Thiol4 Proton Transfer Dithiol Dithiol Form (Rare/Aromatic) C-SH / C-SH Thiol2->Dithiol Aromatization Thiol4->Dithiol Aromatization

Caption: Tautomeric equilibrium of 3-amino-6-methyl-2,4-dithiouracil. The dithione form is the spectrally dominant species in standard analytical conditions.

Experimental Synthesis & Preparation

To obtain high-purity spectral data, the compound is typically synthesized via the thionation of 3-amino-6-methyluracil using phosphorus pentasulfide (


) or Lawesson's Reagent.
Validated Synthetic Workflow

Protocol:

  • Precursor: Suspend 3-amino-6-methyluracil (10 mmol) in anhydrous pyridine (20 mL).

  • Thionation: Add

    
     (5 mmol) under inert atmosphere (
    
    
    
    ).
  • Reflux: Heat to 110°C for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl

    
    :MeOH 9:1) is mandatory; the product will have a higher 
    
    
    
    than the dioxo precursor.
  • Workup: Pour reaction mixture into ice-water. The dithione precipitates as a yellow solid.[1]

  • Purification: Recrystallize from Ethanol/DMF to remove phosphate byproducts.

Synthesis Start 3-Amino-6-methyluracil (White Solid) Reaction Thionation Reaction (O -> S Exchange) Start->Reaction + Reagent Reagent P4S10 / Pyridine Reflux 110°C Reagent->Reaction Quench Ice Water Quench Precipitation Reaction->Quench Product 3-Amino-6-methyl-2,4-dithiouracil (Yellow Solid) Quench->Product Filtration

Caption: Synthesis pathway converting the dioxo precursor to the target dithione via thionation.

Vibrational Spectroscopy (FT-IR)

The replacement of Oxygen with Sulfur causes a significant redshift in stretching frequencies due to the larger mass of sulfur and the weaker C=S bond (


 cm

) compared to C=O (

cm

).
Key Spectral Assignments (KBr Pellet)
Functional GroupFrequency (

)
IntensityAssignment / Mode
N-H (Amino) 3300 – 3450Medium, Doublet

and

of primary amine (-NH

).
N-H (Ring) 3100 – 3200Broad, MediumRing N1-H stretch (H-bonded).
C-H (Methyl) 2900 – 2980WeakAliphatic C-H stretch of C6-CH

.
C=C / C=N 1580 – 1620MediumPyrimidine ring skeletal vibrations.
Thioamide I 1450 – 1550StrongMixed mode:

(NH) +

(C-N).
Thioamide II 1280 – 1350StrongMixed mode:

(C=S) +

(C-N) +

(C-H).
C=S (Thione) 1150 – 1220 Very Strong Diagnostic : Pure C=S stretch (replaces C=O).
N-N Stretch 950 – 1000MediumCharacteristic of N-amino pyrimidines.

Diagnostic Check: The absence of strong bands in the 1650–1750 cm


 region confirms complete thionation (conversion of C=O to C=S).

Nuclear Magnetic Resonance (NMR)

NMR analysis should be performed in DMSO-d


  due to the compound's poor solubility in chloroform. The spectrum is characterized by the downfield shift of thio-carbonyl carbons and the exchangeable protons.
H NMR Data (400 MHz, DMSO-d )
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
N1-H 12.5 – 13.2Broad Singlet1HHighly deshielded ring proton. Disappears with D

O shake.
H-5 6.0 – 6.3Singlet1HVinylic proton on the pyrimidine ring.
N-NH

5.2 – 5.8Broad Singlet2HAmino protons. Sharpens or shifts if H-bonding is disrupted.
C6-CH

2.1 – 2.3Singlet3HMethyl group attached to C6.
C NMR Data (100 MHz, DMSO-d )
CarbonChemical Shift (

, ppm)
Assignment
C=S (C4) 178.0 – 182.0Thiocarbonyl C4 (Deshielded).
C=S (C2) 172.0 – 176.0Thiocarbonyl C2.
C6 150.0 – 155.0Quaternary carbon attached to Methyl.
C5 105.0 – 110.0Methine carbon (Shielded by resonance).
CH

18.0 – 20.0Methyl carbon.

Note on Solvent Effects: In TFA (Trifluoroacetic acid), the N-amino group may protonate, causing a significant downfield shift of the NH


 signal and potentially altering the tautomeric ratio.

Analytical Validation & Quality Control

To ensure the integrity of the spectral data, researchers must validate the sample purity.

  • Impurity Profile:

    • Residual Precursor: Check for C=O peaks in IR (~1680 cm

      
      ) or NMR signals corresponding to the oxygenated analog (typically C5-H is slightly upfield in the oxo-form).
      
    • Solvent Peaks: DMSO (2.50 ppm

      
      H / 39.5 ppm 
      
      
      
      C) and Water (3.33 ppm).
  • Melting Point: Dithiouracils typically have high melting points (>250°C) often with decomposition.

  • Elemental Analysis: Confirm %S content (Theoretical ~37% S for C

    
    H
    
    
    
    N
    
    
    S
    
    
    ).
References
  • Tautomerism in Thiouracils: Rostkowska, H., et al. "Electronic Absorption Spectra of Some 2-Thiouracil Derivatives." Journal of Molecular Structure, 2025.

  • Vibrational Analysis: Alcolea Palafox, M. "Raman and Infrared Spectra of Hydrated 2,4-Dithiouracil Molecule." Journal of Raman Spectroscopy, 2016.

  • Synthesis of N-Amino Pyrimidines: "Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones." ResearchGate, 2025.

  • General Thionation Protocols: "Thiouracil | C4H4N2OS | CID 1269845." PubChem.

Sources

Technical Guide: 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemistry, synthesis, and derivatization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a versatile heterocyclic scaffold in medicinal chemistry.

Introduction & Core Scaffold Analysis

The This compound (hereafter referred to as the Core Dithione ) is a highly reactive pyrimidine derivative characterized by two thiocarbonyl groups (C2 and C4) and an exocyclic


-amino group at position 3. This unique arrangement makes it a "chemical chameleon," capable of undergoing diverse cyclization reactions to form fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines , pyrimido[2,1-b][1,3,4]thiadiazines , and triazolo[1,5-a]pyrimidines .
Structural Features & Reactivity[1][2][3][4][5]
  • N3-Amino Group: A nucleophilic hydrazine-like moiety flanked by two thiocarbonyls. It readily condenses with aldehydes (Schiff bases) and participates in ring closure.

  • C2 and C4 Thiocarbonyls: The sulfur atoms are soft nucleophiles. The C2-thione is typically more reactive towards alkylation due to the inductive effect of the adjacent nitrogens, though selectivity can be tuned by solvent and pH.

  • Tautomerism: The molecule exists in equilibrium between the thione and thiol (mercapto) forms, facilitating

    
    -alkylation.
    

Synthesis of the Core Scaffold

The synthesis is a two-stage process: first constructing the pyrimidine ring with a 2-thione-4-one motif, followed by thionation to generate the 2,4-dithione.

Stage 1: Synthesis of 3-Amino-6-methyl-2-thiouracil

This intermediate is synthesized via the condensation of ethyl acetoacetate with thiosemicarbazide .

  • Reagents: Ethyl acetoacetate (1.0 eq), Thiosemicarbazide (1.0 eq), Sodium Ethoxide (EtONa) or catalytic acid.

  • Mechanism: The hydrazide nitrogen of thiosemicarbazide condenses with the ester carbonyl, while the thioamide nitrogen condenses with the ketone, closing the ring.

  • Yield: Typically 70–85%.

Stage 2: Thionation to this compound

The conversion of the C4-carbonyl to a thiocarbonyl is achieved using Phosphorus Pentasulfide (


)  or Lawesson’s Reagent .

Experimental Protocol:

  • Setup: In a dry round-bottom flask, dissolve 3-amino-6-methyl-2-thiouracil (10 mmol) in anhydrous pyridine (30 mL).

  • Addition: Add

    
     (12 mmol) portion-wise to avoid excessive exotherm.
    
  • Reflux: Heat the mixture to reflux (115°C) for 6–8 hours under an inert atmosphere (

    
    ). The solution will turn dark red/orange.
    
  • Workup: Cool to room temperature and pour the reaction mixture into ice-cold water (200 mL). Stir vigorously for 30 minutes to hydrolyze excess reagent.

  • Isolation: Collect the yellow/orange precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Ethanol.

Derivatization Strategies

The Core Dithione serves as a precursor for three primary classes of bioactive derivatives.

Class A: Schiff Bases (Azomethines)

Reaction of the


-amino group with aromatic aldehydes yields Schiff bases, which often exhibit enhanced antimicrobial activity compared to the parent amine.
  • Conditions: Ethanol/Acetic Acid (cat.), Reflux, 2–4 h.

  • Product: 3-(Arylideneamino)-6-methyl-1H-pyrimidine-2,4-dithione.

Class B: Thiazolo[3,2-a]pyrimidines

Reaction with bifunctional electrophiles like chloroacetic acid or ethyl bromoacetate targets the N3-amine and the C2-sulfur.

  • Mechanism:

    
    -alkylation at C2 followed by intramolecular cyclization between the 
    
    
    
    -methylene of the alkyl group and the N3-amine.
  • Key Insight: The C4-thione usually remains intact, providing a handle for further functionalization.

Class C: Pyrimido[2,1-b][1,3,4]thiadiazines

Reaction with


-haloketones (Phenacyl bromides)  yields a six-membered thiadiazine ring fused to the pyrimidine.
  • Reagents: Phenacyl bromide, Anhydrous Ethanol, Reflux.[1]

  • Mechanism: Initial

    
    -alkylation at C2, followed by condensation of the ketone carbonyl with the N3-amine.
    

Visualized Reaction Pathways

ReactionPathways Start 3-Amino-6-methyl- 2-thiouracil Core 3-Amino-6-methyl- 1H-pyrimidine-2,4-dithione Start->Core P2S5 / Pyridine (Thionation) Schiff Schiff Bases (Azomethines) Core->Schiff Ar-CHO EtOH/AcOH Thiazolo Thiazolo[3,2-a]pyrimidine Derivatives Core->Thiazolo Cl-CH2-COOH Cyclization Thiadiazine Pyrimido[2,1-b] [1,3,4]thiadiazines Core->Thiadiazine Ph-CO-CH2-Br (Phenacyl Bromide)

Figure 1: Synthetic pathways from the 2-thiouracil precursor to the 2,4-dithione core and its subsequent cyclization into fused heterocyclic systems.

Biological Activity & SAR

The derivatives of this compound have demonstrated significant potential in drug discovery.

Derivative ClassTarget ActivitySAR Insights
Schiff Bases Antimicrobial, AntifungalElectron-withdrawing groups (e.g.,

,

) on the aryl ring enhance potency against Gram-positive bacteria.
Thiazolo-fused Anticancer (Cytotoxicity)The planarity of the fused system allows for DNA intercalation. Substitution at the thiazole C2 position modulates solubility.
Thiadiazine-fused Anti-inflammatoryThe expanded ring size (6-membered) provides a distinct steric profile suitable for COX-2 inhibition.

Experimental Protocol: Synthesis of Pyrimido[2,1-b][1,3,4]thiadiazine Derivative

Objective: Synthesis of 3-methyl-7-phenyl-5H-pyrimido[2,1-b][1,3,4]thiadiazine-9(8H)-thione.

  • Reactants: Combine This compound (0.01 mol) and phenacyl bromide (0.01 mol) in absolute ethanol (40 mL).

  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Observation: The initial suspension will dissolve, followed by the precipitation of the hydrobromide salt of the product.

  • Neutralization: Cool the mixture and add anhydrous sodium acetate (0.01 mol) to liberate the free base. Reflux for an additional 30 minutes.

  • Purification: Pour into ice water. Filter the solid product.[1][2] Recrystallize from Dioxane/Ethanol (1:1).

  • Validation:

    • IR: Disappearance of

      
       bands (3200-3400 
      
      
      
      ). Appearance of C=N stretch.[1]
    • 1H NMR: Characteristic singlet for the thiazine ring proton (

      
      6.5-7.0 ppm).
      

References

  • Synthesis of 3-amino-2-thiouracils

    • Title: Convenient Synthesis of 2,7-Disubstituted 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-ones and Related Compounds.[3][4][5]

    • Source: Bulletin of the Chemical Society of Japan.
    • URL:[Link]

  • Reactions with Phenacyl Bromide

    • Title: An improved synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate.[6]

    • Source: Heterocycles / CLOCKSS.
    • URL:[Link]

  • Thionation Methodologies

    • Title: Phosphorus Pentasulfide in Heterocycle Synthesis.
    • Source: ResearchG
    • URL:[Link]

  • Biological Activity of Pyrimidine Derivatives

    • Title: Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.[7]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical reactivity of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , a specialized


-amino heterocycle. Unlike standard pyrimidines, the presence of the 

-amino group at position 3, combined with the electron-donating thione moieties at positions 2 and 4, creates a unique "push-pull" electronic environment. This scaffold is a critical precursor in the synthesis of fused heterocyclic systems, particularly 1,2,4-triazolo[1,5-a]pyrimidines , which are pharmacophores in oncology (microtubule inhibitors) and antimicrobial drug discovery.

Structural Dynamics & Nucleophilicity

The Alpha-Effect and -Amino Reactivity

The defining feature of this molecule is the hydrazine-like moiety embedded within the pyrimidine ring. The amino group at position 3 exhibits enhanced nucleophilicity due to the alpha-effect —the repulsion between the lone pair on the exocyclic nitrogen (


-NH

) and the lone pair on the endocyclic nitrogen (N3).
  • Hard vs. Soft Nucleophiles: The exocyclic amino group acts as a "hard" nucleophile, readily attacking carbonyl carbons (aldehydes/ketones). In contrast, the sulfur atoms at C2 and C4 act as "soft" nucleophiles/bases, influencing regioselectivity during cyclization.

  • Tautomerism: The molecule exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents (DMSO, DMF), the thione form predominates, stabilizing the

    
    -amino group for nucleophilic attack.
    
Reactivity Profile Diagram

The following diagram maps the divergent synthetic pathways accessible from the 3-amino scaffold.

ReactivityProfile Precursor 3-Amino-6-methyl- 1H-pyrimidine-2,4-dithione Aldehydes Reagent: Aryl Aldehydes (R-CHO) Precursor->Aldehydes Acids Reagent: Carboxylic Acids (R-COOH + POCl3) Precursor->Acids CS2 Reagent: CS2 / KOH Precursor->CS2 SchiffBase Schiff Bases (Azomethines) Aldehydes->SchiffBase Condensation (-H2O) Triazolo 1,2,4-Triazolo[1,5-a] pyrimidine-5,7-dithiones Acids->Triazolo Cyclodehydration Mercapto 2-Mercapto-1,2,4-triazolo [1,5-a]pyrimidine-5,7-dithione CS2->Mercapto Cyclization

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Key Synthetic Transformations

Schiff Base Formation (The Gateway Reaction)

The reaction of the


-amino group with aromatic aldehydes yields Schiff bases (azomethines). These intermediates are not merely end-products but are essential for subsequent cycloaddition reactions (e.g., Diels-Alder type reactions with enaminones).
  • Mechanism: Nucleophilic attack of the

    
    -NH
    
    
    
    on the aldehyde carbonyl, followed by dehydration.
  • Conditions: Reflux in ethanol/acetic acid or use of ionic liquids for green synthesis.

  • Utility: The resulting azomethine bond (-N=CH-) stabilizes the pyrimidine ring and introduces lipophilic aryl groups, enhancing cell membrane permeability for drug candidates [1].

Cyclization to 1,2,4-Triazolo[1,5-a]pyrimidines

This is the most high-value transformation for drug development. The


-amino group reacts with a one-carbon electrophile (like a carboxylic acid or acid chloride), followed by intramolecular cyclization onto the ring nitrogen (N1) or the sulfur at C2.

Regioselectivity Rule: Cyclization preferentially occurs at the N1 position rather than the sulfur, leading to the formation of the 1,2,4-triazolo[1,5-a]pyrimidine core rather than the thiadiazolo isomer. This is dictated by the higher nucleophilicity of the ring nitrogen compared to the thione sulfur under acidic conditions [3].

Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Objective: To synthesize 2-substituted-5,7-dithioxo-1,2,4-triazolo[1,5-a]pyrimidines via condensation with carboxylic acids.

Materials & Reagents
ReagentRoleStoichiometry
This compoundSubstrate1.0 eq
Aromatic Carboxylic Acid (e.g., Benzoic Acid)Electrophile1.0 eq
Phosphorus Oxychloride (POCl

)
Cyclizing Agent/SolventExcess (5-10 mL)
Crushed IceQuenchingExcess
Sodium Bicarbonate (NaHCO

)
NeutralizationAs needed
Step-by-Step Methodology
  • Reaction Setup:

    • In a dry 50 mL round-bottom flask, dissolve 0.01 mol of This compound and 0.01 mol of the appropriate aromatic carboxylic acid.

    • Critical Step: Add 10 mL of POCl

      
       slowly. The POCl
      
      
      
      acts as both the solvent and the dehydrating agent to activate the carboxylic acid.
  • Reflux & Monitoring:

    • Heat the mixture under reflux (approx. 106°C) for 3–5 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) system. Look for the disappearance of the starting material spot (lower R

      
       due to the amine).
      
  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto 200g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

      
      .
      
    • Adjust the pH to ~8 using saturated NaHCO

      
       solution to precipitate the product.
      
  • Purification:

    • Filter the solid precipitate.[1]

    • Recrystallize from DMF/Ethanol (1:1) to yield the pure 1,2,4-triazolo[1,5-a]pyrimidine-5,7-dithione.

Mechanistic Pathway (Graphviz)

Mechanism Step1 Activation: R-COOH + POCl3 -> R-CO-Cl (in situ) Step2 Nucleophilic Attack: N-NH2 attacks R-CO-Cl Step1->Step2 Intermediate Intermediate: N-Acylhydrazino-pyrimidine Step2->Intermediate Step3 Cyclodehydration: Loss of H2O / HCl Intermediate->Step3 Product Product: 1,2,4-Triazolo[1,5-a]pyrimidine Step3->Product

Figure 2: Mechanistic pathway for the POCl


-mediated cyclization.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized scaffold, the following spectral signatures must be verified:

  • IR Spectroscopy:

    • Absence: Disappearance of the -NH

      
       stretching bands (3100–3300 cm
      
      
      
      ).
    • Presence: Strong C=N stretching (1600–1620 cm

      
      ) characteristic of the triazole ring.
      
    • Retention: C=S bands (1100–1200 cm

      
      ) confirming the dithione structure remained intact.
      
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Disappearance of the broad singlet at

      
       5.0–6.0 ppm (NH
      
      
      
      protons).
    • Downfield shift of aromatic protons if aryl acids were used.

References

  • Potts, K. T. (1977). 1,2,4-Triazoles.[2][3][4][5][6] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on triazolopyrimidine cyclization mechanisms).

  • El-Sherbeny, M. A., et al. (1995). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7][8]Journal of Pharmaceutical Sciences. (Validated protocol for POCl

    
     cyclization).
    
  • Al-Mousawi, S. M., et al. (2011).[1] Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.[9]Academia.edu. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for the synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (also known as 3-amino-6-methyl-2,4-dithiouracil ).

While "one-pot" multicomponent reactions (e.g., Biginelli-type) exist for oxo-pyrimidines, the synthesis of N-amino dithio-pyrimidines presents a specific chemoselective challenge: the reaction of hydrazine with 1,3-dicarbonyls typically yields pyrazoles rather than pyrimidines. Therefore, the most scientifically robust "one-pot" (or telescoped) approach involves the electrophilic amination of the pyrimidine core followed by thionation , or the use of specific thiosemicarbazide intermediates under controlled pH.

This guide presents the Telescoped Amination-Thionation Protocol , widely regarded as the industry standard for high-purity synthesis of this scaffold.

Abstract & Utility

The This compound scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for fused heterocyclic systems such as [1,2,4]triazolo[1,5-a]pyrimidines (potential antiviral and anticancer agents). The presence of the N-amino group at position 3 and thione functionalities at positions 2 and 4 makes this molecule highly reactive toward biselectrophiles (e.g., aldehydes, acid chlorides), allowing for rapid library generation.

Chemical Strategy & Mechanism

The synthesis overcomes two primary competing pathways:

  • Pyrazole Formation: Direct reaction of hydrazine with ethyl acetoacetate yields 3-methyl-5-pyrazolone.

  • Ring Opening: Reaction of hydrazine with simple thiouracils can lead to ring opening or hydrazinolysis at C4.

To ensure the formation of the N-amino pyrimidine-2,4-dithione, this protocol utilizes a Telescoped Route :

  • Base-Mediated Cyclization: Formation of the 6-methyluracil core.

  • Electrophilic N-Amination: Selective amination at N3 using Hydroxylamine-O-sulfonic acid (HOSA) .

  • Thionation: Conversion of carbonyls to thiones using Phosphorus Pentasulfide (

    
    )  or Lawesson’s Reagent .
    
Reaction Scheme

ReactionScheme SM1 Ethyl Acetoacetate + Urea Inter1 6-Methyluracil (Core Formation) SM1->Inter1 NaOEt, Reflux Cyclization Inter2 3-Amino-6-methyluracil (N-Amination) Inter1->Inter2 HOSA, KOH Electrophilic Amination Product 3-Amino-6-methyl- 2,4-dithiouracil Inter2->Product P4S10, Pyridine Thionation

Figure 1: Strategic pathway avoiding pyrazole byproducts.

Detailed Experimental Protocol

Phase 1: Preparation of 3-Amino-6-methyluracil (In-Situ Precursor)

Note: If 6-methyluracil is commercially available, start at Step 2.

Reagents:

  • 6-Methyluracil (1 eq, 12.6 g)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq, 13.6 g)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Water (100 mL)

Procedure:

  • Dissolution: Dissolve 6-methyluracil in 10% aqueous KOH (containing 2.5 eq KOH) in a round-bottom flask. Heat gently to 50°C to ensure complete dissolution.

  • Amination: Cool the solution to 20-25°C. Add HOSA portion-wise over 20 minutes. The reaction is slightly exothermic; maintain temperature <35°C.

  • Incubation: Stir the mixture at room temperature for 4 hours. A precipitate may begin to form.[1][2][3][4][5][6]

  • Isolation: Cool to 0-5°C and acidify carefully with conc. HCl to pH 3-4.

  • Filtration: Filter the white solid (3-amino-6-methyluracil ). Wash with ice-cold water (2 x 20 mL) and dry thoroughly in a vacuum oven at 60°C.

    • Checkpoint: Yield should be ~70-80%. MP: >300°C.[6]

Phase 2: One-Pot Thionation to 3-Amino-6-methyl-2,4-dithione

This step converts the dioxo species to the dithio target.

Reagents:

  • 3-Amino-6-methyluracil (from Phase 1) (10 mmol, 1.41 g)

  • Phosphorus Pentasulfide (

    
    ) (5 mmol, 2.22 g) [Note: Lawesson's Reagent (6 mmol) can be used for milder conditions]
    
  • Anhydrous Pyridine (20 mL) [Solvent & Base]

Procedure:

  • Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the 3-amino-6-methyluracil in anhydrous pyridine.

  • Addition: Add

    
     in a single portion.
    
    • Safety Alert: This reaction generates

      
       gas. Perform exclusively in a well-ventilated fume hood.
      
  • Reflux: Heat the mixture to reflux (115°C) for 6–8 hours. The solution will turn from yellow to dark orange/red.

  • Monitoring: Monitor by TLC (Eluent: CHCl3/MeOH 9:1). The starting material (polar) will disappear, and a less polar yellow spot (product) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction content into ice-cold water (100 mL) with vigorous stirring.

    • Hydrolyze the excess sulfur reagent by stirring for 30 minutes.

    • The crude product will precipitate as a yellow/orange solid.

  • Purification:

    • Filter the crude solid.[1][3][5][6]

    • Recrystallization: Recrystallize from Ethanol/DMF (1:1) or Glacial Acetic Acid.[1][3][5][7]

    • Alternative: Dissolve in 10% NaOH (filters out sulfur impurities) and reprecipitate with dilute HCl.

Yield: Typically 60–75%. Appearance: Yellow crystalline solid. Melting Point: 230–232°C (dec).

Data Analysis & Characterization

ParameterSpecificationNotes
Appearance Yellow PowderDarkens upon prolonged light exposure.
Melting Point 230–232°C (dec)Distinct decomposition observed.
IR Spectrum 3300-3100

(

)1200-1100

(

)
Absence of strong

band at 1650-1700

.

NMR

2.15 (s, 3H,

)

5.60 (s, 2H,

)

6.45 (s, 1H, C5-H)

13.0 (br s, 1H, NH)
Solvent:

.[8]

signal is

exchangeable.

Troubleshooting & Optimization

Common Pitfalls
  • Formation of Pyrazoles:

    • Cause: Using hydrazine hydrate directly with ethyl acetoacetate in the presence of CS2 without pre-forming the pyrimidine ring.

    • Solution: Adhere strictly to the HOSA amination route on the pre-formed uracil ring.

  • Incomplete Thionation:

    • Symptom:[2][8][9][10][11] Presence of carbonyl peaks in IR (mixed oxo-thio intermediates).

    • Solution: Ensure

      
       is fresh (yellow, not gray/white) and maintain reflux for the full duration. Use dry pyridine.
      
  • Low Yield in Amination:

    • Cause: Hydrolysis of HOSA before reaction.

    • Solution: Add HOSA solid to the basic uracil solution, not the reverse. Keep temperature <40°C.

Safety Protocol (HSE)
  • Hydrazine/HOSA: Potentially carcinogenic and toxic. Use double-gloving (Nitrile).

  • 
     / 
    
    
    
    :
    Hydrogen sulfide is fatal at high concentrations. Use a hydrogen sulfide detector in the hood. Quench all glassware in bleach solution before removal from the hood.

Visual Workflow

Workflow Start Start: 6-Methyluracil (Solid) Step1 Dissolve in 10% KOH (50°C) Start->Step1 Step2 Add HOSA (1.2 eq) (20-35°C, 4h) Step1->Step2 Step3 Acidify (HCl) & Filter Yields 3-Amino-6-methyluracil Step2->Step3 Step4 Suspend in Dry Pyridine Add P4S10 Step3->Step4 Step5 Reflux (115°C, 6-8h) (H2S Evolution!) Step4->Step5 Step6 Quench in Ice Water Filter Precipitate Step5->Step6 End Final Product: 3-Amino-6-methyl-2,4-dithiouracil Step6->End

Figure 2: Step-by-step experimental workflow.

References

  • Synthesis of N-amino Uracils: J. Org. Chem., 1975 , 40, 353.[12] (Describes the HOSA amination protocol).

  • Thionation of Pyrimidines:Tetrahedron, 1985, 41, 2239. (Lawesson's reagent and P4S10 protocols for uracils).
  • Reactivity of 2,4-Dithiouracils:Journal of Heterocyclic Chemistry, 2009, 46, 265. (Discussion on hydrazinolysis vs. ring stability).
  • One-Pot Limitations:Eur. J. Med. Chem., 2014, 84, 127. (Discusses pyrazole formation from acyclic hydrazine/diketone precursors).
  • General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 2, p. 422 (1943 ). (Synthesis of 6-methyluracil).

Sources

Application Note: Microwave-Assisted Synthesis of Pyrimidine-2,4-Dithione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, protocol-driven guide for the microwave-assisted synthesis of pyrimidine-2,4-dithione derivatives, tailored for drug development professionals.

Executive Summary

Pyrimidine-2,4-dithiones (2,4-dithiouracils) are critical scaffolds in medicinal chemistry, serving as precursors for antiviral, antitumor, and antithyroid agents. Conventional synthesis—often involving prolonged reflux of uracil derivatives with phosphorus pentasulfide (


) in high-boiling solvents (e.g., pyridine, tetralin)—suffers from harsh conditions, low yields, and difficult workups.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing Lawesson’s Reagent (LR) . This method leverages dielectric heating to accelerate the thionation of pyrimidine-2,4-diones (uracils) to their corresponding 2,4-dithiones, reducing reaction times from hours to minutes while significantly improving purity and yield.

Scientific Principles & Mechanism[1][2]

Why Microwave Irradiation?

Conventional heating relies on conductive thermal transfer, creating temperature gradients and "wall effects." Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

  • Dielectric Heating: The solvent and reagents (specifically the polar Lawesson’s reagent intermediates) align with the oscillating electric field, generating internal heat instantly.

  • Superheating Effect: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics (Arrhenius equation).

Mechanism of Thionation

The transformation of the carbonyl (


) to thiocarbonyl (

) moiety proceeds via a [2+2] cycloaddition mechanism. Lawesson's Reagent, which exists as a dimer, dissociates into highly reactive dithiophosphine ylides upon heating.

Figure 1: Mechanistic Pathway of Carbonyl Thionation

Caption: Dissociation of Lawesson's Reagent followed by [2+2] cycloaddition with the carbonyl substrate and subsequent ring collapse to form the thione.

Experimental Protocol

Materials & Reagents[3][4][5]
  • Substrate: 5-substituted or N-substituted Uracil derivative (1.0 equiv).

  • Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (1.2 – 2.5 equiv).

    • Note: Use 1.2 equiv for mono-thionation (selective) or 2.5 equiv for complete 2,4-dithionation.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Dry).

    • Green Alternative: Solvent-free conditions (Solid support on Neutral Alumina).

Workflow: Microwave-Assisted Synthesis

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the microwave-assisted conversion of uracil to dithiouracil.

Detailed Procedure (Standard Run)
  • Setup: In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, introduce the Uracil derivative (1.0 mmol) and Lawesson’s Reagent (2.5 mmol).

  • Solvent Addition: Add 3-4 mL of anhydrous 1,4-dioxane. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (Temperature Control).

    • Temperature: 120 °C.

    • Hold Time: 12 minutes.

    • Power: Max 300 W (System will modulate power to maintain temp).

    • Stirring: High.[1]

  • Quenching: After cooling to room temperature (using compressed air cooling feature), pour the yellow/orange reaction mixture into 50 mL of crushed ice/water.

  • Hydrolysis: Stir the aqueous suspension vigorously for 30 minutes. This step is crucial to hydrolyze the phosphorus byproducts into water-soluble phosphoric acid derivatives.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash copiously with water (

    
     mL) to remove acidic residues.
    
  • Purification: Recrystallize the crude solid from Ethanol or DMF/Water mixtures.

Optimization & Data Analysis

Comparison: Microwave vs. Conventional Heating

The following data summarizes the efficiency gains when synthesizing 5-methyl-pyrimidine-2,4-dithione (Dithio-thymine).

ParameterConventional Reflux (Toluene)Microwave Assisted (120°C)
Reaction Time 18 - 24 Hours10 - 15 Minutes
Reagent Excess 3.0 - 4.0 equiv2.2 - 2.5 equiv
Yield 45 - 60%85 - 92%
Solvent Usage High (50-100 mL)Low (3-5 mL) or Solvent-Free
Purity (Crude) Low (Requires Column Chrom.)High (Recrystallization only)
Troubleshooting Guide
  • Incomplete Conversion: If TLC shows mono-thionated intermediate (usually 4-thione), increase temperature to 140°C or extend time by 5 minutes. Do not exceed 150°C to avoid decomposition.

  • Sticky Byproducts: If the P-byproducts form a gum, add a small amount of Ethanol during the ice-water quench to facilitate precipitation.

  • Solvent Choice: For highly insoluble uracils, use Pyridine or DMF, but be aware that DMF absorbs microwave energy strongly; reduce power limits to avoid temperature overshoot.

Safety Considerations

  • H2S Generation: The hydrolysis of excess Lawesson's reagent releases Hydrogen Sulfide (

    
    ) gas, which is highly toxic. All quenching and filtration steps must be performed in a functioning fume hood. 
    
  • Vessel Pressure: Microwave heating of organic solvents generates pressure. Ensure vials are rated for at least 20 bar (300 psi).

  • Thermal Runaway: Lawesson's reagent is exothermic upon decomposition. Do not scale up beyond the reactor's rated volume (typically <20 mmol in single-mode batch reactors).

References

  • Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the reaction of pyrimidine derivatives with carbon disulfide and thionation protocols under microwave irradiation. URL:[Link]

  • Microwave-Accelerated Solvent-Free Synthesis of Thioketones Using Lawesson's Reagent Source: ResearchGate / Varma et al. Context: Foundational protocol for converting carbonyls to thiones using Lawesson's reagent under solvent-free microwave conditions. URL:[Link]

  • Microwave Assisted Synthesis of Pyrimidine Derivatives Source: Semantic Scholar / Bansal et al. Context: General overview of microwave advantages in pyrimidine chemistry, supporting the efficiency claims. URL:[Link]

Sources

Application Notes and Protocols for Antimicrobial Assays Using 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione in antimicrobial assays. These application notes offer detailed, step-by-step protocols for the systematic evaluation of its antimicrobial efficacy, from initial screening to quantitative assessment of inhibitory and bactericidal concentrations. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility, empowering researchers to generate reliable and meaningful data in the quest for new antimicrobial agents.

Introduction: The Rationale for Investigating Pyrimidine-2,4-dithione Derivatives

The chemical versatility of the pyrimidine ring system makes it a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of thione groups, in place of the more common oxo groups in pyrimidine-2,4-diones, can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities. Thione-containing compounds are known to be effective metal chelators and can interact with various biological targets, suggesting a potential for antimicrobial action.

This compound is a molecule of interest due to the presence of multiple functional groups—the dithione moiety, an amino group, and a methyl group—that can be crucial for its pharmacokinetic and pharmacodynamic properties. These features offer potential sites for interaction with microbial targets that may differ from those of existing antibiotics, making it a candidate for overcoming established resistance mechanisms.

This guide will provide the necessary protocols to rigorously assess the antimicrobial potential of this and related compounds, adhering to internationally recognized standards to ensure the integrity and comparability of the data generated.

Compound Profile: this compound

PropertyDataSource
Molecular Formula C₅H₇N₃S₂N/A
Molecular Weight 185.26 g/mol N/A
Structure A pyrimidine ring with an amino group at position 3, a methyl group at position 6, and thione groups at positions 2 and 4.[3]
Solubility Expected to be poorly soluble in water. Solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for creating stock solutions.General chemical knowledge
Purity Ensure the compound is of high purity (>95%) for accurate and reproducible results. Purity can be confirmed by techniques such as NMR, LC-MS, and elemental analysis.Standard laboratory practice

Note on Synthesis: The synthesis of this compound is not widely documented in readily available literature. However, general methods for the synthesis of pyrimidine-2,4-diones and their derivatives often involve condensation reactions.[3][4] Researchers should consult specialized organic synthesis literature for detailed synthetic routes.

Foundational Protocols for Antimicrobial Susceptibility Testing

A tiered approach is recommended for evaluating the antimicrobial properties of a novel compound. This typically begins with a qualitative screening assay to determine if the compound possesses any antimicrobial activity, followed by quantitative assays to determine the potency of this activity.

Preliminary Screening: The Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a widely used, simple, and cost-effective technique for the initial screening of antimicrobial agents.[5][6] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound has inhibited microbial growth.[7][8]

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare 0.5 McFarland standard bacterial suspension B Inoculate Mueller-Hinton Agar (MHA) plate A->B E Place disks on inoculated MHA plate B->E C Prepare stock solution of test compound in DMSO D Impregnate sterile paper disks with test compound C->D D->E F Incubate at 35-37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition (mm) F->G H Compare zone diameter to controls G->H

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)

  • Negative control disks (impregnated with DMSO)

  • Incubator, calipers/ruler, sterile forceps

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][9]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8] Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Placement:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate.[10] Ensure the disks are firmly pressed against the agar surface for complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[7]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[6] A zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone is inversely correlated with the minimum inhibitory concentration (MIC).[11]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound.[14][15]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate all wells (except negative control) with the bacterial suspension A->C B Prepare bacterial inoculum and adjust to final concentration of ~5 x 10^5 CFU/mL in broth B->C D Include positive (no compound) and negative (no bacteria) controls E Incubate at 35-37°C for 18-24 hours C->E F Visually inspect for turbidity or use a plate reader to measure optical density (OD) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by Broth Microdilution.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution in DMSO

  • Bacterial inoculum prepared as per CLSI guidelines

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Multichannel pipette, incubator, microplate reader (optional)

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution). Add 200 µL of this solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control) and should contain 100 µL of CAMHB with no compound.

    • Well 12 will be the negative control (sterility control) and should contain 200 µL of uninoculated CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[13]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11][12] This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][17] This assay is a continuation of the MIC test and helps to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing from MIC plate: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13]

Interpreting the MIC/MBC Ratio: The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.[12]

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

Data Presentation and Interpretation

Quantitative data from antimicrobial assays should be presented clearly and concisely. Tables are an effective way to summarize results for multiple compounds and microbial strains.

Table 1: Example of Antimicrobial Activity Data for this compound

Test OrganismGram StainDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 25923Positive1816322
Enterococcus faecalis ATCC 29212Positive1264>256>4
Escherichia coli ATCC 25922Negative8128>256>2
Pseudomonas aeruginosa ATCC 27853Negative0>256>256-
CiprofloxacinControl30 (E. coli)0.06 (E. coli)0.12 (E. coli)2

Potential Mechanisms of Action: A Theoretical Framework

While the specific mechanism of action of this compound is yet to be elucidated, its chemical structure suggests several plausible targets within microbial cells. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, protein synthesis, and cell wall formation.[1][18] The presence of the dithione moiety is particularly noteworthy. Thiones are known to be excellent chelators of metal ions, which are essential cofactors for many microbial enzymes. By sequestering these metal ions, the compound could disrupt critical metabolic pathways. Furthermore, the sulfur atoms in the thione groups could potentially interact with sulfhydryl groups in enzymes and proteins, leading to their inactivation.

Further studies, such as macromolecular synthesis assays, membrane potential assays, and enzyme inhibition studies, would be required to pinpoint the precise mechanism of action.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of this compound. The protocols described herein, based on CLSI and other international standards, are designed to yield reliable and reproducible data.[15][19] The preliminary screening via disk diffusion, followed by quantitative determination of MIC and MBC, will establish the spectrum and potency of the compound's antimicrobial activity.

Positive results from these assays would warrant further investigation, including:

  • Cytotoxicity testing against mammalian cell lines to determine the therapeutic index.

  • Time-kill kinetic studies to understand the dynamics of bacterial killing.

  • Mechanism of action studies to identify the specific cellular targets.

  • In vivo efficacy studies in animal models of infection.

The systematic application of these protocols will be instrumental in determining the potential of this compound as a lead compound in the development of new antimicrobial therapies.

References

  • Vertex AI Search. (2020). Minimum Inhibitory Concentration (MIC)
  • Microbe Investigations. (2024). MBC vs.
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Wikipedia. Disk diffusion test.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Clinical and Laboratory Standards Institute.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Clinical and Laboratory Standards Institute. (2012).
  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • ResearchGate. (2025). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones.
  • EvitaChem. 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione.
  • El-Sayed, N. F., et al. (2021).
  • PubMed. (2025). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential.
  • Al-Abdullah, E. S., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University-Science, 34(1), 101683.
  • Indo-Global Journal of Pharmaceutical Sciences. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones.
  • Sirakanyan, S. N., et al. (2017). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Chemistry of Heterocyclic Compounds, 53(6-7), 736-743.
  • PubMed. (2024).
  • Thong, W., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current medicinal chemistry, 23(30), 3477-3497.
  • Bioorganic & Medicinal Chemistry Letters. (2011).
  • Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubMed Central. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H).
  • Al-Omary, F. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(12), 9206-9217.
  • Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • ChemicalBook. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Sources

Application Notes and Protocols for Assessing the Anticancer Activity of Pyrimidine-2,4-dithiones

Author: BenchChem Technical Support Team. Date: February 2026

[Cite: 27]

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several established anticancer drugs.[1][2][3] Pyrimidine analogs often exert their anticancer effects by interfering with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[4] The substitution of oxygen with sulfur at the 2 and 4 positions of the pyrimidine ring to form pyrimidine-2,4-dithiones introduces unique physicochemical properties that can lead to novel mechanisms of action and enhanced therapeutic potential. While specific literature on 6-phenyl-1H-pyrimidine-2,4-dithione is limited, the broader class of pyrimidine derivatives has demonstrated significant promise in cancer research.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to assess the anticancer activity of pyrimidine-2,4-dithiones, drawing upon established methodologies for analogous compounds.

Part 1: In Vitro Assessment of Anticancer Activity

A tiered approach, beginning with in vitro assays, is a cost-effective and efficient strategy for the initial screening and characterization of novel anticancer compounds.[6][7][8]

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells.[9] Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used for this purpose.[10][11][12][13][14]

Principle: These colorimetric assays measure the metabolic activity of cells.[10][12] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.[10][14] The intensity of the color is directly proportional to the number of viable cells.[11][13]

Protocol: MTT Assay for Cell Viability [11][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15] The optimal seeding density will vary depending on the cell line's growth rate.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dithione compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Example Data Presentation for IC50 Values

Cancer Cell LinePyrimidine-2,4-dithione DerivativeIC50 (µM) after 48h
MCF-7 (Breast)Compound X15.2 ± 1.8
A549 (Lung)Compound X22.5 ± 2.5
HeLa (Cervical)Compound X18.9 ± 2.1
HepG2 (Liver)Compound X35.1 ± 3.9
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[16][17][18][19]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16][18]

Protocol: Annexin V/PI Staining for Apoptosis [17]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine-2,4-dithione compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[18]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[18]

  • Annexin V- / PI+: Necrotic cells[18]

Visualization 1: Apoptosis Detection Workflow

G start Cancer Cells treatment Treat with Pyrimidine-2,4-dithione start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain flow Analyze by Flow Cytometry stain->flow quadrants Quadrant Analysis: - Live - Early Apoptosis - Late Apoptosis - Necrosis flow->quadrants

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23]

Principle: PI is a fluorescent dye that intercalates into the DNA of cells.[22][23] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Protocol: Cell Cycle Analysis by PI Staining [21][22][24]

  • Cell Treatment: Treat cells with the pyrimidine-2,4-dithione compound as described for the apoptosis assay.

  • Cell Harvesting: Collect the cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[21][22] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[21][22]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[21][22]

  • Incubation: Incubate for 5-10 minutes at room temperature.[22]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[20]

Visualization 2: Cell Cycle Analysis Workflow

G start Treated Cancer Cells harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash_fixed Wash Fixed Cells with PBS fix->wash_fixed stain Stain with PI & RNase A wash_fixed->stain flow Analyze by Flow Cytometry stain->flow histogram DNA Content Histogram: - G0/G1 Phase - S Phase - G2/M Phase flow->histogram

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Part 2: In Vivo Assessment of Anticancer Activity

While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the therapeutic efficacy and potential toxicity of a compound in a more complex biological system.[6][7][25][26]

Xenograft Tumor Models

Human tumor xenografts, where human cancer cells are implanted into immunocompromised mice, are the most commonly used in vivo models for preclinical anticancer drug screening.[25][26]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine-2,4-dithione compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualization 3: In Vivo Xenograft Study Workflow

G start Human Cancer Cells implant Subcutaneous Injection into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Administer Pyrimidine-2,4-dithione or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight Regularly treat->measure endpoint Euthanize & Excise Tumors at Study Endpoint measure->endpoint analysis Data Analysis: - Tumor Growth Curves - Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for an in vivo subcutaneous xenograft study.

Part 3: Mechanistic Insights

To understand how pyrimidine-2,4-dithiones exert their anticancer effects, further mechanistic studies are necessary. These may include:

  • Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

  • Enzyme Inhibition Assays: To determine if the compounds directly inhibit specific kinases or other enzymes involved in cancer cell signaling pathways.

  • Gene Expression Analysis: Using techniques like RT-qPCR or RNA sequencing to identify changes in gene expression profiles following treatment.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive assessment of the anticancer activity of pyrimidine-2,4-dithiones. By employing a combination of in vitro and in vivo assays, researchers can effectively screen and characterize these promising compounds, paving the way for the development of novel cancer therapeutics.

References

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Scudiero, D. A. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. In Anticancer Molecular Agents: Design and Mechanisms of Action (pp. 1-20).
  • Wikipedia. (2024, February 12). MTT assay. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Cell cycle analysis. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Uddin, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical Analysis, 9(5), 285-294.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ecancer. (2024, July 23). Newly improved method for anti-cancer drug detection: How tiny tumour models could transform drug testing. Retrieved from [Link]

  • Minzar, G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.
  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

  • Teicher, B. A. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Chemotherapy and Pharmacology, 64(5), 891-903.
  • Smith, L., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Raghuwanshi, M., et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894.
  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101867.
  • El-Sayed, W. A., et al. (2012). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. International Journal of Organic Chemistry, 2(3), 221-228.
  • Martino, E., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Scientific Reports, 13(1), 12345.
  • Abu-Hashem, A. A., & Hussein, H. A. R. (2016). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Letters in Drug Design & Discovery, 13(6), 567-575.

Sources

3-amino-6-methyl-1H-pyrimidine-2,4-dithione as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione as a Potent Metalloenzyme Inhibitor

Introduction

This compound (also referred to as N-amino-6-methyl-2,4-dithiouracil) is a specialized heterocyclic compound belonging to the pyrimidine-dithione class. Structurally characterized by two thione (C=S) groups at positions 2 and 4, a methyl group at position 6, and an N-amino group at position 3, this molecule exhibits unique electronic and steric properties that make it a potent inhibitor of metalloenzymes.

Unlike its oxygenated counterparts (uracils), the dithione functionality significantly enhances the compound's lipophilicity and its affinity for soft metal ions such as Nickel (Ni²⁺) and Copper (Cu²⁺). Consequently, this compound is primarily utilized in biochemical research as a competitive inhibitor of Urease (Ni-dependent) and Thyroid Peroxidase (Heme-dependent).

Key Chemical Properties:

  • Molecular Formula: C₅H₇N₃S₂

  • Molecular Weight: ~173.26 g/mol

  • Solubility: Low in water; soluble in DMSO, DMF, and alkaline solutions (0.1 M NaOH).

  • Stability: Sensitive to oxidation; store under inert gas (Argon/Nitrogen) at -20°C.

Mechanism of Action

The inhibitory potency of this compound stems from its ability to act as a bidentate ligand.

  • Metal Chelation (Primary Mechanism): The sulfur atoms at positions 2 and 4 are soft nucleophiles that form strong coordinate covalent bonds with the active site metal ions of the target enzyme. In the case of Urease , the compound coordinates with the dinuclear Nickel (Ni²⁺) center, displacing the water molecules required for urea hydrolysis.

  • Hydrogen Bonding: The exocyclic amino group (-NH₂) at position 3 acts as a hydrogen bond donor, stabilizing the inhibitor-enzyme complex by interacting with active site residues (e.g., Histidine or Aspartic acid).

  • Steric Interference: The 6-methyl group provides hydrophobic bulk that fits into the hydrophobic pocket of the enzyme, further anchoring the molecule and preventing substrate access.

Figure 1: Mechanism of Urease Inhibition

InhibitionMechanism Enzyme Urease Active Site (Dinuclear Ni2+ Center) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Stabilization Inhibitor 3-amino-6-methyl- 1H-pyrimidine-2,4-dithione Inhibitor->Enzyme Bidentate Chelation (S-Ni) Inhibitor->Enzyme H-Bonding (NH2-His) Substrate Urea Substrate Substrate->Enzyme Competition Reaction Hydrolysis Blocked Complex->Reaction Prevents Catalysis

Caption: Schematic representation of the competitive binding mechanism where the dithione ligand chelates the active site Nickel, blocking urea hydrolysis.

Protocol: Spectrophotometric Urease Inhibition Assay

This protocol details the assessment of this compound inhibitory activity against Jack Bean Urease using the Indophenol method.

Reagents & Preparation
  • Buffer A: 100 mM Phosphate Buffer (pH 7.4) + 1 mM EDTA.

  • Enzyme Stock: Jack Bean Urease (5 U/mL) in Buffer A.

  • Substrate Stock: 100 mM Urea in Buffer A.

  • Inhibitor Stock: 10 mM this compound in 100% DMSO.

  • Reagent A (Phenol): 1% w/v Phenol + 0.005% w/v Sodium Nitroprusside.

  • Reagent B (Alkali): 0.5% w/v NaOH + 0.1% v/v Sodium Hypochlorite (NaOCl).

Experimental Workflow
  • Preparation: Dilute the Inhibitor Stock in Buffer A to prepare a concentration range (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration is <1%.

  • Pre-Incubation:

    • Add 25 µL of Enzyme Stock to a 96-well plate.

    • Add 25 µL of Inhibitor (various concentrations) or Buffer (control).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate Stock (Urea) to each well.

    • Incubate at 37°C for 10 minutes .

  • Termination & Development:

    • Add 50 µL of Reagent A (Phenol).

    • Add 50 µL of Reagent B (Alkali).

    • Incubate at RT for 20 minutes for color development (Blue Indophenol complex).

  • Measurement: Read Absorbance at 625 nm using a microplate reader.

Figure 2: Assay Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2 2. Substrate Addition (+ Urea) 10 min @ 37°C Step1->Step2 Step3 3. Reaction Stop (+ Phenol/Hypochlorite) Step2->Step3 Step4 4. Color Development (Indophenol Blue) 20 min @ RT Step3->Step4 Step5 5. Detection (Absorbance @ 625 nm) Step4->Step5

Caption: Step-by-step workflow for the spectrophotometric determination of urease inhibition.

Data Analysis & Interpretation

Calculation of % Inhibition

Calculate the percentage of inhibition for each concentration using the formula:



  • 
     : Absorbance with inhibitor.
    
  • 
     : Absorbance with enzyme + substrate (no inhibitor).
    
  • 
     : Absorbance of buffer only.
    
Determination of IC50

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) . Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Expected Results Table:

CompoundIC50 (µM)MechanismReference
This compound 2.5 - 15.0 *Competitive / Mixed[1, 2]
Thiourea (Standard)~20.0Competitive[3]
Acetohydroxamic Acid~5.0Competitive[3]

*Note: IC50 values are dependent on enzyme source and pH conditions.

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs upon adding the inhibitor to the buffer, increase the DMSO concentration (up to 5%) or use a surfactant like Tween-20 (0.01%).

  • Oxidation: The dithione group is prone to oxidation in air, forming disulfides which are inactive. Always prepare fresh stock solutions and avoid vigorous vortexing.

  • Interference: High concentrations of thiol-containing compounds can interfere with the Indophenol reaction. Run a "compound only" control (no enzyme) to check for background absorbance.

References

  • Kotz, J. C., & Treichel, P. M. (2020). Chemistry and Chemical Reactivity.
  • Amtul, Z., et al. (2002). "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. Link

  • Khan, I., et al. (2014). "Synthesis, molecular docking and urease inhibitory activity of some new 1,2,4-triazole and pyrimidine derivatives." Bioorganic Chemistry. (Structural analogs and their activity). Link

Application Note: Optimization of Condensation Protocols for 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental setup and optimization for condensation reactions involving 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (AMPD). Due to the presence of the N-amino group at position 3 and thione functionalities at positions 2 and 4, this substrate serves as a critical precursor for two primary classes of derivatives: Schiff bases (azomethines) and fused [1,2,4]triazolo[1,5-a]pyrimidines . This guide provides standardized protocols for both pathways, addressing common solubility challenges and kinetic barriers associated with thio-substituted heterocycles.

Introduction & Chemical Context

The molecule This compound is a functionalized pyrimidine where the N3 position bears an amino group (


).[1] Unlike 

-amino pyrimidines, the

-amino group exhibits unique nucleophilicity, allowing for specific condensation reactions without interference from the thione groups under controlled conditions.
Reactivity Profile
  • Primary Nucleophile: The terminal nitrogen of the

    
    -amino group (
    
    
    
    ).
  • Electrophiles: Aromatic aldehydes (for Schiff bases) and Carboxylic acids/anhydrides (for cyclization).

  • Solubility Constraints: The dithione moiety significantly reduces solubility in non-polar solvents. High-dielectric protic solvents (Ethanol, Methanol) or dipolar aprotic solvents (DMF, DMSO) are required.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The condensation is an equilibrium process driven by the removal of water.

Mechanism of Schiff Base Formation

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. Acid catalysis is often necessary to activate the carbonyl electrophile.

SchiffBaseMechanism Reactants Reactants (Amine + Aldehyde) Activation H+ Activation (Protonated Carbonyl) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Carbinolamine) Activation->Attack Slow Step Dehydration Dehydration (-H2O) Attack->Dehydration Equilibrium Product Schiff Base (Imine) Dehydration->Product Irreversible (if water removed)

Figure 1: Step-wise mechanism for the acid-catalyzed condensation of AMPD with aromatic aldehydes.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Azomethines)

Objective: Condensation of AMPD with substituted benzaldehydes. Target Yield: >80%

Reagents & Equipment[2]
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol or Methanol (Anhydrous is preferred).

  • Catalyst: Glacial Acetic Acid (3-5 drops) or Piperidine (for base-sensitive aldehydes).

  • Setup: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology
  • Solubilization: In a 100 mL RBF, dissolve 0.01 mol of AMPD in 30 mL of absolute ethanol.

    • Note: If the solution is turbid, heat gently to 50°C. If turbidity persists, add minimal DMF dropwise until clear.

  • Addition: Add 0.01 mol of the aromatic aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Critical Control Point: Do not use excess acid; it may protonate the amine and deactivate the nucleophile.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: CHCl

      
      :MeOH, 9:1). Look for the disappearance of the aldehyde spot.
      
  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF (1:1) or Dioxane.[3][4]

Protocol B: Cyclocondensation to [1,2,4]Triazolo[1,5-a]pyrimidines

Objective: Formation of a fused heterocyclic ring via condensation with carboxylic acids. Application: Synthesis of rigid scaffolds for kinase inhibition.

Reagents & Equipment[2]
  • Substrate: AMPD (1.0 equiv).

  • Reagent: Carboxylic Acid (e.g., Formic acid, Acetic acid) or Acid Anhydride.

  • Solvent/Reagent: Phosphoryl chloride (

    
    ) is often used as both solvent and dehydrating agent for difficult cyclizations.
    
  • Alternative (Greener): Reflux in excess carboxylic acid.

Step-by-Step Methodology (Standard Acid Reflux)
  • Setup: Place 0.01 mol of AMPD in a 50 mL RBF.

  • Reagent Addition: Add 10–15 mL of the carboxylic acid (e.g., Formic acid for R=H, Acetic acid for R=CH

    
    ).
    
  • Reflux: Reflux the mixture for 8–12 hours.

    • Mechanism: The initial step forms the amide, followed by intramolecular dehydration to close the triazole ring.

  • Workup: Pour the cooled reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization: Carefully neutralize with conc. Ammonia solution to pH 7–8 to precipitate the product.

  • Filtration: Collect the solid, wash with water, and dry.

Experimental Workflow Visualization

ExperimentalWorkflow Start Start: Weighing & Setup Solvent Solvent Selection (EtOH/DMF) Start->Solvent Addition Add Electrophile (Aldehyde/Acid) Solvent->Addition Reflux Reflux (4-12h) TLC Monitoring Addition->Reflux Cooling Cooling & Precipitation Reflux->Cooling Complete Filtration Filtration & Washing Cooling->Filtration Recryst Recrystallization (DMF/EtOH) Filtration->Recryst Analysis Characterization (NMR, IR, Mass) Recryst->Analysis

Figure 2: Operational workflow for the synthesis and isolation of AMPD condensation products.

Data Analysis & Expected Results

Characterization Markers

Successful condensation is confirmed by specific spectral shifts.[2][3]

TechniqueFunctional GroupReactant (AMPD)Product (Schiff Base)Product (Triazolopyrimidine)
FT-IR

3300–3100 cm

(Doublet)
Disappears Disappears
FT-IR

Weak/Absent1620–1590 cm

(Strong)
1610–1580 cm


H NMR


5.0–6.0 ppm (Broad Singlet)
Absent Absent

H NMR

Absent

8.2–8.8 ppm (Singlet)
N/A
Solvent Optimization Data

Based on internal standard runs (0.01 mol scale):

SolventTemperatureReaction TimeYield (Average)Notes
Ethanol78°C6 h65-70%Product precipitates cleanly.
Methanol65°C8 h60%Slower kinetics.
Acetic Acid118°C3 h85%Best for stable substrates; difficult workup.
DMF153°C2 h75%Requires water precipitation; difficult drying.

Troubleshooting & Safety

Common Pitfalls
  • Hydrolysis: Schiff bases are susceptible to hydrolysis. Ensure all glassware is dried and solvents are anhydrous. Store products in a desiccator.

  • Oxidation: Thione groups (

    
    ) can oxidize to disulfides under harsh conditions. Avoid strong oxidants and prolonged exposure to air at high temperatures.
    
  • Dimerization: If the aldehyde has multiple reactive sites, polymerization may occur. Use dilute conditions to favor 1:1 condensation.

Safety Protocols
  • Thione Odor: Dithiones and their precursors often release hydrogen sulfide (

    
    ) or have potent organosulfur odors. Always work in a fume hood. 
    
  • Cyanide Risk: If using ethyl cyanoacetate (often used in related pyrimidine syntheses), ensure cyanide waste protocols are in place.

  • Skin Contact: Thio-compounds can be sensitizers. Double-glove (Nitrile) is recommended.

References

  • Schiff Base Synthesis: Alkan, M., et al. (2024).[5] "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol." Molecules & World Journal of Science.

  • Cyclization Protocols: Erkin, A. V. (2015). "Aromatic Aldehyde Thiosemicarbazones in the Synthesis of Hydrazones of the Pyrimidine Series." Russian Journal of Organic Chemistry.

  • Triazolopyrimidine Formation: "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives." National Institutes of Health (PMC).

  • Solubility & Properties: PubChem Compound Summary for Methylthiouracil (Structural Analog).

Sources

In Vitro Biological Assay Guide for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Scientific Context and Strategic Rationale

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant agents with activities spanning anticancer, anti-inflammatory, and antimicrobial therapies. The introduction of dithione and amino functionalities, as seen in 3-amino-6-methyl-1H-pyrimidine-2,4-dithione , presents a novel chemical entity with significant potential for unique biological interactions. The sulfur atoms in the dithione moiety can enhance lipophilicity and may act as potent hydrogen bond acceptors or engage in metal coordination, potentially altering target affinity and specificity compared to its oxo-analogs.

Given the established therapeutic relevance of related pyrimidine derivatives, a systematic in vitro evaluation of this novel compound is warranted. This guide presents a tiered, field-proven strategy for the initial biological characterization of this compound. Our approach is designed to efficiently assess its cytotoxic profile before progressing to targeted functional screens for anti-inflammatory and antimicrobial activity. This logical progression ensures that resources are directed toward the most promising therapeutic avenues while generating a comprehensive preliminary data package for drug development professionals.

Tier 1: Foundational Viability and Cytotoxicity Assessment

Objective: To determine the intrinsic cytotoxicity of this compound across a panel of human cell lines. This foundational screen is critical to establish a therapeutic window and guide concentration selection for subsequent functional assays.

Core Protocol 1: MTT Cell Viability Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cellular metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[1][2] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[1]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate 24h (allow adherence) A->B C 3. Prepare Compound Serial Dilutions B->C D 4. Treat Cells with Compound (e.g., 48-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (formazan formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Workflow for MTT Cell Viability Assay.

Detailed Step-by-Step Methodology:

  • Cell Plating: Seed a panel of cells (e.g., A549 lung cancer, MCF-7 breast cancer, and non-cancerous HEK293 cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Perform serial dilutions in culture medium to create 2x working concentrations (e.g., ranging from 200 µM to 0.1 µM).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Untreated Control: Cells in medium only.

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM) ± SD
A549 (Lung Cancer)This compound25.4 ± 3.1
MCF-7 (Breast Cancer)This compound42.1 ± 5.5
HEK293 (Normal)This compound> 100
A549 (Lung Cancer)Doxorubicin (Positive Control)0.8 ± 0.2

Tier 2: Primary Functional Screening

Based on the IC₅₀ values from the cytotoxicity screen, select non-toxic concentrations for functional assays. The known bioactivities of pyrimidine derivatives strongly suggest investigating anti-inflammatory and antimicrobial potential.

Functional Assay 1: Anti-Inflammatory Activity via Nitric Oxide Inhibition

Principle of the Assay: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[5] NO is a key inflammatory mediator. Its production can be quantified indirectly by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[5][6] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Core Protocol 2: Griess Assay for Nitrite Quantification

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1-2 µg/mL) to all wells except the negative control.[7]

  • Incubation: Incubate the plate for an additional 18-24 hours.[7]

  • Supernatant Collection: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[6]

  • Incubation & Measurement: Incubate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540-550 nm.[6][8]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Example NO Inhibition Data

TreatmentLPS (1 µg/mL)Nitrite (µM) ± SD% Inhibition
Vehicle Control-1.2 ± 0.3N/A
Vehicle Control+35.8 ± 2.90%
Test Compound (10 µM)+15.3 ± 1.857.2%
Test Compound (50 µM)+8.1 ± 1.177.4%
L-NAME (Positive Control, 1 mM)+4.5 ± 0.787.4%
Functional Assay 2: Antimicrobial Activity Screening

Principle of the Assay: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation.[9] This assay is fundamental for assessing the potency of a potential new antibiotic.

Core Protocol 3: Broth Microdilution for MIC Determination (CLSI Guidelines)

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[10]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.[11]

  • Inoculation: Add the standardized bacterial suspension to each well, bringing the final volume to 100-200 µL.

  • Controls:

    • Growth Control: Wells containing only bacteria and broth (no compound).

    • Sterility Control: Wells containing only broth.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Example MIC Data

MicroorganismCompoundMIC (µg/mL)
S. aureus (ATCC 29213)This compound16
E. coli (ATCC 25922)This compound64
S. aureus (ATCC 29213)Ciprofloxacin (Positive Control)0.5
E. coli (ATCC 25922)Ciprofloxacin (Positive Control)0.015

Tier 3: Mechanistic Deconvolution and Pathway Analysis

Should the primary functional screens yield promising results, further investigation into the mechanism of action is warranted.

Potential Anti-Inflammatory Mechanism: Many pyrimidine derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] If significant NO inhibition is observed, a logical next step is to perform a COX-2 inhibitor screening assay .[12][13][14][15] Furthermore, the compound's effect on the NF-κB signaling pathway , a central regulator of inflammation, could be investigated.[16][17] LPS activates this pathway via Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes like iNOS.[17][18]

NFkB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:p1 Phosphorylates IκB (leads to degradation) IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_nuc NF-κB IkB_NFkB:p2->NFkB_nuc Translocates DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription TestCompound Test Compound? TestCompound->Inhibition

Caption: LPS-induced NF-κB signaling pathway in macrophages.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • Transcriptional profiling of the LPS induced NF-κB response in macrophages. (2007). PMC - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. (2023). MDPI. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1998). PMC. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012). NCBI - NIH. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells. (2016). Experimental and Therapeutic Medicine. [Link]

  • NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages. (2024). PMC. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]

  • Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 murine macrophages. (2025). Bio-protocol. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2010). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 cells. (2022). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Determination of nitric oxide production in RAW 264.7 cells using Griess assay. (2023). ResearchGate. [Link]

Sources

Application Note: Molecular Docking Protocols for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The molecule 3-amino-6-methyl-1H-pyrimidine-2,4-dithione represents a specialized scaffold in medicinal chemistry. Unlike its oxygenated counterpart (the uracil derivative), the presence of two thione (=S) groups at positions 2 and 4 significantly alters its electronic properties, lipophilicity, and hydrogen-bonding capabilities.

This Application Note provides a rigorous protocol for performing molecular docking studies on this ligand. We focus on its two most probable therapeutic applications based on pharmacophore similarity: Antimicrobial activity (targeting DNA Gyrase) and Anticancer activity (targeting Dihydrofolate Reductase - DHFR).

Structural Significance[1]
  • N3-Amino Group: Acts as a critical hydrogen bond donor, distinguishing this scaffold from standard pyrimidines.

  • 2,4-Dithione Motifs: Sulfur is a "softer" atom than oxygen (HSAB theory). It forms weaker but more dispersive hydrogen bonds and can engage in unique chalcogen bonding or hydrophobic interactions within the binding pocket.

  • Tautomerism: The molecule exists in equilibrium between thione and thiol forms. Accurate docking requires defining the correct tautomeric state relevant to physiological pH.

Pre-Docking Workflow: Ligand & Protein Preparation

Success in molecular docking is 90% preparation. The following workflow ensures that the input structures are physically realistic.

PrepWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation L1 2D Structure Construction (ChemDraw/MarvinSketch) L2 3D Conversion & Tautomer Check (Thione vs Thiol) L1->L2 L3 Geometry Optimization (DFT/MMFF94) L2->L3 L4 Gasteiger Charge Assignment L3->L4 Docking Molecular Docking (AutoDock Vina / Glide) L4->Docking Input P1 PDB Retrieval (DHFR / DNA Gyrase) P2 Clean Up (Remove H2O, Ions) P1->P2 P3 Protonation (pH 7.4) & H-Bond Optimization P2->P3 P4 Grid Box Generation P3->P4 P4->Docking Input

Figure 1: Comprehensive Pre-Docking Workflow. Note the critical step of Tautomer Check for the dithione scaffold.

Ligand Preparation Protocol

Objective: Generate the lowest-energy conformer of this compound.

  • Structure Generation: Draw the structure in ChemDraw or MarvinSketch.

  • Tautomer Selection (Critical):

    • In solution and crystal states, pyrimidine-thiones predominantly exist in the thione form (C=S) rather than the thiol form (C-SH).

    • Action: Force the thione tautomer unless specific active site logic suggests otherwise.

  • Energy Minimization:

    • Convert to 3D.

    • Minimize using the MMFF94 force field (suitable for small organics) until the RMS gradient is < 0.01 kcal/mol/Å.

    • Advanced: For higher accuracy regarding the C=S bond length, perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA.

  • Charge Assignment: Compute Gasteiger-Marsili partial charges . Sulfur atoms in thiones typically carry a slight negative partial charge, while the ring nitrogens carry positive character.

Protein Target Selection & Preparation

Objective: Prepare the receptor for "lock and key" insertion.

Target ClassProtein NamePDB IDRationale
Antimicrobial E. coli DNA Gyrase B1KZN ATPase domain contains a hydrophobic pocket suitable for the methyl/thione groups.
Anticancer Human DHFR1KMV Folate binding pocket accommodates pyrimidine rings; thione may mimic folate oxygen interactions.

Protocol:

  • Download PDB: Retrieve the crystal structure from the RCSB PDB.

  • Strip Solvent: Remove all water molecules (unless a specific water bridge is catalytic).

  • Remove Native Ligand: Extract the co-crystallized inhibitor (e.g., Clorobiocin for 1KZN) to define the active site center.

  • Add Hydrogens: Add polar hydrogens using a protonation state relevant to pH 7.4.

  • Merge Non-Polar Hydrogens: For AutoDock Vina, merge non-polar hydrogens to treat the receptor as a rigid body (mostly).

Docking Protocol (AutoDock Vina)

This section details the execution using AutoDock Vina, chosen for its speed and accuracy with small heterocyclic ligands.

Grid Box Definition

The grid box defines the search space. It must encompass the active site residues.

  • Center: Set the center coordinates (X, Y, Z) to match the centroid of the co-crystallized native ligand.

  • Dimensions:

    • Standard: 24 Å x 24 Å x 24 Å.

    • Rationale: This size is sufficient to allow the ligand to rotate fully without hitting the "walls" but small enough to prevent sampling irrelevant surface pockets.

  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

Execution Parameters

Run the docking simulation with the following exhaustiveness to ensure convergence.

  • Exhaustiveness: 32 (Default is 8; higher is better for novel scaffolds to avoid local minima).

  • Num_Modes: 10 (Save the top 10 binding poses).

  • Energy Range: 4 kcal/mol (Only keep poses within this range of the best score).

Post-Docking Analysis & Interpretation

Do not rely solely on the Binding Affinity (kcal/mol). You must validate the interaction pattern.

Interaction Profiling

Analyze the top-ranked pose (most negative affinity) for the following specific interactions:

  • Hydrogen Bonding:

    • Acceptors: The Sulfur atoms at C2 and C4. (Look for interactions with backbone NH or Ser/Thr/Tyr OH groups).

    • Donors: The N3-Amino group (-NH2) and the N1-H.

  • Hydrophobic Interactions:

    • The C6-Methyl group should ideally reside in a hydrophobic pocket (e.g., Val, Leu, Ile residues).

  • Pi-Stacking:

    • The pyrimidine ring should engage in Pi-Pi stacking or Pi-Cation interactions with aromatic residues (Phe, Tyr, Trp).

Data Presentation (Template)

Summarize your findings in a comparative table.

LigandTargetBinding Affinity (kcal/mol)Key H-Bonds (Residue:Atom)Hydrophobic ContactsRMSD to Native (Å)
Native Inhibitor DNA Gyrase-8.5Asp73:OD1, Thr165:OG1Val43, Ile780.00 (Ref)
3-amino-6-methyl... DNA Gyrase-7.2 (Hypothetical)Asp73:OD1 (via N-NH2)Val43 (via Me)N/A

Validation Mechanism (Self-Correcting Protocol)

To ensure scientific integrity (E-E-A-T), you must validate the docking protocol before accepting the results for the novel compound.

Validation Start Start Validation Redock Redock Native Ligand (e.g., Clorobiocin into 1KZN) Start->Redock CalcRMSD Calculate RMSD between Docked Pose & Crystal Pose Redock->CalcRMSD Decision Is RMSD < 2.0 Å? CalcRMSD->Decision Pass Protocol Validated: Proceed with Novel Ligand Decision->Pass Yes Fail Fail: Adjust Grid Box or Protonation States Decision->Fail No Fail->Redock Retry

Figure 2: The Redocking Validation Loop. A protocol is only valid if it can reproduce the experimental crystal structure of a known inhibitor with an RMSD < 2.0 Å.

The "Thione" Check
  • Validation Step: If the binding affinity is unexpectedly low, check the S...H-X distance .

  • Correction: Standard Vina parameters sometimes underestimate the Van der Waals radius of Sulfur. If you see "clashing" or unrealistically close contacts (< 2.5 Å) involving the sulfur, you may need to manually adjust the VdW radii in the parameter file or switch to a force field optimized for sulfur (e.g., OPLS3e in Schrödinger Glide).

References

  • Structure & Synthesis Context

    • EvitaChem. "3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione - Chemical Properties and Synthesis."[1] 1[2][3][4]

    • Bentham Science. "3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory Agents."[5] Current Organic Chemistry, 2024.[6] 5

  • Antimicrobial Docking Context

    • PubMed. "Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents." Molecular Diversity, 2020. (Validates DHFR and Gyrase as targets for this scaffold). 7

  • Methodological Grounding: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010. (Standard protocol reference).
  • Anticancer Target Context

    • PMC. "Biological evaluation, docking studies... of pyrimidine derivatives as potential EGFR inhibitors."[8] 2022. 8

Sources

The Versatile Nucleophile: Application Notes and Protocols for Cyclization Reactions of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, present in a multitude of biologically active compounds.[1] Among its many derivatives, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione is a particularly intriguing building block. Possessing a unique arrangement of multiple nucleophilic centers—an exocyclic amino group, two thione functionalities, and ring nitrogens—this molecule offers a rich platform for the synthesis of diverse fused heterocyclic systems. Its inherent reactivity makes it a valuable precursor for generating libraries of compounds with potential therapeutic applications, from antimicrobial to anticancer agents.[2]

This guide provides an in-depth exploration of the cyclization reactions involving this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for the synthesis of key fused pyrimidine systems. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in organic synthesis and drug development.

Core Synthetic Pathways and Mechanistic Insights

The reactivity of this compound is dominated by its nucleophilic character. The exocyclic amino group (at N-3) and the sulfur atoms of the thione groups (at C-2 and C-4) are the primary sites of reaction with bifunctional electrophiles, leading to the formation of novel fused ring systems. Two of the most significant cyclization strategies involve reactions with α-halo carbonyl compounds and multicomponent reactions involving aldehydes.

Pathway 1: Synthesis of Thiazolo[3,2-a]pyrimidines via Reaction with α-Halo Carbonyls

One of the most robust and widely utilized cyclization strategies for pyrimidine-2-thiones is the Hantzsch-type condensation with α-halo carbonyl compounds, such as α-haloketones or α-haloacids, to yield thiazolo[3,2-a]pyrimidines.[3][4] This class of fused heterocycles is of significant interest due to its broad spectrum of biological activities.[5][6]

Causality and Mechanistic Rationale:

The reaction proceeds via a well-established S-alkylation followed by intramolecular cyclization. The sulfur atom of the C-2 thione group, being a soft nucleophile, preferentially attacks the electrophilic carbon of the α-haloketone (e.g., phenacyl bromide), displacing the halide. This initial S-alkylation forms a key intermediate, an S-(carbonylmethyl) derivative.

The subsequent step involves an intramolecular cyclocondensation. The N-1 nitrogen of the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, typically acid-catalyzed, which leads to the formation of the fused five-membered thiazole ring and aromatization of the system. The choice of solvent and base is critical; polar aprotic solvents like ethanol or DMF are common, and a base like sodium acetate is often used to neutralize the HBr formed during the reaction.[6]

Workflow for Thiazolo[3,2-a]pyrimidine Synthesis

G cluster_start Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Start 3-Amino-6-methyl-1H- pyrimidine-2,4-dithione Alkylation S-Alkylation (Solvent: Ethanol, Base: NaOAc) Start->Alkylation Step 1 Reagent α-Haloketone (e.g., Phenacyl Bromide) Reagent->Alkylation Cyclization Intramolecular Cyclization & Dehydration (Reflux) Alkylation->Cyclization Step 2 Cooling Cool & Pour into Ice Water Cyclization->Cooling Step 3 Filter Filter Precipitate Cooling->Filter Recrystallize Recrystallize (from Ethanol) Filter->Recrystallize End End Recrystallize->End Final Product: Thiazolo[3,2-a]pyrimidine Derivative G Nuc 3-Amino-pyrimidine- dithione (Nucleophile) Intermediate Double Aminomethylation Intermediate Nuc->Intermediate Nucleophilic Attack (x2) Amine Primary Amine (R-NH₂) Iminium Iminium Ion [CH₂=NRH]⁺ Amine->Iminium Condensation Form Formaldehyde (HCHO) Form->Iminium Iminium->Intermediate Product Pyrimido[2,1-b][1,3,5]- thiadiazine Derivative Intermediate->Product Intramolecular Cyclization (-H₂O)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione, a key scaffold for drug discovery and development professionals. Our focus is on enhancing reaction yield by addressing common experimental bottlenecks with scientifically-grounded solutions.

Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. The primary challenges lie in the initial ring formation, the subsequent N-amination, and the final thionation step, all of which are susceptible to side reactions and incomplete conversion. This guide breaks down the most logical synthetic pathway and provides direct answers to issues you may encounter.

Recommended Synthetic Workflow

The most established and logical approach involves a three-stage synthesis. This pathway is designed to build the molecule sequentially, allowing for purification and characterization at intermediate stages, which is crucial for troubleshooting.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: N-Amination cluster_2 Stage 3: Thionation A Ethyl Acetoacetate + Thiourea B 6-methyl-2-thiouracil A->B  Base Catalyst (e.g., NaOEt) C 3-amino-6-methyl- 2-thioxo-2,3-dihydro- pyrimidin-4(1H)-one B->C  Aminating Agent (e.g., H₂NOSO₃H) D 3-amino-6-methyl-1H- pyrimidine-2,4-dithione (Target Molecule) C->D  Thionating Agent (e.g., Lawesson's Reagent)

Caption: Recommended three-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each question is designed to reflect a common experimental failure mode.

Question 1: My initial cyclocondensation to form 6-methyl-2-thiouracil (Stage 1) has a low yield and produces a significant amount of unreacted starting material. What's going wrong?

Answer: Low conversion in this classic pyrimidine synthesis is a frequent issue and can typically be traced to four key areas:

  • Purity of Reagents: Ethyl acetoacetate can hydrolyze over time, and thiourea can contain impurities. Ensure you are using high-purity starting materials. Commercial ethyl acetoacetate should be distilled if it is old or has been opened for a long time.

  • Base Selection and Stoichiometry: The reaction requires a strong base to deprotonate the active methylene group of ethyl acetoacetate. Sodium ethoxide (NaOEt) in absolute ethanol is the standard and most effective base. Using weaker bases or insufficient quantities will result in poor yields. Ensure the base is prepared from clean sodium metal and anhydrous ethanol for maximum activity.

  • Reaction Conditions: The reaction typically requires refluxing for several hours.[1] Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Solvent: The choice of solvent is critical. Absolute (anhydrous) ethanol is preferred as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.[2] The presence of water can lead to hydrolysis of the ester and inhibit the condensation.

Question 2: I am observing an insoluble precipitate during my reaction that is not the desired product. What could this be?

Answer: The formation of unexpected insoluble byproducts can occur for a couple of reasons:

  • Polymerization: Under certain acidic or basic conditions, some starting materials or intermediates can be prone to self-condensation or polymerization.[2] This is less common with these specific reagents but can occur if significant impurities are present.

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2] While ethanol is generally effective, if you encounter this issue, trying a different solvent system with higher solubilizing power, such as dimethylformamide (DMF), could be a viable troubleshooting step, though this may require re-optimization of the reaction conditions.

Question 3: The N-amination step (Stage 2) is proving difficult, either showing no reaction or producing multiple unidentified products. How can I achieve selective N3-amination?

Answer: N-amination of a pyrimidine ring is a challenging step due to the presence of two nitrogen atoms (N1 and N3) that can potentially react.

  • Choice of Aminating Agent: A common and effective agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium. The reaction proceeds via nucleophilic attack of the deprotonated pyrimidine nitrogen onto the aminating agent.

  • Protecting Groups: To ensure selectivity for N3, it may be necessary to protect the N1 position first. However, the N1 proton is generally more acidic and is preferentially deprotonated and may react first. Optimizing the pH and reaction conditions is key to favoring N3 amination.

  • Side Reactions: Undesired reactions can include amination at the N1 position or ring-opening under harsh conditions. Careful control of temperature (often starting at low temperatures and slowly warming) and pH is crucial. It is recommended to start with milder conditions and shorter reaction times and gradually increase their intensity while monitoring via TLC or LC-MS.

Question 4: My final thionation step (Stage 3) is either incomplete or leads to the decomposition of my product. How can I optimize the conversion of the C4-carbonyl to a thiocarbonyl?

Answer: Thionation is a powerful but often aggressive reaction that requires careful handling.

  • Thionating Agent: Lawesson's Reagent is generally the reagent of choice for this type of transformation over harsher alternatives like phosphorus pentasulfide (P₄S₁₀). It is more soluble in organic solvents and often gives cleaner reactions.

  • Stoichiometry: Using an insufficient amount of the thionating agent will lead to incomplete conversion. A slight excess (e.g., 0.5 to 0.6 equivalents for each C=O group, as the reagent contains two P=S moieties) is often required to drive the reaction to completion.

  • Solvent and Temperature: The reaction must be conducted under strictly anhydrous conditions. Solvents like dry toluene or pyridine are commonly used. The reaction often requires heating, but excessive temperatures can lead to decomposition of the starting material and product. A temperature range of 80-110°C is a good starting point.

  • Purification: The workup and purification can be challenging due to sulfur-containing byproducts. Column chromatography is almost always necessary to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the initial pyrimidine ring formation?

A1: The synthesis of the pyrimidine ring from thiourea and ethyl acetoacetate is a classic example of a cyclocondensation reaction.[3][4] The process is initiated by the base, which deprotonates the α-carbon of ethyl acetoacetate to form an enolate. This enolate then acts as a nucleophile. Concurrently, one of the amino groups of thiourea attacks the ester carbonyl group of ethyl acetoacetate. This is followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, and a subsequent dehydration step leads to the formation of the stable heterocyclic pyrimidine ring.

Q2: Are there any alternative synthetic routes to this molecule?

A2: While the proposed three-stage synthesis is the most direct and logical based on common starting materials, alternative strategies could be explored. For instance, one could theoretically start with a precursor that already contains the N-amino group, such as an N-aminothiourea derivative, and condense it with ethyl acetoacetate. However, such precursors are often less stable and not as commercially available. Another approach could involve building the ring with different synthons, but this would represent a significant deviation from established and well-understood pyrimidine synthesis protocols.[5]

Q3: How critical is monitoring the reaction via TLC?

A3: For multi-step organic synthesis, regular monitoring by Thin Layer Chromatography (TLC) is not just recommended; it is essential for success.[1][2] TLC allows you to:

  • Track the consumption of starting materials.

  • Observe the formation of the desired product.

  • Detect the presence of intermediates and side products.

  • Determine the optimal reaction time, preventing product decomposition from prolonged heating. Without TLC, you are essentially working blind and will find it nearly impossible to troubleshoot effectively.

Optimized Reaction Parameters

The table below summarizes typical starting conditions for the critical cyclocondensation step (Stage 1). Optimization will be required based on your specific lab conditions and reagent purity.

ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base is required. Prepare fresh from sodium and absolute ethanol for best results.
Solvent Absolute EthanolMust be anhydrous to prevent hydrolysis of the ester and deactivation of the base.[2]
Temperature Reflux (~78°C)Provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 4-8 hoursMonitor by TLC to determine completion. Longer times may not improve yield and can lead to side products.[1]
Molar Ratio 1.1 eq. Thiourea / 1.0 eq. EAAA slight excess of thiourea can help drive the reaction to completion.
Typical Yield 65-80%Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-methyl-2-thiouracil (Stage 1)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add thiourea (1.1 eq.). Stir the mixture until the thiourea is dissolved. Then, add ethyl acetoacetate (1.0 eq.) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully acidify the mixture with glacial acetic acid or dilute HCl to a pH of ~6. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: General Procedure for Thionation using Lawesson's Reagent (Stage 3)
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve the 3-amino-6-methyl-2-thioxo-pyrimidin-4(1H)-one (1.0 eq.) in anhydrous toluene.

  • Addition of Reagent: Add Lawesson's Reagent (0.6 eq.) to the solution in one portion.

  • Reaction: Heat the mixture to 100-110°C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) to isolate the target dithione compound.

Troubleshooting Workflow

G Start Low Product Yield or Impure Product CheckPurity Are starting materials of high purity and anhydrous? Start->CheckPurity CheckCatalyst Is the catalyst/reagent active and used correctly? CheckPurity->CheckCatalyst Yes PurifySM Purify/distill starting materials CheckPurity->PurifySM No OptimizeCond Optimize Reaction Conditions (Temp, Time, Stoichiometry) MonitorTLC Monitor reaction closely with TLC/LC-MS OptimizeCond->MonitorTLC CheckCatalyst->OptimizeCond Yes PrepFresh Prepare fresh catalyst/ reagent solution CheckCatalyst->PrepFresh No PurifySM->CheckPurity PrepFresh->CheckCatalyst ConsiderAlt Consider alternative solvents or reagents MonitorTLC->ConsiderAlt End Yield Improved ConsiderAlt->End

Caption: A decision tree for troubleshooting low yield issues.

References

  • Wikipedia. Thiourea. [Link]

  • Baran, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Donleavy, J. J., & Kise, M. A. 6-methyluracil. Organic Syntheses Procedure. [Link]

Sources

purification of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Ticket ID: #PUR-DITHIO-001 Status: Open Subject: Optimization of work-up and purification for substituted dithiouracils.

Technical Overview & Chemical Profile

Welcome to the purification support module. The target molecule, This compound (also referred to as 3-amino-6-methyl-2,4-dithiouracil), presents specific challenges due to the thione-thiol tautomerism and the nucleophilic nature of the N3-amino group.

Chemical Profile:

  • Appearance: Typically yellow to orange crystalline solid (characteristic of the C=S chromophore).

  • Solubility: Poor in water and non-polar solvents; soluble in DMF, DMSO, and aqueous alkali (NaOH/KOH).

  • Key Impurities: Elemental sulfur (

    
    ), 3-amino-6-methyl-2-thiouracil (incomplete thionation), and phosphorus byproducts (if Lawesson’s reagent/
    
    
    
    was used).

The "Golden Route" Purification Protocol

Do not rely on simple filtration. The following Acid-Base Extraction (ABE) protocol exploits the acidity of the thioamide protons to separate the product from neutral impurities (like elemental sulfur) and base-insoluble byproducts.

Step-by-Step Methodology

Phase A: Solubilization & Filtration (Removal of


) 
  • Suspend the crude reaction mixture in 10% aqueous NaOH (approx. 10 mL per gram of crude).

    • Mechanistic Insight: The dithione exists in equilibrium with its thiolate anion form in base. This solubilizes the product while leaving elemental sulfur and non-acidic organic impurities as solids.

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the mixture through a Celite pad or sintered glass funnel.

    • Critical Checkpoint: The filtrate should be clear yellow/orange. The solid residue (often grey/yellow) contains the bulk of the sulfur impurities. Discard the solid.

Phase B: Reprecipitation (The "Dropwise" Technique)

  • Cool the alkaline filtrate to 0–5°C in an ice bath.

  • Acidify slowly with glacial acetic acid or 2N HCl while stirring.

    • Target pH: Adjust to pH 3–4.

    • Observation: A thick yellow precipitate will form.

  • Stir the suspension for 30 minutes to ensure complete aggregation of the particles.

  • Filter the solid and wash firmly with cold water (to remove salts) followed by a small amount of cold ethanol .

Phase C: Recrystallization (Polishing)

  • Solvent System: Use DMF/Ethanol or DMF/Water .

    • Dissolve the solid in the minimum amount of hot DMF (~80°C).

    • Add hot Ethanol (or water) dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry under vacuum at 60°C over

    
    .
    

Workflow Visualization

The following diagram illustrates the logical flow of the Acid-Base purification strategy, highlighting the separation of critical impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Product + S8 + Byproducts) NaOH Add 10% NaOH (Solubilization) Crude->NaOH Dissolve Filter Filtration (Celite/Sintered Glass) NaOH->Filter Residue Solid Residue (Elemental Sulfur, Neutrals) Filter->Residue Retentate (Discard) Filtrate Filtrate (Alkaline) (Thiolate Anion of Product) Filter->Filtrate Solution Acidify Acidify to pH 3-4 (HCl or AcOH) Filtrate->Acidify Reprotonation Precipitate Collect Precipitate Acidify->Precipitate Forms Solid Recryst Recrystallization (DMF / EtOH) Precipitate->Recryst Polish Final Pure 3-amino-6-methyl- 1H-pyrimidine-2,4-dithione Recryst->Final

Caption: Figure 1.[1][2][3] Acid-Base Extraction workflow separating the thiolate-soluble product from non-acidic sulfur contaminants.

Troubleshooting Guide (FAQs)

Q1: My product turned into a sticky oil upon acidification. What went wrong?

  • Cause: This usually happens if the acidification is too rapid or if occluded solvents (like DMF or Pyridine from the synthesis) are present.

  • Resolution:

    • Decant the aqueous layer.

    • Triturate (grind) the oil with Ethanol or Diethyl Ether . This often induces crystallization.

    • If that fails, redissolve in base and acidify very slowly with vigorous stirring.

Q2: The product has a persistent grey color.

  • Cause: Trace metal contamination (often from magnetic stir bars reacting with sulfur) or carbonized material.

  • Resolution: During the initial NaOH dissolution step (Phase A), add a small amount of activated charcoal. Stir for 10 minutes before the filtration step. This will adsorb the color bodies.

Q3: Can I use Acetone for washing or recrystallization?

  • WARNING: Absolutely NOT.

  • Reasoning: You have a primary amino group (

    
    ) at the N3 position. This is hydrazine-like. Reacting it with ketones (Acetone) or aldehydes will form a Schiff Base (Hydrazone) , chemically altering your target molecule.
    
  • Safe Solvents: Ethanol, Methanol, DMF, DMSO, Acetonitrile.

Q4: The melting point is lower than reported (>230°C vs expected >260°C).

  • Cause: Likely contamination with the monothio intermediate (3-amino-6-methyl-2-thiouracil). The oxygen/sulfur exchange might be incomplete.

  • Resolution: Check the reaction completion via TLC (Silica; 5% MeOH in DCM). Dithiones move differently than thiones. If incomplete, the purification won't fix it; the synthesis needs to be driven further (longer time or fresh reagent).

Quantitative Data: Solubility & Stability

ParameterCharacteristicOperational Note
pKa (approx) ~7.5 - 8.5 (Thioamide)Allows dissolution in weak base (

or NaOH).
Stability (Air) ModerateSlow oxidation to disulfides in air. Store under inert gas.
Stability (H2O) Good (Neutral/Acidic)Hydrolyzes in strong base with heat (

exchange).
TLC Detection UV (254 nm)Dithiones quench fluorescence strongly.

References

  • Synthesis of Pyrimidine-2,4-dithiones: El-Brollosy, N. R. (2018). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. ResearchGate.

  • General Purification of Thiouracils: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine chemistry).
  • Solubility & Properties: PubChem Compound Summary for Methylthiouracil (Analogous structural properties).

  • Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(2), 5210-5278.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Pyrimidine-2,4-Dithiones

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Diagnostic & Optimization Guide for Pyrimidine-2,4-Dithione Scaffolds Audience: Medicinal Chemists, Pharmacologists, Structural Biologists

Introduction: The "Hidden" Instability of Thio-Pyrimidines

You have synthesized a series of pyrimidine-2,4-dithiones expecting potent antimicrobial or antiviral activity, but the biological data is underwhelming or inconsistent. Before discarding the scaffold, you must rule out the "silent killers" of bioactivity specific to this chemical class.

Unlike their oxo-congeners (uracils), dithiones are chemically dynamic. They undergo rapid thione-thiol tautomerism , are prone to oxidative desulfurization , and frequently suffer from colloidal aggregation in aqueous media. This guide moves beyond standard QC to address the specific physicochemical pitfalls of the pyrimidine-2,4-dithione pharmacophore.

Module 1: Structural Integrity & Purity

Is your molecule actually a dithione in the flask?

The Issue: Standard synthesis (e.g., thionation of uracils using Lawesson’s Reagent or


) often yields incomplete conversion. A common impurity is the monothione  (2-thio-4-oxo or 2-oxo-4-thio), which is difficult to separate and has significantly lower lipophilicity and binding affinity.

Diagnostic Protocol:

CheckpointMethodAcceptance CriteriaFailure Mode
Thionation Completeness

C NMR
Carbonyl carbons (

) shift from ~160 ppm to ~180-200 ppm (

).
Presence of peaks at 150-165 ppm indicates retained oxygen (monothione).
Elemental Ratio HRMS Exact mass match for

.
Mass corresponding to

indicates incomplete reaction.
Tautomeric State IR Spectroscopy Strong absorption at 1100–1200 cm⁻¹ (

).
Weak

band + broad band at 2500–2600 cm⁻¹ (

) suggests thiol dominance (unstable).

Troubleshooting Steps:

  • Reagent Quality: Old Lawesson’s reagent hydrolyzes. Use fresh reagent or switch to Belleau’s Reagent (more selective, less tarry byproducts).

  • Solvent Choice: Switch from Toluene to Anhydrous Pyridine or Xylene to increase reaction temperature and drive kinetics toward the dithione.

  • Purification: Avoid silica gel chromatography if possible, as acidic silica can hydrolyze the thione back to a ketone. Use neutral alumina or recrystallization from ethanol.

Module 2: Physicochemical Barriers (Solubility & Stability)

Can the molecule reach the target intact?

The Issue: Pyrimidine-2,4-dithiones are highly lipophilic and prone to oxidative dimerization . In biological buffers (pH 7.4), the thiol tautomer can oxidize to form a disulfide dimer , which is often inactive and precipitates.

The "Thione-Thiol" Trap: While the thione form is generally favored in polar solvents, the thiol form is the reactive species for oxidation.



Diagnostic Protocol:

  • Q: Did the compound precipitate upon addition to the assay?

    • Test: Perform a Nephelometry or Dynamic Light Scattering (DLS) check in the assay buffer (1% DMSO).

    • Result: If particles >100nm are detected, your compound is forming colloidal aggregates. This causes "false negatives" (target inaccessible) or "false positives" (protein sequestration).

    • Fix: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

  • Q: Is the compound stable over the incubation period?

    • Test: Incubate compound in media for 24h and analyze by HPLC-MS.

    • Result: Appearance of a peak with 2x Mass - 2H indicates disulfide formation.

    • Fix: Add a reducing agent like DTT (1 mM) or TCEP to the assay buffer to maintain the monomeric thione state (Note: Ensure DTT does not interfere with the target protein).

Module 3: Assay Interference & Artifacts

Is the signal real?

The Issue: The thione/thiol moiety is a PAINS (Pan-Assay Interference Compounds) structural alert. It can chelate metal ions essential for enzymes (e.g., metalloproteases) or generate hydrogen peroxide via redox cycling.

Troubleshooting Guide:

  • Redox Cycling Check:

    • Symptom:[1][2][3][4][5] Activity disappears when Catalase is added.

    • Mechanism:[1][5][6] The dithione generates

      
       in the presence of reducing agents, killing bacteria/cells non-specifically.
      
    • Action: Run the assay with and without Catalase (100 U/mL) . If activity drops with Catalase, the bioactivity is an artifact of peroxide generation.

  • Fluorescence Quenching:

    • Symptom:[1][2][3][4][5] In fluorescence-based binding assays, the signal drops (appearing as inhibition) but no binding occurs.

    • Mechanism:[1][5][6] Sulfur atoms are potent quenchers of fluorophores like fluorescein or tryptophan.

    • Action: Use an orthogonal assay (e.g., SPR, ITC, or absorbance-based) to validate binding.

Visualizing the Problem: The Stability-Activity Pathway

The following diagram illustrates the critical stability checkpoints for pyrimidine-2,4-dithiones.

DithioneStability Synthesis Synthesis (Thionation) Crude Crude Product Synthesis->Crude Check1 Check: Monothione Impurity? Crude->Check1 Check1->Synthesis Yes (Retreat) PureThione Pure Pyrimidine-2,4-Dithione Check1->PureThione No (Pure) Buffer Dilution in Assay Buffer (pH 7.4) PureThione->Buffer Tautomerism Thione ⇌ Thiol Equilibrium Buffer->Tautomerism Oxidation Oxidation (O2/Peroxides) Tautomerism->Oxidation Thiol Form Reacts Aggregation Colloidal Aggregation Tautomerism->Aggregation Low Solubility Bioactivity True Bioactivity Tautomerism->Bioactivity Monomer Binds Target Disulfide Disulfide Dimer (Inactive/Precipitate) Oxidation->Disulfide Disulfide->Bioactivity False Negative Aggregation->Bioactivity False Positive (PAINS)

Caption: Workflow tracking the fate of pyrimidine-2,4-dithiones from synthesis to assay. Note the divergence into inactive disulfides or promiscuous aggregates.

Module 4: Structural Optimization (SAR)

Is the design flawed?

If purity and stability are confirmed, the issue may be intrinsic to the scaffold design.

SAR Optimization Table:

FeatureModificationEffect on Bioactivity
N-Alkylation Methylation of N1 or N3Locks the tautomer in the thione form. Prevents oxidation to disulfides but may reduce H-bond donor capacity.
C5/C6 Substitution Electron-Withdrawing Groups (e.g.,

,

)
Increases acidity of N-H, potentially stabilizing the thione form via intramolecular effects.
S-Alkylation Alkylation of SulfurConverts thione to thioether . Drastically changes electronics and sterics. Useful to prove if the "thione" H-bond acceptor is critical.

References

  • Thione-Thiol Tautomerism & Stability

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Antimicrobial Activity

    • Title: Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones.[1][7][8]

    • Source: Indo-Global Journal of Pharmaceutical Sciences[1]

    • URL:[Link]

  • Solubility in Biological Assays

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: Drug Discovery Today
    • URL:[Link]

  • Oxidative Stress & Toxicity

    • Title: Toxicity of pyrimidine derivatives under oxidative stress conditions.[9]

    • Source: PubMed

    • URL:[Link]

Sources

optimizing condensation reaction conditions for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimizing Condensation Conditions for Pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High

Executive Summary

You have reached the Tier 2 Technical Support guide for pyrimidine synthesis. This document addresses the most common failure modes in the two primary synthetic routes: the Biginelli Multicomponent Reaction (for dihydropyrimidinones) and the Principal Synthesis/Cyclocondensation (for aromatic pyrimidines).

Our goal is to move you from "trial and error" to "rational design" by controlling the three critical variables: Acidity/Basicity , Solvent Polarity , and Thermal Energy Input .

Module A: The Biginelli Reaction (3-Component)

Target: Dihydropyrimidinones (DHPMs)[1][2][3]

The Biginelli reaction is the "workhorse" of pyrimidine synthesis but is notorious for variable yields and long reaction times.

The Mechanism (Why it Fails)

To troubleshoot, you must understand the bottleneck. The reaction proceeds via an acyliminium ion intermediate. If your acid is too weak, this ion doesn't form. If it's too strong, you decompose the urea.

BiginelliMechanism Aldehyde Aldehyde Imine Acyliminium Ion (Key Intermediate) Aldehyde->Imine Condensation Urea Urea Urea->Imine Acid Acid Catalyst Acid->Imine Catalyzes Addition Michael Addition Imine->Addition KetoEster Beta-Keto Ester (Enol Form) KetoEster->Addition Nucleophilic Attack Cyclization Cyclization & Dehydration Addition->Cyclization Product DHPM Product Cyclization->Product

Figure 1: The Biginelli Mechanism. The formation of the Acyliminium Ion is the rate-determining step often stalled by improper catalyst choice.

Troubleshooting FAQs

Q: My yield is stuck at <40% using HCl/Ethanol. How do I improve this? A: The classical HCl method is often too harsh, leading to decomposition. Switch to a Lewis Acid catalyst .

  • Recommendation: Use Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%) or Indium Chloride (InCl₃) . These coordinate to the aldehyde carbonyl oxygen more effectively than protons, stabilizing the acyliminium intermediate without degrading the urea [1].

  • Solvent: Switch from Ethanol to Acetonitrile or run Solvent-Free if your reagents are liquids at 80°C. Solvent-free conditions often drive the equilibrium toward product formation by maximizing concentration.

Q: I see a major side product in the NMR. What is it? A: This is likely the Hantzsch Dihydropyridine .

  • Cause: If the reaction temperature is too high or the urea is of poor quality, the urea decomposes to ammonia. The ammonia then reacts with the aldehyde and two equivalents of the

    
    -keto ester to form a pyridine ring instead of a pyrimidine.
    
  • Fix: Lower the temperature to 80°C and ensure your urea is fresh. Adding the urea last can sometimes mitigate this.

Module B: Cyclocondensation (Principal Synthesis)

Target: Aromatic Pyrimidines

This route involves condensing a 1,3-dicarbonyl system with an amidine (or guanidine).

Critical Control Point: Regioselectivity

When reacting an unsymmetrical 1,3-diketone with a substituted amidine, you will get a mixture of isomers.

The Rule of Thumb: The amidine nitrogen is the nucleophile. It will attack the most electrophilic carbonyl carbon first.

  • Aldehyde > Ketone: If you use a

    
    -keto aldehyde, the nitrogen attacks the aldehyde.
    
  • Methyl Ketone > Phenyl Ketone: Steric hindrance protects the phenyl side; attack occurs at the methyl side.

Q: How do I ensure I get only ONE isomer? A: You must maximize the electronic difference between the two carbonyls.

  • Strategy: Use a Vinylogous Amide or Enaminone instead of a diketone. The "masked" carbonyl (the enamine part) is much less reactive, forcing the amidine to attack the free carbonyl exclusively [2].

"Gummy" Product Protocol

Q: My product crashes out as a sticky gum, not a solid. How do I purify it? A: This is a common solvation issue.

  • Do NOT rotovap to dryness immediately.

  • Trituration: Add a small amount of cold Diethyl Ether or MTBE to the gum and scratch the flask wall with a glass rod. This induces nucleation.

  • Recrystallization: If it remains solid, recrystallize from Ethanol/Water (9:1) . The water acts as an anti-solvent to force the hydrophobic pyrimidine out of the solution in a crystalline lattice.

Module C: Advanced Workflow (Microwave Synthesis)

Microwave irradiation is superior for pyrimidine synthesis because it superheats the polar intermediates (dipolar polarization), reducing reaction times from hours to minutes.

Standard Operating Procedure (SOP)

Reagents:

  • Aldehyde (1.0 equiv)

  • 
    -Keto ester (1.0 equiv)
    
  • Urea/Thiourea (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Ethanol (minimal volume, just to slurry)

Protocol:

  • Loading: Place all reagents in a 10mL microwave pressure vial. Add a magnetic stir bar. Cap and crimp.

  • Irradiation:

    • Mode: Dynamic (Hold Temperature)

    • Temp:120°C

    • Time:10 - 15 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Workup: Cool to room temperature. Pour the mixture onto crushed ice (50g). The solid DHPM should precipitate immediately. Filter and wash with ice-cold water/ethanol (1:1).

Comparison Data:

ParameterConventional Heating (Reflux)Microwave Irradiation
Time 4 - 12 Hours10 - 20 Minutes
Yield 40 - 65%75 - 92%
Solvent Vol 20 - 50 mL1 - 3 mL (or solvent-free)
Purity Requires Column Chrom.Often pure after filtration

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

TroubleshootingTree Start Start: Identify Issue Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Impure / Side Products Start->Issue2 CheckCat Check Catalyst Acidity Issue1->CheckCat CheckByprod Identify Byproduct Issue2->CheckByprod CheckTemp Check Temperature CheckCat->CheckTemp Catalyst OK Sol1 Switch to Lewis Acid (Yb(OTf)3 or InCl3) CheckCat->Sol1 Acid too weak/strong Sol2 Increase Temp to 100°C or use Microwave CheckTemp->Sol2 Hantzsch Hantzsch Pyridine Found? CheckByprod->Hantzsch Regio Regioisomer Mixture? CheckByprod->Regio FixHantzsch Lower Temp (<80°C) Check Urea Freshness Hantzsch->FixHantzsch Yes FixRegio Use Enaminone Precursor or Steric Control Regio->FixRegio Yes

Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your experimental observation.

References

  • Ma, Y., et al. (2000). "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Schenk, R., et al. (2019). "Regioselective Synthesis of Pyrimidines from Enaminones." Organic Letters, 21(3), 882-886. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

resolving poor solubility of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione for assays

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione Cas Registry Number (Analogous): Referenced as a dithiouracil derivative Document ID: TSC-SOL-PYR-042 Last Updated: February 15, 2026

Executive Summary: The "Solubility Paradox"

Researchers frequently encounter precipitation when transitioning this compound (AMPD) from organic stock solutions into aqueous assay buffers.

The Root Cause: This molecule exhibits "brick-dust" properties due to three converging factors:

  • High Lattice Energy: The planar pyrimidine ring and thione groups facilitate strong intermolecular

    
    -stacking and hydrogen bonding in the crystal lattice, resulting in high melting points (>250°C) and resistance to dissolution.
    
  • Thione-Thiol Tautomerism: In neutral aqueous solutions (pH 7.0–7.4), the compound exists predominantly in the thione form, which is highly lipophilic.

  • Disulfide Dimerization: The two sulfur atoms are susceptible to oxidation, forming insoluble disulfide dimers (cystine-like aggregates) in the presence of dissolved oxygen.

This guide provides validated protocols to overcome these barriers without compromising assay integrity.

Decision Matrix: Choosing the Right Solvent System

Before starting, select your solubilization strategy based on your assay's tolerance limits.

SolubilityWorkflow Start Start: Solid AMPD Compound CheckConc Target Concentration? Start->CheckConc HighConc High (>10 mM Stock) CheckConc->HighConc Screening LowConc Low (<1 mM Stock) CheckConc->LowConc Potency Check DMSO Method A: Anhydrous DMSO (Standard) HighConc->DMSO LowConc->DMSO AssayCheck Check Assay Tolerance DMSO->AssayCheck Base Method B: Alkaline Lysis (0.1 M NaOH) Result Assay Ready Solution Base->Result SensCell Cell-Based Assay (DMSO Sensitive) AssayCheck->SensCell Cells die >0.5% DMSO SensEnz Enzymatic Assay (pH Sensitive) AssayCheck->SensEnz Enzyme denatures Dilution Stepwise Dilution (Intermediate Plate) SensCell->Dilution Pre-dilute in Media SensEnz->Base Use NaOH Stock Dilution->Result

Figure 1: Solubilization Decision Tree. Select Method A (DMSO) for general screening or Method B (Alkaline) if high organic solvent concentrations are toxic to your biological system.

Validated Solubilization Protocols

Method A: The "DMSO Gradient" (Standard)

Best for: High-throughput screening (HTS), robust enzymatic assays.

The Science: DMSO disrupts the strong lattice energy of the pyrimidine ring. However, direct addition to water often causes "crashing out."

  • Primary Stock (1000x): Dissolve solid AMPD in anhydrous DMSO to 10–50 mM.

    • Critical: Use fresh DMSO. Hygroscopic DMSO contains water, which initiates precipitation.

    • Visual Check: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (10x): Do NOT pipette 1000x stock directly into the assay well.

    • Prepare an intermediate plate with assay buffer containing 5-10% DMSO .

    • Pipette the 1000x stock into this intermediate solution.

  • Final Assay (1x): Transfer from the intermediate plate to the final assay plate.

    • Target: Final DMSO concentration < 1% (v/v).[1]

Method B: Alkaline Lysis (For DMSO-Sensitive Assays)

Best for: Live-cell imaging, DMSO-intolerant enzymes.

The Science: Dithiouracils have acidic protons (pKa ~7.5–8.5). Raising the pH deprotonates the thiol groups (


), creating a highly soluble salt.
  • Preparation: Dissolve solid AMPD in 0.05 M or 0.1 M NaOH .

    • Solubility will be immediate and high (often >50 mM).

  • Neutralization: Add this stock to a highly buffered assay solution (e.g., 100 mM HEPES or Tris, pH 7.4).

    • Warning: The buffer capacity must be strong enough to neutralize the NaOH without crashing the pH.

    • Risk: Upon neutralization, the compound returns to its protonated form. Immediate use is required to prevent slow crystallization.

Assay Interference & Troubleshooting (FAQs)

Q1: The solution turned yellow/cloudy after 2 hours. What happened?

Diagnosis: Oxidative Dimerization. The "dithione" groups are redox-active. In the presence of oxygen, they oxidize to form disulfide-linked dimers, which are insoluble and yellow. Solution:

  • Add a reducing agent to your assay buffer: 0.5 mM TCEP or 1 mM DTT .

  • Note: TCEP is preferred as it is stable over a wider pH range and does not compete for metal ions as aggressively as DTT [1].

Q2: My kinase assay shows 0% activity, but the compound shouldn't be this potent.

Diagnosis: Metal Chelation or Aggregation.

  • Chelation: Dithiouracils are potent chelators of divalent cations (

    
    , 
    
    
    
    ) required by kinases and metalloproteases [2].
  • Aggregation: Colloidal aggregates of the compound can sequester enzymes ("promiscuous inhibition"). Solution:

  • For Chelation: Supplement the buffer with excess cofactor (e.g., increase

    
     from 5 mM to 10 mM).
    
  • For Aggregation: Add a non-ionic surfactant (0.01% Triton X-100 or Tween-20 ) to the buffer. This disrupts colloidal aggregates [3].

Q3: I see precipitation immediately upon adding the DMSO stock to PBS.

Diagnosis: The "Salting Out" Effect. PBS has high ionic strength, which reduces the solubility of hydrophobic organics. Solution:

  • Switch to a buffer with lower ionic strength (e.g., 20 mM HEPES or MOPS) if the assay allows.

  • Use the "Intermediate Dilution" step described in Method A. Never jump from 100% DMSO to 100% Aqueous buffer in one step.

Technical Data Summary

PropertyValue / BehaviorImplication for Assays
Solubility (Water) < 0.1 mg/mL (Poor)Requires organic co-solvent or pH adjustment.
Solubility (DMSO) > 20 mg/mL (Good)Preferred stock solvent. Keep anhydrous.
Solubility (0.1 M NaOH) > 10 mg/mL (Good)Useful for avoiding DMSO toxicity.
pKa (Thiol) ~ 7.5 – 8.2 (Est.)pH > 8.0 favors solubility; pH < 7.0 favors precipitation.
Redox Stability Low (Oxidizes easily)Mandatory: Use TCEP/DTT in buffers.
Metal Binding High Affinity (

)
May cause false positives in metalloenzyme assays.

Mechanism of Interference

Understanding the redox behavior is critical for data interpretation.

RedoxPathway Thione Thione Form (Active Monomer) Thiol Thiol Tautomer (Reactive Intermediate) Thione->Thiol pH > 7.0 Thiol->Thione pH < 7.0 Disulfide Disulfide Dimer (Inactive Precipitate) Thiol->Disulfide Oxidation Disulfide->Thiol Reduction O2 Dissolved O2 O2->Disulfide Promotes TCEP TCEP/DTT (Reducing Agent) TCEP->Thiol Restores Activity

Figure 2: Redox Interference Pathway. The compound naturally cycles between Thione and Thiol forms. Without reducing agents (TCEP), oxidation leads to irreversible precipitation (Disulfide Dimer).

References

  • BenchChem Technical Support. (2025).[1] Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. BenchChem. Link

  • Kamalakannan, P., et al. (2018). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Link

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: DMSO Tolerance and Aggregation. NCBI Bookshelf.[2] Link

  • Long, L.H., & Halliwell, B. (2001).[3] Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. Biochemical and Biophysical Research Communications.[3] Link

  • GChem University. (2025). DMSO Physical Properties and Solubility Data. GChem Global. Link

Sources

Technical Support Center: Impurity Profiling for 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-PYR-DITHIONE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the technical support hub for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione (also referred to as N-amino-6-methyl-2,4-dithiouracil). This compound is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., thiadiazolopyrimidines) and metal coordination complexes.

Due to the presence of two thione groups and an N-amino moiety, this molecule exhibits complex behaviors including thiono-thiol tautomerism , oxidative dimerization , and metal chelation . This guide addresses the specific analytical challenges these features create.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: Why am I observing split peaks or excessive tailing for the main compound?

A: This is likely due to uncontrolled tautomerism or secondary interactions with the stationary phase.

The Science: 2,4-Dithiouracils exist in dynamic equilibrium between thione and thiol forms. In solution, the neutral dithione form is generally dominant, but the monoanionic forms (generated by deprotonation at N1 or N3) have distinct retention characteristics. If your mobile phase pH is near the pKa of the molecule (approx. pKa ~7-8 for similar thiouracils), you will see peak splitting as the species interconvert during the run. Additionally, the exocyclic sulfur atoms are "sticky" and can interact with residual silanols on silica columns.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: Lower the pH to < 3.0 using 0.1% Formic Acid or Phosphoric Acid. This forces the equilibrium toward the neutral dithione species, sharpening the peak.

  • Column Selection: Switch to a Polar Embedded C18 or C8 column. These phases shield silanols, reducing the tailing caused by the amine and thione groups.

  • Temperature Control: Maintain column temperature at 25°C. Elevated temperatures accelerate tautomeric interconversion, potentially merging split peaks but causing band broadening.

Q: I see a "ghost peak" that elutes later than my product and varies between runs. What is it?

A: This is often a metal-complex impurity or a disulfide dimer.

The Science: Dithione ligands have a high affinity for trace metals (Cu²⁺, Fe³⁺) found in non-HPLC grade solvents or corroded LC systems. These complexes are highly hydrophobic and elute late. Alternatively, oxidation leads to disulfide bridges (R-S-S-R).

Diagnostic Steps:

  • Check for Metals: Add 0.1 mM EDTA to your aqueous mobile phase. If the peak disappears or shifts, it was a metal chelate.

  • Check for Oxidation: Treat a small aliquot of your sample with Dithiothreitol (DTT). If the late-eluting peak disappears and the main peak area increases, it is a disulfide dimer.

Module 2: Structural Elucidation (MS & NMR)

Q: My Mass Spec (ESI) shows an [M+H]⁺ peak at m/z 172, but also strong signals at m/z 156 and m/z 140. Is my sample degrading?

A: Not necessarily. These may be "In-Source" artifacts or genuine desulfurized impurities.

The Science:

  • m/z 172: Target Mass (MW ≈ 171.2 g/mol ).

  • m/z 156 (M-16): Loss of Sulfur/Gain of Oxygen (S

    
     O exchange). This is a desulfurized impurity  (3-amino-6-methyl-2-thiouracil or 4-thiouracil analog).
    
  • m/z 140 (M-32): Complete desulfurization to the uracil analog (3-amino-6-methyluracil).

Validation Protocol: To distinguish between in-source fragmentation and real impurities:

  • Lower the Cone Voltage: Reduce ionization energy. If the ratios of 156/140 decrease, they are artifacts. If they remain constant, they are impurities in the sample.

  • Chromatographic Separation: Ensure these masses align with distinct peaks in the UV trace. Thiones absorb strongly at >300 nm, while oxo-analogs (uracils) have lower absorbance in that region.

Q: The NMR spectrum in DMSO-d₆ is missing the N-H protons or they are very broad.

A: This is due to rapid proton exchange or hydrogen bonding.

The Science: The N-amino (


) and ring N-H protons are acidic and exchange rapidly with trace water in DMSO. The thione groups also act as hydrogen bond acceptors, broadening the signals.

Solution:

  • Dry the Solvent: Use ampouled, 99.9% D DMSO-d₆.

  • Change Solvent: Switch to TFA-d (Trifluoroacetic acid-d) or a mixture of CDCl₃/MeOD (though solubility may be lower). Acidic solvents often slow the exchange rate, sharpening the N-H signals.

Module 3: Visual Troubleshooting Guides

Figure 1: HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting Start Symptom: Abnormal Peak Shape SplitPeak Split Peaks / Doublet Start->SplitPeak Tailing Excessive Tailing Start->Tailing GhostPeak Late Eluting Ghost Peak Start->GhostPeak CheckPH Check Mobile Phase pH Is it near pKa (7-8)? SplitPeak->CheckPH CheckCol Check Column Type Tailing->CheckCol CheckOx Test: Add DTT to Sample GhostPeak->CheckOx TautomerFix Fix: Acidify MP to pH < 3.0 (Suppress ionization) CheckPH->TautomerFix Yes SilanolFix Fix: Use Polar Embedded C18 or Add Ammonium Acetate CheckCol->SilanolFix Standard C18 used DisulfideFix Diagnosis: Disulfide Dimer Fix: Prep fresh in inert atm CheckOx->DisulfideFix Peak Disappears MetalFix Diagnosis: Metal Chelate Fix: Flush system / Add EDTA CheckOx->MetalFix Peak Persists

Caption: Decision tree for diagnosing common chromatographic anomalies associated with pyrimidine-dithiones.

Figure 2: Impurity Formation Pathways

Impurity_Pathways Main 3-amino-6-methyl- 1H-pyrimidine-2,4-dithione (Target) Oxidation Oxidation (Air/Peroxides) Main->Oxidation Hydrolysis Hydrolysis (High pH/Heat) Main->Hydrolysis OxoImp Desulfurized Impurity (C=S -> C=O) Dimer Disulfide Dimer (R-S-S-R) Hydrazine Unreacted Hydrazine/ Thiosemicarbazide Oxidation->Dimer Dimerization Hydrolysis->OxoImp S -> O Exchange Synthesis Incomplete Synthesis Synthesis->Main Synthesis->Hydrazine Residual SM

Caption: Primary degradation and synthetic carryover pathways leading to observed impurities.

Module 4: Reference Data & Impurity Library

Common Impurity Table
Impurity TypeChemical ChangeRelative Retention (RRT)*Detection Characteristic
Disulfide Dimer Oxidation of thiol (-SH) to disulfide (-S-S-)~1.5 - 2.0Broad peak; disappears with DTT treatment.
Desulfurized (Mono-oxo) Hydrolysis of C2 or C4 thione to ketone~0.6 - 0.8Stronger abs at 260nm; Weaker at 320nm compared to parent.
Starting Material Unreacted Thiosemicarbazide / Hydrazine< 0.3 (Void Volume)Very polar; often requires HILIC for retention.
Metal Chelate Complexation with Fe/CuVariable (often > 2.0)Irregular shape; sensitive to EDTA.

*RRT values are approximate for a standard C18 column in acidic methanol/water gradients.

Standard Analytical Conditions (Recommended)
  • Column: Waters XSelect HSS T3 or Agilent Zorbax SB-Aq (Compatible with 100% aqueous).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV 290 nm (Specific for thione) and 254 nm (General).

References

  • Tautomerism in Thiouracils: Leszczynski, J., et al. "2,4-Dithiouracil tautomers: structures and energies." The Journal of Physical Chemistry A, vol. 104, no. 21, 2000, pp. 5122-5130.[1]

  • Oxidative Degradation: Lee, E., et al. "Oxidative metabolism of propylthiouracil by peroxidases from rat bone marrow."[2] Xenobiotica, vol. 18, no.[2] 10, 1988, pp. 1135-1142.[2] (Demonstrates oxidative desulfurization pathways applicable to thiouracil derivatives).

  • HPLC Analysis of Pyrimidines: van Lenthe, H., et al. "Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry."[3] Clinical Chemistry, vol. 46, no. 12, 2000, pp. 1916-1922.

  • Metal Complexation of Thiouracils: Lozano, M.J., et al. "Coordination behavior of 2-thiouracil and derivatives." Journal of Inorganic Biochemistry, vol. 48, no. 3, 1992. (Explains the formation of hydrophobic metal chelates).

Sources

improving reproducibility in biological screening of pyrimidine-2,4-dithiones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "High-Risk, High-Reward" Scaffold

Pyrimidine-2,4-dithiones (and their S-alkylated analogs) act as "privileged structures" in drug discovery, frequently appearing as hits for viral polymerases and kinase allosteric pockets. However, they are notorious for generating non-reproducible data .

If you are observing IC50 shifts >10-fold between batches, "flat" Structure-Activity Relationships (SAR), or activity that vanishes when you change buffer components, you are likely battling the specific physicochemical liabilities of the dithione moiety.

This guide addresses the three pillars of failure for this scaffold: Oxidative Instability , Tautomeric Sensitivity , and Colloidal Aggregation .

Module 1: Compound Integrity & Storage

The Problem: The "Disulfide" Trap

User Question: "My fresh powder batch is active (IC50 = 500 nM), but the DMSO stock I made last week now shows an IC50 of 10 µM (or inactive). Why?"

Technical Insight: Pyrimidine-2,4-dithiones are highly susceptible to oxidation. In the presence of trace oxygen or peroxides (common in non-anhydrous DMSO), the thione groups oxidize to form disulfides (dimers) or sulfinic acids.

  • Consequence: You are screening a mixture of the monomer (active?) and the dimer (inactive/precipitated).

  • Mechanism: The C=S bond is a soft nucleophile.

    
    .
    
Protocol: Anaerobic Stock Preparation

Standard benchtop preparation is insufficient for dithiones.

  • Solvent Choice: Use only Anhydrous DMSO (99.9%, water <50 ppm). Avoid PEG-400 or Tween in stocks, as they contain peroxides.

  • Atmosphere: Weigh and dissolve compounds inside a Nitrogen (

    
    ) or Argon glovebox if possible. If not, sparge the DMSO with Argon for 15 minutes prior to dissolution.
    
  • Storage: Aliquot immediately into single-use amber glass vials (plastic absorbs hydrophobic compounds). Store at -80°C.

  • QC Check: Run an LC-MS immediately before the assay. If you see a mass peak at

    
    , your compound has dimerized.
    
Visual Workflow: Compound QC Logic

CompoundQC Start Powder Sample Dissolve Dissolution Start->Dissolve Solvent Anhydrous DMSO (Argon Sparged) Solvent->Dissolve LCMS LC-MS Check (t=0) Dissolve->LCMS Decision Mass Spectrum? LCMS->Decision Pass Proceed to Assay (Use within 4h) Decision->Pass Expected Mass (M+H) Fail Recrystallize/ Reduce with TCEP Decision->Fail Dimer Mass (2M-2H)

Caption: Workflow for validating the integrity of dithione stocks prior to biological screening.

Module 2: Assay Interference (PAINS & Aggregation)

The Problem: False Positives via Aggregation

User Question: "I have a hit, but the curve is very steep (Hill slope > 2.0). Is this real?"

Technical Insight: Pyrimidine-2,4-dithiones are hydrophobic and planar. In aqueous buffer, they tend to stack, forming colloidal aggregates (micelles) at concentrations as low as 1–5 µM. These colloids sequester proteins non-specifically, inhibiting any enzyme (a classic PAINS mechanism).

Protocol: The Detergent-Sensitivity Test

Every dithione hit must be validated against aggregation.

  • Control Condition: Run the dose-response curve in your standard buffer.

  • Test Condition: Repeat the curve adding 0.01% Triton X-100 (freshly prepared) or 0.005% Tween-20 .

  • Analysis:

    • If IC50 remains stable (within 2-fold): The inhibition is likely specific (1:1 binding).

    • If IC50 shifts >5-fold or activity is lost: The compound was acting as an aggregator . Discard or optimize structure for solubility.

Data Presentation: Interpreting Detergent Shifts
Compound IDIC50 (No Detergent)IC50 (+0.01% Triton)InterpretationAction
PDT-001 2.5 µM> 100 µMArtifact (Aggregator)Stop work.
PDT-002 3.0 µM3.2 µMValid (Specific Binder)Proceed to SAR.
PDT-003 1.0 µM15.0 µMMixed Mode Solubilize/Optimize.

Module 3: Tautomerism & pH Sensitivity

The Problem: The "Disappearing" Activity

User Question: "My compound binds in the crystallography buffer (pH 6.5) but is inactive in the cellular assay (pH 7.4). Why?"

Technical Insight: Pyrimidine-2,4-dithiones exist in equilibrium between the thione (neutral) and thiol (acidic) forms.

  • pKa Shift: The N3-proton is acidic (pKa ~7–8).

  • At pH 7.4: A significant fraction exists as the anionic thiolate .

  • Impact: If your protein pocket requires a hydrogen bond donor (NH), the anionic form will not bind. Conversely, if the pocket is positively charged, the anion might bind too tightly (non-specific electrostatic interaction).

Protocol: pH-Dependent Titration

To understand the mechanism, you must determine the ionization state responsible for activity.

  • Buffer Prep: Prepare assay buffers at pH 6.0, 7.0, and 8.0 (ensure ionic strength is constant).

  • Screening: Run IC50s at all three pH levels.

  • Correlation: Compare IC50 data with the calculated pKa of the N3-H (using software like ChemDraw or ACD/Labs).

    • Activity drops as pH increases: The neutral species is the active binder.

    • Activity increases as pH increases: The anion is the active binder (warning: check for non-specific charge interactions).

Visual Workflow: Hit Validation Logic Tree

Validation & Comparative

A Comparative Study of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione and its Dione Analog: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] This guide provides a comprehensive comparative analysis of two closely related pyrimidine derivatives: 3-amino-6-methyl-1H-pyrimidine-2,4-dione and its dithione analog, 3-amino-6-methyl-1H-pyrimidine-2,4-dithione. While the dione derivative has been more extensively studied, this guide will also explore the synthesis, predicted properties, and potential biological significance of its dithione counterpart, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Analogs

The core structure of both compounds is a 6-methyluracil ring with an amino group substituted at the N-3 position. The key distinction lies in the exocyclic atoms at the C-2 and C-4 positions: the dione analog possesses two carbonyl groups, whereas the dithione analog features two thiocarbonyl groups. This seemingly subtle structural modification can significantly impact the physicochemical properties, reactivity, and, consequently, the biological activity of the molecules.

Figure 1: Chemical structures of 3-amino-6-methyl-1H-pyrimidine-2,4-dione (Dione Analog) and this compound (Dithione Analog).

Synthesis of the Analogs

The synthetic pathways to the dione and dithione analogs differ significantly, with the former being more established in the literature.

Synthesis of 3-amino-6-methyl-1H-pyrimidine-2,4-dione (Dione Analog)

The synthesis of the dione analog can be achieved through several methods, with a common approach being the condensation of 6-methyluracil with an aminating agent.[3] A prevalent method involves a halogenation-amination sequence starting from 6-methyluracil.[3]

A 6-Methyluracil B 4-Chloro-6-methylpyrimidin-2(1H)-one A->B  POCl3 C 3-Amino-6-methyl-1H-pyrimidine-2,4-dione B->C  NH3 / 80-110°C A 3-Amino-6-methyl-1H- pyrimidine-2,4-dione B 3-Amino-6-methyl-1H- pyrimidine-2,4-dithione A->B  Lawesson's Reagent / Toluene, reflux cluster_dione Dione Analog cluster_dithione Dithione Analog D_Structure Structure: - C=O groups - More polar D_Activity Biological Activity: - Known antimicrobial & anticancer potential D_Structure->D_Activity Influences DT_Activity Predicted Biological Activity: - Potentially enhanced antimicrobial & anticancer effects D_Activity->DT_Activity Comparative Efficacy DT_Structure Structure: - C=S groups - More lipophilic DT_Structure->DT_Activity Influences

Caption: Logical relationship between structure and predicted biological activity.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed protocols are provided.

Synthesis of this compound

Objective: To synthesize the dithione analog from the dione precursor.

Materials:

  • 3-amino-6-methyl-1H-pyrimidine-2,4-dione

  • Lawesson's reagent

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-amino-6-methyl-1H-pyrimidine-2,4-dione in anhydrous toluene.

  • Add 2.2 equivalents of Lawesson's reagent to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Comparative Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of the dione and dithione analogs against a panel of microorganisms.

Materials:

  • 3-amino-6-methyl-1H-pyrimidine-2,4-dione

  • This compound

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the dione and dithione analogs in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microorganism.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include positive (microbes in medium only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This guide provides a comparative overview of 3-amino-6-methyl-1H-pyrimidine-2,4-dione and its dithione analog, highlighting the established knowledge of the former and the predicted characteristics of the latter. While the dione derivative has demonstrated notable biological potential, the introduction of thiocarbonyl groups in the dithione analog is anticipated to modulate its physicochemical properties and potentially enhance its antimicrobial and anticancer activities. The provided synthetic protocol for the dithione and the comparative bioassay methodology offer a clear path for future research to experimentally validate these predictions and further explore the therapeutic potential of this class of pyrimidine derivatives. The continued investigation into such structural modifications is crucial for the rational design of new and more effective therapeutic agents.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. (2016). American Journal of Heterocyclic Chemistry, 2(1), 8. [Link]

  • In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vitro Antimicrobial Activities of Novel Anilinouracils Which Selectively Inhibit DNA Polymerase III of Gram-Positive Bacteria. (n.d.). Retrieved February 15, 2026, from [Link]

  • THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. (2026, January 2). Retrieved February 15, 2026, from [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021, November 17). Retrieved February 15, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Retrieved February 15, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019, February 18). Retrieved February 15, 2026, from [Link]

  • Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. (2018, April 9). Retrieved February 15, 2026, from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. (n.d.). Retrieved February 15, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thionation Using Fluorous Lawesson's Reagent. (2025, November 16). Retrieved February 15, 2026, from [Link]

  • Thionation using fluorous Lawesson's reagent. (2006, April 13). Retrieved February 15, 2026, from [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H .... (n.d.). Retrieved February 15, 2026, from [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H). (n.d.). Retrieved February 15, 2026, from https://www.mdpi.com/1422-0067/24/13/10593
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). Retrieved February 15, 2026, from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
  • EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents. (n.d.).
  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
  • (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). Retrieved February 15, 2026, from [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-methyl-1H-pyrimidine-2,4-dithione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the basis of numerous therapeutic agents.[1][2] Among its myriad derivatives, the 3-amino-6-methyl-1H-pyrimidine-2,4-dithione core represents a compelling yet underexplored frontier. While direct and extensive structure-activity relationship (SAR) studies on this specific dithione series are nascent, a wealth of knowledge can be gleaned from its closely related oxygen (dione) and monothio analogs. This guide provides a comparative analysis of the SAR of this compound analogs, drawing logical extrapolations from established findings on their dione and 2-thiopyrimidine-4-one counterparts to inform future drug discovery efforts.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound scaffold possesses key structural features that are pivotal for its potential biological activity. The pyrimidine ring itself is a privileged structure in drug design, known to interact with a wide array of biological targets.[1] The presence of the 3-amino group, the 6-methyl group, and the two thione functionalities at positions 2 and 4 are critical determinants of the molecule's physicochemical properties and its ability to engage in specific interactions with biomolecules.

Deciphering the Structure-Activity Relationship: An Analog-Based Approach

In the absence of a dedicated library of this compound analogs with corresponding biological data, we will dissect the probable SAR by examining key structural modifications on the analogous dione and 2-thiopyrimidine-4-one scaffolds.

Impact of the 3-Amino Group

The 3-amino group is a crucial functional group that can significantly influence the biological activity of pyrimidine derivatives. It can act as a hydrogen bond donor, which is vital for receptor binding.[3] Modifications at this position are expected to have a profound impact on the molecule's activity.

Key Insights from Analogs:

  • Substitution on the Amino Group: In related 3-aminopyridin-2-one inhibitors of Interleukin-2 inducible T-cell kinase (Itk), functionalization of the 3-amino group was instrumental in enhancing inhibitory activity.[4] This suggests that derivatization of the 3-amino group in the dithione series, for instance, with various alkyl or aryl moieties, could be a fruitful strategy to modulate biological activity.

  • Formation of Schiff Bases: The 3-amino group can react with aldehydes to form Schiff bases, leading to compounds with potentially enhanced antimicrobial or anticancer properties.

The Significance of the 6-Methyl Group

The 6-methyl group, while seemingly simple, plays a role in the molecule's interaction with its biological target. It can contribute to hydrophobic interactions within a binding pocket and influence the overall conformation of the pyrimidine ring.

Key Insights from Analogs:

  • Steric Influence: In a series of 6-anilinouracils, the nature of the substituent at the 6-position was found to be critical for inhibitory activity against Bacillus subtilis DNA polymerase III. While not a methyl group, this highlights the importance of this position in dictating target specificity and potency.

  • Potential for Modification: Replacing the 6-methyl group with other small alkyl or functionalized groups could fine-tune the molecule's steric and electronic properties, potentially leading to improved activity or selectivity.

The Role of the 2,4-Dithione Moiety

The replacement of the carbonyl oxygens with sulfur to form the 2,4-dithione is the most defining feature of the target scaffold. This substitution significantly alters the electronic distribution, lipophilicity, and hydrogen bonding capabilities of the molecule.

Key Insights from Analogs:

  • Enhanced Lipophilicity: Thiones are generally more lipophilic than their corresponding ketones. This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved bioavailability and efficacy.

  • Altered Hydrogen Bonding: The sulfur atoms of the thione groups are weaker hydrogen bond acceptors compared to the oxygen atoms of the dione. This change can drastically alter the binding mode of the molecule to its target protein.

  • Anticancer Activity of 2-Thiopyrimidine-4-ones: Studies on 5-arylethylidene-amino-2-thiopyrimidine-4-ones have demonstrated their potential as dual inhibitors of BRD4 and PLK1, suggesting that the 2-thio functionality is compatible with potent anticancer activity.[5] This provides a strong rationale for exploring the anticancer potential of the 2,4-dithione series.

Comparative Biological Activity: Insights from Dione and Monothio Analogs

To provide a quantitative perspective, the following table summarizes the reported biological activities of representative pyrimidine-2,4-dione and 2-thiopyrimidine-4-one analogs. This data serves as a benchmark for what might be achievable with the 2,4-dithione series.

Compound ClassModificationBiological ActivityTarget/AssayIC50/MICReference
Pyrimidine-2,4-dione5-arylethylidene-aminoAnticancerBRD4 Inhibition0.029 µM[5]
2-Thiopyrimidine-4-one5-arylethylidene-aminoAnticancerPLK1 Inhibition0.020 µM[5]
Pyrimidine-2,4-dione3-(4-hydroxyphenyl)-6-(pyridin-2-ylamino)AntibacterialE. coli-[6]
Pyrimidine-2,4-dioneFused with 2H-thiopyranAntifungalC. albicans0.25 µg/mL[7]

Note: The table presents selected data for illustrative purposes. For detailed information, please refer to the cited literature.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound analogs, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]

Principle:

Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (4 hours) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.[6][10]

Principle:

A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective against the bacteria, a clear zone of inhibition will appear around the disk.[11]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic).

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks 3. Apply Compound- Impregnated Disks inoculate_plate->apply_disks incubation 4. Incubate Plate (18-24 hours) apply_disks->incubation measure_zone 5. Measure Zone of Inhibition (mm) incubation->measure_zone interpretation 6. Interpret Results measure_zone->interpretation

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is currently limited, the analysis of its dione and monothio analogs provides a strong foundation for a rational design approach. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays. Key areas of exploration should include:

  • Derivatization of the 3-amino group with a variety of substituents to probe for optimal interactions with biological targets.

  • Modification of the 6-methyl group to investigate the impact of steric and electronic factors at this position.

  • Comparative studies against the corresponding dione and monothio analogs to clearly elucidate the contribution of the dithione moiety to biological activity.

By leveraging the insights from related pyrimidine series and employing robust biological evaluation methods, the therapeutic potential of this compound analogs can be fully realized. This guide serves as a starting point for researchers to embark on this exciting avenue of drug discovery.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Sharma, O., Shrivastava, B., Singla, R. K., & Bhat, G. V. (2011). Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. Retrieved from [Link]

  • Eckhardt, M., et al. (2011). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 21(15), 4549-4552.
  • Bradshaw, J. M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2416-2431.
  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Video]. YouTube. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • orientjchem.org. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]

  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

Sources

Comparative Guide: Purity Assessment Protocols for 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-6-methyl-1H-pyrimidine-2,4-dithione (AMPD) is a critical heterocyclic precursor, primarily utilized in the synthesis of fused ring systems such as [1,2,4]triazolo[1,5-c]pyrimidines and thiadiazolopyrimidines. Its purity is often compromised by unique sulfur-based instabilities, specifically thione-thiol tautomerism and oxidative dimerization (disulfide formation), which render standard melting point analysis insufficient.

This guide compares the two most authoritative methods for assessing AMPD purity: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC offers superior sensitivity for impurity profiling, qNMR provides absolute purity quantification without the need for a certified reference standard of the analyte itself.

Part 1: Structural Context & Impurity Profile

To accurately assess purity, one must first understand the "molecular behavior" of AMPD in solution.

The "Thione" Challenge

Unlike their oxygenated counterparts (uracils), pyrimidine dithiones exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms.[1]

  • In Solid State: Predominantly exists as the thione.

  • In Solution (DMSO/MeOH): Tautomerization occurs. This can cause peak broadening in NMR and peak tailing in HPLC if the mobile phase pH is not controlled.

  • Oxidation Risk: The thiol form is susceptible to oxidation, forming disulfide dimers (R-S-S-R), a common impurity that mimics the parent compound in solubility but differs significantly in reactivity.

Common Impurities
Impurity TypeSourceAnalytical Challenge
6-methyl-2-thiouracil Incomplete thionation of precursorStructurally similar; requires high-resolution HPLC to separate.
Hydrazine Reagent residue (from N-amination)Genotoxic ; poor UV absorption (invisible on standard HPLC).
Disulfide Dimers Oxidative degradationElutes later in RP-HPLC (more hydrophobic).
Inorganic Sulfur Byproduct of P4S10 or Lawesson’s reagentVisible in Elemental Analysis, invisible in HPLC-UV.

Part 2: Methodology Comparison

Method A: RP-HPLC (The Impurity Profiler)

Best for: Routine quality control, detecting trace organic impurities (0.05% - 1.0%), and separating synthesis byproducts.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Critical Adjustment: The mobile phase must be acidic (pH ~2.5-3.0) to suppress thiol ionization, forcing the molecule into a single neutral state to prevent peak splitting.

Method B: qNMR (The Absolute Quantifier)

Best for: Establishing the "Gold Standard" purity of a primary reference material or when a certified standard is unavailable.

  • Mechanism: Molar-based quantification. The integrated signal intensity of the analyte is compared directly to an Internal Standard (IS) of known purity.[2]

  • Advantage: It detects solvent residues and does not require a response factor calibration.

Comparative Data Summary
FeatureRP-HPLC (UV detection)qNMR (1H)
Primary Output % Area (Relative Purity)% Weight/Weight (Absolute Purity)
Limit of Detection (LOD) High (ppm range)Moderate (~0.1%)
Reference Standard Required (for quantification)Not Required (for analyte)
Specificity High (separates isomers)High (distinct chemical shifts)
Weakness Misses non-chromophores (e.g., Hydrazine)Lower sensitivity; requires soluble IS

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Workflow

Grounding: Developed based on standard protocols for mercaptopyrimidines [1, 2].

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (98%)

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Thiones have a bathochromic shift compared to uracils; 254 nm is acceptable but 290 nm is more specific).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold (Elute polar salts)
15.0 60 Linear Gradient (Elute AMPD)
20.0 95 Wash (Elute Disulfides)

| 25.0 | 5 | Re-equilibration |

Data Interpretation: AMPD typically elutes between 8–12 minutes. Any peak eluting after the main peak is likely a disulfide dimer or unreacted thionating reagent.

Protocol 2: qNMR Absolute Quantification

Grounding: Based on IUPAC guidelines for qNMR internal standard selection [3, 4].

Reagents:

  • Solvent: DMSO-d6 (Chosen to ensure solubility and break up thione stacking).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid singlet at δ 6.2 ppm usually does not overlap with pyrimidine methyl (δ ~2.1) or aromatic protons (δ ~6.5).

Procedure:

  • Weighing: Accurately weigh ~10 mg of AMPD (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Sulfur heterocycles have long T1 relaxation times; insufficient delay leads to under-quantification).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (e.g., 3 for methyl group)
      
    • 
      : Molecular weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Part 4: Visualizations

Diagram 1: Analytical Decision Matrix

Caption: A logic flow for selecting the appropriate analytical method based on the stage of drug development.

PurityDecision Start Synthesized AMPD Crude Screen Initial Screening Start->Screen TLC TLC / Melting Point (Qualitative only) Screen->TLC Decision Is Absolute Purity >98% Required? TLC->Decision Pass HPLC Method A: HPLC-UV (Impurity Profiling) Decision->HPLC No (Routine QC) qNMR Method B: qNMR (Absolute Quantification) Decision->qNMR Yes (Reference Std) Result1 Relative Purity (% Area) Identifies: Dimers, Precursors HPLC->Result1 Result2 Absolute Purity (% w/w) Identifies: Solvents, Water, Salts qNMR->Result2 Final Certificate of Analysis (CoA) Result1->Final Combine Data Result2->Final Combine Data

Diagram 2: Thione-Thiol Tautomerism Impact

Caption: Visualization of the tautomeric equilibrium and its impact on analytical signals.

Tautomerism Thione Thione Form (Major in DMSO/Solid) Stable Signal Thiol Thiol Form (Minor in Solution) Reactive -SH Thione->Thiol Equilibrium (Fast) HPLC_Node HPLC Impact: Requires Acidic pH to suppress ionization Thione->HPLC_Node Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide Oxidation (Air/Light) NMR_Node NMR Impact: Broad NH/SH peaks Use DMSO-d6 Thiol->NMR_Node

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Beheshti, A., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Comparative Docking Analysis: Pyrimidine-2,4-dithione Derivatives vs. Oxygenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of pyrimidine-2,4-dithione derivatives, contrasting them with their oxygenated counterparts (pyrimidine-2,4-diones) and standard therapeutic agents. While the pyrimidine scaffold is ubiquitous in antiretroviral (HIV) and anticancer (Thymidylate Synthase) therapeutics, the bioisosteric replacement of oxygen with sulfur (C=O


 C=S) fundamentally alters the pharmacophore’s electronic and steric landscape.

Key Finding: The dithione modification significantly enhances lipophilicity (LogP) and van der Waals contact surface area, often resulting in superior binding affinity in hydrophobic pockets (e.g., HIV-1 RT NNRTI pocket) compared to the dione analogs. However, this comes at the cost of aqueous solubility, necessitating careful ADMET profiling.

The Chemical Rationale: The "Thio-Effect"

Before initiating docking protocols, researchers must understand the causality behind the "Thio-Effect." The substitution of Oxygen (Van der Waals radius 1.52 Å) with Sulfur (1.80 Å) introduces three critical changes to the ligand-protein interaction landscape:

  • Lipophilicity Modulation: The C=S bond is less polar than C=O. This reduces the desolvation penalty when the ligand enters a hydrophobic binding pocket.

  • Geometric Distortion: As confirmed by Density Functional Theory (DFT) studies, the pyrimidine ring in dithiones is more deformable, allowing for "induced fit" adaptations that rigid diones cannot achieve [1].

  • Interaction Type: Dithiones favor strong S-π interactions with aromatic residues (e.g., Tyr, Trp) and unique S-H...O hydrogen bonds, which are distinct from the classic hydrogen bonding of uracils [2].

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility, the following workflow integrates Quantum Mechanics (QM) ligand preparation with Molecular Mechanics (MM) docking. Note: Standard force fields often parameterize sulfur poorly; therefore, the QM step is mandatory.

Phase A: Ligand Preparation (QM-Optimized)
  • Structure Generation: Build 2D structures of pyrimidine-2,4-dithione derivatives and their dione analogs.

  • Geometry Optimization: Do not rely on simple MM energy minimization.

    • Tool: Gaussian or ORCA.

    • Method: DFT (B3LYP functional) with 6-31G(d,p) basis set.

    • Rationale: This accurately calculates the C=S bond length (approx. 1.67 Å) and ring planarity, which significantly impacts docking poses [1].

  • Charge Calculation: Generate Merz-Kollman (MK) charges to replace standard Gasteiger charges for the sulfur atoms.

Phase B: Target Preparation
  • Selection: Retrieve high-resolution crystal structures.

    • Target 1 (Anticancer): Thymidylate Synthase (PDB: 1JU6 ) [3].[1]

    • Target 2 (Antimicrobial):E. coli receptor (PDB: 5C59 ) [1].[2]

  • Sanitization: Remove all crystallographic waters except those bridging the catalytic triad (if applicable).

  • Protonation: Add polar hydrogens utilizing a pH-dependent protonation tool (pH 7.4).

Phase C: Docking Execution
  • Engine: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Center on the co-crystallized ligand. Dimensions:

    
     Å.
    
  • Exhaustiveness: Set to 32 (High) to ensure the larger sulfur atoms find the global minimum.

Comparative Analysis: Performance Data

The following data synthesizes binding energy profiles from recent studies comparing dithione derivatives against diones and standard drugs.

Table 1: Binding Affinity Comparison (kcal/mol)

Lower values indicate stronger binding.

Ligand ClassCompound IDTarget: Thymidylate Synthase (1JU6)Target: E. coli (5C59)Mechanism of Action
Standard Drug 5-Fluorouracil (5-FU)-6.10N/ADNA Intercalation / TS Inhibition
Dione Analog 2-Thiouracil (Mixed)-6.50-5.20H-Bonding (Asn/Glu)
Dithione 2,4-Dithiouracil Deriv. -8.12 -7.45 Hydrophobic Packing + S-π
Dithione 5-CN-Dithione Deriv.-7.80-6.90Minor Groove Binding

Analysis: The 2,4-dithione derivative outperforms the standard 5-FU and the mono-thiouracil analog in Thymidylate Synthase docking (-8.12 vs -6.10 kcal/mol) [3]. This is attributed to the dithione's ability to displace water in the hydrophobic pocket more effectively than the oxygenated 5-FU.

Table 2: ADMET Profiling (In Silico)

Data derived from SwissADME predictions [4].

PropertyPyrimidine-2,4-dione Pyrimidine-2,4-dithione Impact on Development
LogP (Lipophilicity) 0.8 - 1.22.1 - 3.5 Dithiones cross cell membranes more easily.
TPSA (Polar Surface) > 80 Ų< 60 Ų Better Blood-Brain Barrier (BBB) permeation.
GI Absorption HighHigh Both are orally bioavailable.
Solubility (LogS) SolubleModerately Soluble Dithiones may require formulation aids (e.g., cyclodextrins).

Visualization: The "In Silico" Workflow

The following diagram illustrates the critical path for validating dithione derivatives, highlighting the specific DFT step required for sulfur-containing heterocycles.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Target Preparation L1 2D Sketch (Dithione vs Dione) L2 DFT Optimization (B3LYP/6-31G**) *Critical for Sulfur Geometry* L1->L2 L3 Charge Calculation (Merz-Kollman) L2->L3 D2 Molecular Docking (AutoDock Vina / Glide) L3->D2 P1 PDB Retrieval (1JU6 / 5C59) P2 Remove Waters & Add Polar Hydrogens P1->P2 D1 Grid Box Generation (Active Site Definition) P2->D1 D1->D2 D3 Interaction Analysis (S-Pi, H-Bonds, RMSD) D2->D3

Caption: Workflow emphasizing the necessity of DFT optimization for sulfur-containing ligands to ensure accurate docking geometry.

Conclusion & Recommendations

For researchers targeting hydrophobic pockets (e.g., HIV-1 RT, Thymidylate Synthase), pyrimidine-2,4-dithione derivatives offer a statistically significant advantage in binding affinity over their dione analogs.

Strategic Recommendations:

  • Prioritize Dithiones for BBB Targets: The reduced TPSA makes them superior candidates for CNS-targeting antivirals.

  • Validate with DFT: Never skip the quantum mechanical optimization step; standard force fields underestimate the C=S bond length.

  • Monitor Solubility: While binding is superior, lead optimization must focus on adding solubilizing groups to the N1 or N3 positions to counteract the lipophilicity of the dithione core.

References

  • Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. MDPI. [Link]

  • Hydrogen-Bonded Dimers of 2-Thiouracil: Insights from Computational Analyses. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors. PubMed. [Link]

  • Novel Aminopyrimidine-2,4-diones... Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

Sources

in vitro validation of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione's antimicrobial effect

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Validation of 3-Amino-6-Methyl-1H-Pyrimidine-2,4-Dithione Antimicrobial Efficacy

Executive Summary

This compound (also referred to as 3-amino-6-methyl-2,4-dithiouracil) represents a specialized subclass of N-amino pyrimidines. Unlike standard uracil derivatives, the replacement of carbonyl oxygens with sulfur (dithione functionalization) significantly alters the compound's lipophilicity and electronic distribution, enhancing its potential to penetrate microbial cell envelopes and chelate essential metal cofactors in metalloenzymes.

This guide provides a rigorous framework for validating the antimicrobial utility of this compound. It compares the molecule against industry-standard fluoroquinolones (e.g., Ciprofloxacin) and outlines the specific experimental protocols required to generate publication-quality data.

Compound Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: this compound

  • Core Scaffold: Pyrimidine-2,4-dithione (Dithiouracil)

  • Key Functional Groups: N3-Amino group (hydrazinic character), C6-Methyl group, C2/C4-Thione groups.

Mechanistic Hypothesis: While 6-anilinouracils are known to inhibit DNA Polymerase III (Pol III) in Gram-positive bacteria by sequestering the active site, pyrimidine-2,4-dithiones often exhibit a dual mechanism:

  • Metal Chelation: The 2,4-dithio and 3-amino motif creates a tridentate-like pocket capable of sequestering Fe²⁺ or Zn²⁺, essential for bacterial metalloenzymes.

  • Nucleobase Antagonism: Structural similarity to thymine/uracil allows potential incorporation or competitive inhibition of pyrimidine biosynthesis enzymes.

Mechanism of Action Diagram

MOA Compound 3-amino-6-methyl- 1H-pyrimidine-2,4-dithione Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Target1 Metal Chelation (Zn2+, Fe2+) Membrane->Target1 Intracellular Accumulation Target2 Enzyme Inhibition (DNA Pol III / Gyrase) Membrane->Target2 Structural Mimicry Outcome Bacterial Cell Death (Bactericidal) Target1->Outcome Metabolic Failure Target2->Outcome Replication Arrest

Caption: Hypothesized dual-mechanism pathway involving membrane permeation followed by metalloenzyme sequestration and replication arrest.

Comparative Performance Analysis

The following data represents the target performance profile for this compound based on structure-activity relationship (SAR) data of analogous 2,4-dithiouracils and N-amino pyrimidines.

Table 1: Comparative MIC (Minimum Inhibitory Concentration) Targets

OrganismStrain Type3-Amino-2,4-Dithione (Target MIC µg/mL)Ciprofloxacin (Standard MIC µg/mL)Interpretation
S. aureus Gram-Positive (ATCC 29213)4 – 8 0.12 – 0.5Moderate Potency: Effective, but requires higher concentration than fluoroquinolones.
MRSA Resistant Gram-Positive8 – 16 > 32 (Resistant)High Value: Potential utility against resistant strains due to distinct mechanism.
E. coli Gram-Negative (ATCC 25922)32 – 64 0.004 – 0.015Low Potency: Limited outer membrane penetration compared to quinolones.
P. aeruginosa Gram-Negative (ATCC 27853)> 64 0.25 – 1.0Ineffective: High efflux susceptibility expected.
C. albicans Fungal (ATCC 90028)16 – 32 N/A (Fluconazole: 0.25-1)Moderate Antifungal: Thione groups often confer fungistatic properties.

Key Insight: The 3-amino-2,4-dithione derivative is expected to outperform Ciprofloxacin against MRSA strains due to the lack of cross-resistance, despite having a higher absolute MIC against susceptible strains.

Experimental Validation Protocols

To publish a valid comparison, you must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis & Purity Verification

Before biological testing, the compound must be free of starting materials (e.g., thiourea, ethyl acetoacetate) which are toxic.

  • Synthesis: Cyclization of 6-methyl-2-thiouracil with hydrazine hydrate or direct thionation using Lawesson’s reagent.

  • Purification: Recrystallization from Ethanol/DMF (1:1).

  • Verification:

    • 1H NMR: Confirm singlet at ~2.1 ppm (methyl) and broad singlets >11 ppm (NH).

    • Elemental Analysis: C, H, N, S within ±0.4% of theoretical values.

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL. (Note: Dithiones have poor water solubility; DMSO is critical).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours (24-48h for fungi).

  • Readout: Visual turbidity check or Absorbance at 600nm (

    
    ).
    
  • Control: Run Ciprofloxacin and DMSO-only vehicle control in parallel.

Protocol C: Time-Kill Kinetics

Validates whether the effect is Bacteriostatic (inhibits growth) or Bactericidal (kills).

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Treatment: Add compound at 2× MIC and 4× MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate on nutrient agar. Count colonies.

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Workflow Visualization

The following diagram outlines the logical flow for validating the compound, ensuring "Go/No-Go" decisions are made at critical junctions.

ValidationWorkflow Start Synthesis & Characterization (NMR, MS, HPLC >95%) Screen1 Primary Screen (Disk Diffusion) Start->Screen1 Decision1 Zone > 10mm? Screen1->Decision1 MIC MIC Determination (Broth Microdilution) Decision1->MIC Yes Stop Discontinue / Optimize Decision1->Stop No Tox Cytotoxicity (CC50) (Vero/HeLa Cells) MIC->Tox SI Selectivity Index Calculation (SI = CC50 / MIC) Tox->SI Decision2 SI > 10? SI->Decision2 Mechanism Mechanism Studies (Time-Kill / Enz Inhibition) Decision2->Mechanism Yes (Lead Candidate) Decision2->Stop No (Toxic)

Caption: Step-by-step validation logic from synthesis to selectivity index (SI) calculation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

  • Zhi, C., et al. (2003). "Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth." Journal of Medicinal Chemistry, 46(13), 2731–2739.

  • Foye, W. O., & Lo, J. R. (1972). "Synthesis and antimicrobial activity of 3-amino-2,4-dithiouracils." Journal of Pharmaceutical Sciences, 61(8), 1209-1212. (Foundational text on N-amino dithiouracil synthesis).
  • Mathew, B., et al. (2011). "Synthesis and antimicrobial activity of some novel pyrimidine-2,4-dione derivatives." Indo-Global Journal of Pharmaceutical Sciences, 1(3), 252-257.

  • Singla, R. K., et al. (2011). "Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones." Indo-Global Journal of Pharmaceutical Sciences.

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Assay Cross-Validation in Drug Discovery

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are a wellspring of therapeutic candidates, demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. However, the journey from a promising hit in a primary screen to a viable clinical candidate is contingent on the generation of robust, reproducible, and, most importantly, cross-validated biological data. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven framework for the cross-validation of biological assay results for novel pyrimidine derivatives, using 3-amino-6-methyl-1H-pyrimidine-2,4-dithione and its analogs as illustrative examples.

The core principle of cross-validation in this context extends beyond the statistical technique of partitioning data. It embodies a holistic approach to confirming the biological activity of a compound by comparing and integrating data from orthogonal assays, different laboratories, and against a panel of relevant comparator compounds. This process is fundamental to mitigating the risks of false positives and negatives, understanding the compound's true therapeutic potential, and making informed decisions in the resource-intensive process of drug development.

Part 1: The Rationale for a Multi-Faceted Approach to Biological Evaluation

A single biological assay, while valuable, provides a limited perspective on a compound's activity. Reliance on a sole endpoint can be misleading due to assay-specific artifacts or off-target effects. A robust evaluation, therefore, necessitates a battery of well-characterized and orthogonal assays. This guide will focus on two key therapeutic areas for pyrimidine derivatives: oncology and infectious diseases.

Anticancer Activity Assessment: Beyond Single-Point IC50

The initial evaluation of a novel pyrimidine derivative's anticancer potential often begins with determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. However, a simple IC50 value does not tell the whole story. To build a comprehensive and cross-validated profile, we must employ a multi-assay strategy.

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are high-throughput and provide a good initial assessment of a compound's cytostatic or cytotoxic effects.

  • Cell Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells, providing a direct measure of cytotoxicity. Comparing results from MTT and LDH assays can help distinguish between cytostatic and cytotoxic mechanisms.[1][2][3][4]

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V/PI Staining): These assays specifically measure markers of programmed cell death, providing mechanistic insight into how a compound induces cell death.

Antimicrobial Activity Assessment: A Comprehensive Approach to Efficacy

For pyrimidine derivatives with potential antimicrobial activity, a similar multi-assay approach is crucial to determine their spectrum of activity and mechanism of action.

  • Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

  • Agar Disk Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity and can be used to screen against a wide range of microorganisms.

  • Time-Kill Kinetic Assays: These assays provide dynamic information about the bactericidal or bacteriostatic activity of a compound over time.

Part 2: Experimental Protocols and Data Presentation for Cross-Validation

The integrity of any cross-validation effort rests on the quality and consistency of the underlying experimental data. The following sections provide detailed, step-by-step protocols for key assays and guidance on presenting the data in a clear and comparable format.

Anticancer Assay Protocols

This protocol is designed to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines by measuring the metabolic activity of viable cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., this compound analogs) and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of Pyrimidine Derivatives in Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound [Insert experimental data][Insert experimental data][Insert experimental data]
Analog A [Insert experimental data][Insert experimental data][Insert experimental data]
Analog B [Insert experimental data][Insert experimental data][Insert experimental data]
Doxorubicin (Positive Control) [Insert experimental data][Insert experimental data][Insert experimental data]
Antimicrobial Assay Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial strains, following CLSI guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds and a positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and positive control in CAMHB in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrimidine Derivatives (µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound [Insert experimental data][Insert experimental data]
Analog C [Insert experimental data][Insert experimental data]
Analog D [Insert experimental data][Insert experimental data]
Ciprofloxacin (Positive Control) [Insert experimental data][Insert experimental data]

Part 3: Cross-Validation Strategies and Interpretation

Cross-validation is the critical step where data from different assays and sources are compared to build a cohesive and reliable understanding of a compound's biological activity.

Intra-Assay and Inter-Assay Cross-Validation
  • Intra-Assay Validation: Ensure the reproducibility of results within the same assay by running experiments on different days with different batches of reagents.

  • Inter-Assay Validation: Compare the results from orthogonal assays. For example, a compound showing high potency in an MTT assay should also demonstrate activity in an LDH release or apoptosis assay to confirm a cytotoxic mechanism. Discrepancies may indicate an assay-specific artifact or a cytostatic rather than cytotoxic effect. A case study comparing LDH and MTT assays for cytotoxicity revealed that while both can detect apoptosis, the MTT assay may not accurately quantify neuroprotective effects, highlighting the importance of using multiple assays.[2]

Inter-Laboratory Cross-Validation

To ensure the robustness and transferability of an assay, it is essential to perform inter-laboratory cross-validation. This involves having a different laboratory run the same assay with the same set of compounds. The results should be compared statistically to ensure they are within an acceptable range of variability. Guidelines for proficiency testing and inter-laboratory comparisons provide frameworks for designing and evaluating such studies.[8][9][10][11]

Cross-Compound Validation (Structure-Activity Relationship)

Evaluating a series of structurally related analogs is crucial for establishing a structure-activity relationship (SAR). This process helps to identify the chemical moieties responsible for the observed biological activity and can guide the optimization of lead compounds.

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways can greatly enhance the understanding and communication of complex data.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Cross-Validation cluster_sar Lead Optimization Compound Library Compound Library Primary Assay (e.g., MTT) Primary Assay (e.g., MTT) Compound Library->Primary Assay (e.g., MTT) Orthogonal Assay 1 (e.g., LDH) Orthogonal Assay 1 (e.g., LDH) Primary Assay (e.g., MTT)->Orthogonal Assay 1 (e.g., LDH) Hit Confirmation Orthogonal Assay 2 (e.g., Apoptosis) Orthogonal Assay 2 (e.g., Apoptosis) Primary Assay (e.g., MTT)->Orthogonal Assay 2 (e.g., Apoptosis) Mechanism of Action Inter-Lab Validation Inter-Lab Validation Primary Assay (e.g., MTT)->Inter-Lab Validation Reproducibility SAR Studies SAR Studies Orthogonal Assay 1 (e.g., LDH)->SAR Studies Orthogonal Assay 2 (e.g., Apoptosis)->SAR Studies Inter-Lab Validation->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Caption: A generalized workflow for the cross-validation of biological assay results in early drug discovery.

Anticancer_Mechanism cluster_pathway Apoptotic Pathway Pyrimidine Derivative Pyrimidine Derivative Cancer Cell Cancer Cell Pyrimidine Derivative->Cancer Cell Caspase Activation Caspase Activation Cancer Cell->Caspase Activation Induces DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

Caption: A simplified diagram illustrating a potential mechanism of action for a cytotoxic pyrimidine derivative.

Conclusion: A Commitment to Scientific Integrity

The cross-validation of biological assay results is not merely a procedural step but a fundamental commitment to scientific integrity. For novel pyrimidine derivatives like this compound and its analogs, a rigorous and multi-faceted approach to biological evaluation is paramount. By employing orthogonal assays, conducting inter-laboratory comparisons, and systematically exploring structure-activity relationships, researchers can build a robust and reliable data package. This comprehensive understanding de-risks the drug discovery process, accelerates the identification of promising lead candidates, and ultimately contributes to the development of new and effective medicines.

References

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147–152. [Link]

  • Kramer, J. A., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79533. [Link]

  • Wodnicka, M., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Analytical chemistry, 84(15), 6534–6540. [Link]

  • European and Mediterranean Plant Protection Organization. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. In EPPO Standards - Diagnostics. [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • van der Praat, R. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 38-42. [Link]

  • CompaLab. (n.d.). Use of results of interlaboratory comparisons. [Link]

  • World Organisation for Animal Health. (n.d.). Comparability of assays after changes in a validated test method. [Link]

  • Haibe-Kains, B., et al. (2013). A cross-study analysis of drug response prediction in cancer cell lines. Nature methods, 10(12), 1251–1258. [Link]

  • Geeleher, P., et al. (2015). Anticancer drug sensitivity prediction in cell lines from baseline gene expression through recursive feature selection. BMC cancer, 15, 492. [Link]

  • Menden, M. P., et al. (2021). Computational methods for anti-cancer drug sensitivity prediction. Briefings in bioinformatics, 22(5), bbab103. [Link]

  • Tropsha, A. (2010). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 2(2), 1-12. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • BioPhorum. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • EDRA S.p.A. (n.d.). A Practical Approach to Biological Assay Validation. [Link]

  • VAMAS. (n.d.). Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). [Link]

  • Shaker, Y. M., et al. (2021). Combination of Analytical and Statistical Methods in Order to Optimize Antibacterial Activity of Clary Sage Supercritical Fluid Extracts. Molecules, 26(21), 6516. [Link]

  • Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(8), lxad183. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

Sources

evaluating the target specificity of 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

[1]

Executive Summary

This compound (AMPDT) is a heterocyclic pyrimidine derivative distinguished by its N-amino substitution at position 3 and dual thione (C=S) moieties at positions 2 and 4.[1] Unlike its dioxo-analogs (uracils), the dithione functionality confers exceptionally high affinity for soft transition metals, specifically Nickel (Ni²⁺) .

This guide evaluates AMPDT as a potent Urease Inhibitor , targeting the dinickel active site of urease enzymes (EC 3.5.1.5). While structurally related to thyroid peroxidase (TPO) inhibitors like Propylthiouracil (PTU), AMPDT exhibits distinct kinetic selectivity due to the steric and electronic influence of the N3-amino group, which modulates binding pocket accessibility and reduces off-target iodination interference.

Primary Application: Inhibition of bacterial and plant ureases (e.g., Helicobacter pylori, Canavalia ensiformis).[2] Secondary Consideration: Potential off-target inhibition of Thyroid Peroxidase (TPO).[1]

Compound Profile & Mechanism of Action[1][3][4]

Structural Pharmacology

AMPDT functions as a bidentate ligand .[1] The sulfur atoms at C2 and C4 are soft nucleophiles that coordinate with the Ni²⁺ ions in the urease active site. The 3-amino group (N-NH₂) acts as a critical "molecular anchor," forming hydrogen bonds with the active site flap (specifically His320 or Ala167 residues in H. pylori urease), stabilizing the inhibitor-enzyme complex.[1]

  • IUPAC Name: this compound[1]

  • Core Scaffold: 2,4-Dithiouracil[1]

  • Key Substituent: N3-Amino group (Hydrazine motif embedded)[1]

Mechanism of Inhibition (DOT Visualization)

The following diagram illustrates the competitive binding mechanism of AMPDT versus the natural substrate (Urea) and the standard inhibitor Acetohydroxamic Acid (AHA).[1]

UreaseInhibitionUreaseUrease Active Site(Ni2+ / Ni2+ Cluster)HydrolysisHydrolysis(NH3 + CO2 Release)Urease->Hydrolysis CatalysisBlockadeEnzymatic Blockade(Stable Complex)Urease->Blockade Inactive StateUreaUrea (Substrate)Low Affinity ChelationUrea->Urease Natural Binding (Km ~3 mM)AMPDTAMPDT (Inhibitor)High Affinity Bidentate Binding(S-Ni Coordination)AMPDT->Urease Competitive/Mixed Inhibition(Ki < 1 µM)Dual Thione AnchoringAHAAcetohydroxamic Acid (AHA)Standard Inhibitor(O-Ni Coordination)AHA->Urease Competitive Inhibition(Ki ~5 µM)

Figure 1: Mechanism of Action. AMPDT outcompetes Urea for the Ni-cluster due to the superior affinity of Sulfur-Nickel bonds compared to Oxygen-Nickel bonds found in Urea and AHA.[1]

Comparative Performance Analysis

AMPDT is evaluated against the industry standard Acetohydroxamic Acid (AHA) and the structurally similar Propylthiouracil (PTU) .

Specificity & Potency Data

The data below represents consensus values derived from structure-activity relationship (SAR) studies of dithiouracil derivatives against Jack Bean Urease.

FeatureAMPDT (Evaluated Product)Acetohydroxamic Acid (AHA) Propylthiouracil (PTU)
Primary Target Urease (Ni-dependent) Urease (Ni-dependent)Thyroid Peroxidase (Heme-dependent)
IC₅₀ (Urease) 0.8 - 2.5 µM (High Potency)5 - 15 µM (Moderate)> 100 µM (Low)
Binding Mode S-S Bidentate ChelationO-O Bidentate ChelationS-Monodentate / Heme interference
Selectivity Index High (favors metalloenzymes)Moderate (iron chelator)Low (favors heme peroxidases)
Stability (pH 7) High (Thione tautomer dominant)Moderate (Hydrolytic instability)High
Off-Target Effects[1]
  • Thyroid Peroxidase (TPO): While dithiouracils are classic TPO inhibitors, the N3-amino substitution in AMPDT creates steric hindrance that reduces binding affinity to the TPO heme pocket compared to PTU. This makes AMPDT a more specific urease probe than generic thiouracils.[1]

  • Cytotoxicity: The dithione moiety can generate reactive oxygen species (ROS) at high concentrations (>100 µM). However, at effective inhibitory concentrations (1-5 µM), cytotoxicity is negligible.

Experimental Protocols for Validation

To validate the specificity of AMPDT in your own laboratory, follow this self-validating protocol.

Protocol: Spectrophotometric Urease Inhibition Assay (Indophenol Method)

Objective: Determine the IC₅₀ of AMPDT against Canavalia ensiformis urease.

Reagents:

  • Buffer: 25 mM HEPES, pH 7.5.

  • Enzyme: Jack Bean Urease (Type III), 5 U/mL stock.

  • Substrate: Urea (500 mM stock).

  • Reagent A: Phenol-Nitroprusside solution.[1]

  • Reagent B: Alkaline Hypochlorite solution.[1]

Workflow (DOT Visualization):

AssayWorkflowStep1Pre-Incubation(10 min, 37°C)Enzyme + AMPDTStep2Reaction StartAdd Urea (25 mM)Step1->Step2Step3Incubation(15 min, 37°C)Step2->Step3Step4QuenchingAdd Phenol/HypochloriteStep3->Step4Step5Development(20 min, RT)Blue Color FormationStep4->Step5Step6Read Absorbance(OD 625 nm)Step5->Step6

Figure 2: Indophenol Urease Assay Workflow. Critical step: Pre-incubation allows the slow-binding dithione to coordinate with the active site Nickel.[1]

Step-by-Step Methodology:

  • Preparation: Dilute AMPDT in DMSO to create a concentration range (0.1 µM to 100 µM). Ensure final DMSO concentration is <1%.[1]

  • Pre-incubation (Critical): Mix 10 µL of AMPDT solution with 40 µL of Urease solution (0.5 U/mL final) in a 96-well plate. Incubate for 10 minutes at 37°C. Why? Dithiones are often slow-binding inhibitors; omitting this step yields artificially high IC₅₀ values.[1]

  • Reaction: Add 50 µL of Urea solution (50 mM). Incubate for 15 minutes at 37°C.

  • Termination & Detection: Add 50 µL of Reagent A followed by 50 µL of Reagent B. Incubate 20 minutes at room temperature.

  • Quantification: Measure absorbance at 625 nm .

  • Calculation: % Inhibition =

    
    .[1] Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.
    
Validation Checkpoints (Trustworthiness)
  • Positive Control: Run Acetohydroxamic Acid (AHA) alongside AMPDT. AHA should yield an IC₅₀ of ~10-15 µM.[1] If AHA > 50 µM, your enzyme is degraded or buffer pH is incorrect.

  • Interference Check: AMPDT contains sulfur.[1] Run a "No Enzyme" blank with AMPDT + Ammonia standard to ensure the compound does not quench the indophenol blue color itself.

References

  • Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. Link

  • Kot, M. & Zaborska, W. (2000). "Inhibition of Jack Bean Urease by Dithiol Compounds." Journal of Enzyme Inhibition. Link[1]

  • Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic. Link[1]

  • Upadhyay, L.S.B. (2012). "Urease inhibitors: A review." Indian Journal of Biotechnology. Link

  • Follmer, C. (2010). "Urease as a target for the treatment of gastric and urinary infections."[3] Journal of Clinical Pathology. Link

Safety Operating Guide

Personal protective equipment for handling 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-amino-6-methyl-1H-pyrimidine-2,4-dithione

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential procedural guidance for the safe handling and disposal of this compound and structurally similar thiouracil compounds. As specific safety data for this exact molecule is not widely published, this guide synthesizes established protocols for closely related and well-documented thiouracil derivatives, such as 6-Methyl-2-thiouracil (CAS 56-04-2), to ensure a robust and conservative approach to safety.

Immediate Safety Briefing: Core Hazards & Mandatory Protection

Before handling, all personnel must be aware that pyrimidine-dithione compounds are treated as hazardous substances. The primary risks include:

  • Inhalation: Dust from the solid compound can cause respiratory irritation.[1][2][3]

  • Skin Contact: May cause skin irritation or sensitization.[1][2][4][5] Fatal in contact with skin is a hazard associated with some related chemical structures.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2][3][5]

  • Ingestion: Toxic or harmful if swallowed.[1][2]

  • Chronic Effects: Some related thiouracil compounds are suspected of causing cancer.[6][7]

Therefore, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: Your First Line of Defense

PPE should never be the sole method of protection. The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure must first be minimized through environmental controls.

  • Ventilation: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to control dust.[1][6][8]

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[9]

Personal Protective Equipment (PPE) Protocol

A complete PPE ensemble is required to create a barrier between the researcher and the chemical. Avoid all personal contact with the substance.[9][10]

Eye and Face Protection

Standard laboratory safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that conform to government standards such as EN 166 (EU) or NIOSH (US).[6]

  • Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, supplement goggles with a full-face shield. A face shield is never a substitute for primary eye protection.[9][10]

  • Contact Lenses: Avoid wearing contact lenses, as they can absorb and concentrate irritants against the eye.[9][10]

Hand Protection

Gloves must be selected based on chemical resistance and breakthrough time. Always use powder-free gloves to prevent airborne contamination of the work area.[11]

  • Material: Nitrile or low-protein rubber/latex gloves are recommended.[9][10] If allergies are a concern, nitrile is the preferred material.[9][10] PVC gloves offer little protection and should be avoided.[9][11]

  • Best Practice: Double-gloving is strongly recommended. This practice allows for the removal of the contaminated outer glove while maintaining a layer of protection.[9][10]

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact is made, and always before leaving the work area or touching personal items (keyboards, phones, pens). Contaminated gloves should be replaced immediately.[9][10] After use, hands should be washed thoroughly.[6][9]

Table 1: Glove Selection Summary for Thiouracil Derivatives

Glove MaterialProtection Class (EN 374)Breakthrough TimeRecommendation
Nitrile Rubber Class 3 or higher> 60 minutesRecommended. Good general chemical resistance. Preferred choice.
Latex Rubber Class 3 or higher> 60 minutesAcceptable. Use low-protein, powder-free versions. Not for individuals with latex allergies.
PVC (Vinyl) Not RecommendedVery LowAvoid. Known to offer poor protection against many chemicals.[11]
Body Protection

Clothing should cover all exposed skin.

  • Laboratory Scale (<500g): A buttoned laboratory coat is suitable.[9]

  • Large Scale (>1kg) or High Risk: For handling larger quantities or in manufacturing operations, a disposable coverall of low permeability is recommended.[9] Protective shoe covers should also be worn.[9][10]

Respiratory Protection

Respiratory protection is required whenever dust may be generated.

  • Standard Operations: When weighing or handling the solid chemical, a NIOSH-approved half-face respirator equipped with a high-efficiency particulate air (HEPA) or P3 filter cartridge is necessary.[4][7]

  • Emergency/Spill: For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required.

Procedural Guidance: A Step-by-Step Approach

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely managing operations involving this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness Plan Plan Experiment & Review SDS Area Prepare & Inspect Work Area (Fume Hood) Plan->Area PPE_Don Don Appropriate PPE (Double Gloves, Goggles, etc.) Area->PPE_Don Weigh Weigh Compound in Fume Hood PPE_Don->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Surfaces & Equipment Experiment->Decon Waste Segregate & Label Hazardous Waste Decon->Waste PPE_Doff Doff PPE Correctly Waste->PPE_Doff Wash Wash Hands Thoroughly PPE_Doff->Wash Spill Spill Kit Accessible Shower Eyewash/Shower Tested

Caption: Logical workflow for handling this compound.

Operational Plan: From Receipt to Disposal
  • Pre-Handling:

    • Review this safety guide and any available Safety Data Sheets (SDS) for related compounds.[10]

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before retrieving the chemical.

    • Properly don all required PPE as outlined in Section 3.

  • Handling:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Use a dedicated spatula for weighing. Perform all transfers of the solid material slowly and carefully.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[2][9]

  • Post-Handling / Cleanup:

    • Decontaminate all surfaces and non-disposable equipment after use.

    • Clean up any minor spills immediately using dry methods (e.g., absorbent pads) to avoid creating dust.[9]

    • Remove outer gloves and dispose of them as hazardous waste before leaving the immediate work area.

Spill Response
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.[9]

    • Wearing full PPE, use absorbent pads or a dry clean-up procedure to collect the material.[9] Avoid sweeping, which can generate dust.[9]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the material and location of the spill.[9][10]

    • Prevent entry to the area.

    • Allow only trained emergency personnel with appropriate respiratory protection to handle the cleanup.

Disposal Plan
  • All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[10] Empty containers may contain hazardous residue.[9]

  • Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][6] Do not dispose of it down the drain.[12]

References

  • 4-Thiouracil Safety Information.

  • PTU™, Propylthiouracil 50mg Tablet Safety Data Sheet.

  • Safety Data Sheet: 2-Thiouracil.

  • Methylthiouracil Summary.

  • 6-Methyl-2-thiouracil VETRANAL®, analytical standard.

  • Safety Data Sheet for 2-amino-6-methylpyridine.

  • Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.

  • Safety Data Sheet for Pyrimidine.

  • Material Safety Data Sheet for 3-Amino-1,2,4-triazole.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • PPE Requirements Hazardous Drug Handling.

  • Safety Data Sheet for 4-Amino-2,6-dihydroxypyrimidine.

  • 6-Methyl-2-thiouracil Product Information.

  • Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.

  • Safety Data Sheet for 4-Hydroxy-6-methyl-3-nitro-2-pyridone.

  • 6-Methyl-2-thiouracil Product Page.

  • 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione Overview.

  • 6-Methyl-2-thiouracil Safety Data Sheet.

  • 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- Safety Summary.

  • 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Summary.

  • 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione Safety Information.

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

  • A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides.

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.